molecular formula C11H14O2 B1366969 2,2-Dimethylchroman-7-ol CAS No. 31005-72-8

2,2-Dimethylchroman-7-ol

Cat. No.: B1366969
CAS No.: 31005-72-8
M. Wt: 178.23 g/mol
InChI Key: XKZKBTFRXIAYBM-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-7-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKBTFRXIAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452955
Record name 2,2-dimethylchroman-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31005-72-8
Record name 2,2-dimethylchroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylchroman-7-ol, a heterocyclic compound belonging to the chroman family, has emerged as a molecule of significant interest within the scientific community. Its unique structural scaffold, featuring a chroman ring system with gem-dimethyl substitution at the C2 position and a hydroxyl group at the C7 position, imparts a range of intriguing physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and known biological activities, offering field-proven insights and detailed protocols to facilitate further research and application.

Physicochemical Properties

The foundational characteristics of a compound are critical for its application in experimental settings. While some experimental data for this compound are not extensively reported in public literature, we can compile its known and predicted properties.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white powder[1]
Melting Point Not extensively documented. As a solid at room temperature, it is expected to have a defined melting point.[1]
Boiling Point Not extensively documented.[1]
Solubility Limited specific data available. Its structure suggests moderate polarity due to the hydroxyl group, likely soluble in polar organic solvents. General handling protocols suggest warming to 37°C and sonication to aid dissolution.[1][1]
logP (calculated) 2.49580[1]

Synthesis of this compound

The synthesis of the 2,2-dimethylchroman scaffold is a key step in accessing this class of compounds. Several synthetic strategies have been developed, often starting from phenolic precursors.

Conceptual Workflow for Synthesis

Synthesis_Workflow Phenol Phenolic Precursor (e.g., Resorcinol) Alkylation Alkylation/ Prenylation Phenol->Alkylation Prenylating_Agent Prenylating Agent (e.g., Isoprene, Prenyl Bromide) Prenylating_Agent->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Target This compound Cyclization->Target Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NF_kB_Pathway ICAM1_Expression ICAM-1 Gene Expression NF_kB_Pathway->ICAM1_Expression Inflammation Inflammation ICAM1_Expression->Inflammation Compound 2,2-Dimethylchroman Derivatives Compound->NF_kB_Pathway Inhibition

Sources

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethylchroman-7-ol, a significant heterocyclic compound with growing interest in various scientific fields. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, characteristic properties, and detailed synthetic methodologies. The content herein is curated to blend theoretical knowledge with practical, field-proven insights, ensuring a robust and reliable resource.

Introduction: The Significance of the Chroman Scaffold

The chroman framework, a bicyclic system featuring a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties and the relative ease of functionalization make it a valuable building block for the synthesis of novel therapeutic agents.[1] this compound, a derivative of this core structure, has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties, making it a person of interest for applications in pharmaceuticals and cosmetics.[1]

Elucidation of the Chemical Structure

This compound is characterized by a chroman core with two methyl groups at the C2 position and a hydroxyl group at the C7 position.[1] This substitution pattern distinguishes it from other positional isomers and is crucial for its chemical reactivity and biological function.[1]

Molecular Identity and Representation

The fundamental structural and identifying information for this compound is summarized in the table below.

IdentifierValue
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 2,2-dimethyl-3,4-dihydrochromen-7-ol[1]
CAS Number 31005-72-8[1]
Canonical SMILES CC1(CCC2=C(O1)C=C(C=C2)O)C[1]
InChI InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3[1]
InChI Key XKZKBTFRXIAYBM-UHFFFAOYSA-N[1]

The molecule lacks stereogenic centers, and therefore, does not exhibit optical isomerism.[1] However, the dihydropyran ring's flexibility allows for conformational isomers.[1]

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques, each providing a unique fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum typically shows characteristic signals for the gem-dimethyl groups at the C2 position around δ 1.40-1.50 ppm.[1] The methylene protons at C3 and C4 exhibit signals around δ 2.70 ppm for the C4 protons, which are deshielded by the adjacent aromatic ring and oxygen atom.[1]

    • ¹³C NMR : The carbon spectrum provides further confirmation of the structure, with distinct signals for the quaternary C2 carbon, the methylene carbons at C3 and C4, and the aromatic carbons.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic absorption band for the phenolic hydroxyl group (O-H stretch) around 3535 cm⁻¹.[1] Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while the saturated heterocyclic ring contributes to signals in the fingerprint region below 1500 cm⁻¹.[1]

  • Mass Spectrometry (MS) : Mass spectral analysis reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 178, corresponding to the molecular weight of the compound.[1] Fragmentation patterns often show the loss of a methyl radical and retro-Diels-Alder fragmentation of the dihydropyran ring.[1]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, scalability, and environmental considerations.

Friedel-Crafts Based Approaches from Phenolic Precursors

A common and versatile method for constructing the chroman ring system involves the Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution.[2][3] This strategy typically involves the reaction of a phenolic precursor, such as hydroquinone or resorcinol, with a suitable alkylating or acylating agent.

One of the most direct conceptual routes involves the reaction of hydroquinone with isoprene or a related C5 synthon in the presence of a Lewis or Brønsted acid catalyst. The causality behind this choice lies in the electron-rich nature of the hydroquinone ring, which is susceptible to electrophilic attack by the carbocation generated from isoprene.

Synthesis_Pathway_1 Hydroquinone Hydroquinone Intermediate_Carbocation Intermediate_Carbocation Hydroquinone->Intermediate_Carbocation Isoprene, Acid Catalyst This compound This compound Intermediate_Carbocation->this compound Intramolecular Cyclization

Caption: Friedel-Crafts alkylation of hydroquinone followed by cyclization.

Experimental Protocol: Acid-Catalyzed Condensation of Hydroquinone and Isoprene

  • Reaction Setup : To a solution of hydroquinone in a suitable inert solvent (e.g., toluene or dichloromethane), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂.

  • Reagent Addition : Slowly add isoprene to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The choice of an acid catalyst is critical; stronger acids can lead to polymerization of isoprene, while milder acids may result in slow reaction rates. The solvent also plays a role in stabilizing the intermediates and influencing the reaction outcome.

Multi-Step Synthesis from Substituted Phenols

An alternative and often more controlled approach involves a multi-step sequence, which allows for the introduction of desired functionalities with greater precision.

This pathway demonstrates a strategic use of protecting groups and a Claisen rearrangement to construct the chroman ring.

Synthesis_Pathway_2 4-Methoxyphenol 4-Methoxyphenol Allyl_Ether Allyl_Ether 4-Methoxyphenol->Allyl_Ether Allyl Bromide, Base Claisen_Product Claisen_Product Allyl_Ether->Claisen_Product Claisen Rearrangement (Heat) Dihydroxy_Intermediate Dihydroxy_Intermediate Claisen_Product->Dihydroxy_Intermediate Demethylation This compound This compound Dihydroxy_Intermediate->this compound Cyclization with Acetone

Caption: Multi-step synthesis involving a Claisen rearrangement.

Experimental Protocol: Claisen Rearrangement Route

  • O-Allylation : React 4-methoxyphenol with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF to form the corresponding allyl ether.

  • Claisen Rearrangement : Heat the allyl ether to induce a[4][4]-sigmatropic rearrangement, which positions the allyl group onto the aromatic ring ortho to the hydroxyl group.

  • Demethylation : Cleave the methyl ether using a suitable demethylating agent (e.g., BBr₃ or HBr) to yield the dihydroxy intermediate.

  • Cyclization : React the dihydroxy intermediate with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-substituted dihydropyran ring, yielding this compound.

This method offers excellent control over the regioselectivity of the final product. The Claisen rearrangement is a thermally induced, intramolecular process, which ensures the specific placement of the allyl group.

One-Pot and Microwave-Assisted Syntheses

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot reactions and microwave-assisted synthesis are powerful tools that align with these principles.[1]

This approach involves the simultaneous reaction of an aromatic aldehyde, a phenol, and another reagent in a single reaction vessel, offering a highly convergent and atom-economical route.[1] While a specific protocol for this compound via this method is less commonly detailed, the general principle can be adapted.

Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating methods.[1] This is due to the efficient and uniform heating of the reaction mixture. The synthesis of various chroman derivatives has been successfully achieved using microwave assistance, often in solvent-free conditions or with high-boiling point solvents.[5]

Comparative Summary of Synthetic Protocols

ParameterFriedel-Crafts RouteMulti-Step SynthesisMicrowave-Assisted Route
Starting Materials Hydroquinone, Isoprene4-Methoxyphenol, Allyl BromidePhenolic precursors
Number of Steps 1-23-41
Key Reactions Electrophilic Aromatic SubstitutionO-Allylation, Claisen RearrangementVaries
Typical Yields Moderate to GoodGood to HighOften High
Scalability Can be challengingGoodModerate
Advantages Direct, fewer stepsHigh control, good yieldsRapid, efficient
Disadvantages Potential for side reactionsLonger overall sequenceRequires specialized equipment

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring.

  • Reactions of the Hydroxyl Group : The hydroxyl group can undergo typical phenolic reactions such as esterification and etherification.[1] It can also be oxidized to form quinone-type structures under appropriate conditions.[1]

  • Electrophilic Aromatic Substitution : The aromatic ring can undergo further electrophilic substitution reactions, with the hydroxyl and ether oxygen directing incoming electrophiles to the ortho and para positions.

The inherent antioxidant properties of the phenolic moiety, combined with the chroman scaffold, make this compound and its derivatives promising candidates for:

  • Pharmaceuticals : As a scaffold for the development of new drugs with antioxidant, antimicrobial, and potentially anticancer activities.[1]

  • Cosmetics : In skincare formulations to protect against oxidative stress.[1]

  • Agriculture : As potential antimicrobial agents or natural pesticides.[1]

Conclusion

This compound is a molecule of significant interest, underpinned by its versatile synthesis and promising biological activities. The synthetic routes outlined in this guide, from classic Friedel-Crafts reactions to modern microwave-assisted methods, provide a robust toolkit for researchers. The choice of a particular synthetic strategy will be guided by the specific requirements of the research or development program. A thorough understanding of the structure, properties, and synthesis of this compound is crucial for unlocking its full potential in various scientific and industrial applications.

References

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

What is 2,2-Dimethylchroman-7-ol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 31005-72-8), a heterocyclic compound belonging to the chroman class of molecules. The chroman scaffold is a core structural feature of tocopherols (Vitamin E), conferring significant antioxidant properties. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical and physical properties, outlining a robust synthetic pathway, and exploring its biological activities and mechanism of action. While this compound itself is not extensively documented in peer-reviewed literature, this guide synthesizes information from related derivatives and established chemical principles to provide a foundational understanding and a framework for future research. Key knowledge gaps, particularly in pharmacokinetics and toxicology, are identified as critical areas for further investigation.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry and natural products. Its most notable natural occurrence is in the tocopherols and tocotrienols, which constitute the Vitamin E family. The biological activity of these molecules is largely attributed to the hydroxyl-substituted benzene ring, which acts as a potent radical scavenger. This compound is a structural analog of the core of these natural antioxidants, featuring the key phenolic hydroxyl group at the 7-position and the gem-dimethyl substitution at the 2-position of the pyran ring. This structure makes it a valuable molecule for investigating the fundamental principles of antioxidant activity and a potential building block for the synthesis of more complex, biologically active molecules. This guide will provide the foundational chemical, synthetic, and biological context necessary for its application in research and development.

Chemical and Physical Properties

This compound is a phenolic chroman derivative.[1] Its key identifying information and physicochemical properties are summarized in the table below. The compound typically presents as a white to off-white powder and, due to its phenolic nature, is expected to have moderate polarity and lipophilicity, as suggested by its calculated LogP value.[1]

PropertyValueSource
IUPAC Name 2,2-dimethyl-3,4-dihydro-2H-chromen-7-ol[1]
CAS Number 31005-72-8[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Exact Mass 178.0994 Da[1]
Physical State White to off-white powder[1]
Calculated LogP 2.49580[1]
Storage Store sealed in a cool, dry place[1]
Spectroscopic Data

While a detailed, published analysis for this specific compound is scarce, the expected spectroscopic characteristics can be inferred from the known properties of the chroman scaffold.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups at the C2 position (singlet, ~1.3-1.4 ppm), two methylene groups at C3 and C4 (triplets, ~1.8 ppm and ~2.7 ppm, respectively), and aromatic protons on the substituted benzene ring.

  • ¹³C-NMR: The carbon spectrum will show distinct signals for the quaternary C2 carbon, the C3 and C4 methylene carbons, and the six aromatic carbons, with the hydroxyl- and ether-bearing carbons shifted downfield.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular ion peak at an m/z corresponding to the exact mass of 178.0994.[1] Fragmentation patterns would likely involve a retro-Diels-Alder reaction in the pyran ring and loss of a methyl group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band for the phenolic hydroxyl (-OH) group stretch around 3300-3500 cm⁻¹ and aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[1]

Synthesis and Manufacturing

The synthesis of 2,2-dimethylchroman structures is well-established in organic chemistry. A common and efficient method involves the acid-catalyzed reaction of a phenol with a suitable four-carbon prenylating agent. For this compound, the logical starting materials are resorcinol (1,3-dihydroxybenzene) and a C4-isoprenoid synthon, such as 3,3-dimethylacrylic acid. This reaction typically proceeds via esterification, followed by a Fries rearrangement and an intramolecular oxa-Michael addition to form the chroman-4-one intermediate, which can then be reduced to the final chroman product.

Representative Synthetic Workflow

The following diagram outlines a plausible and field-proven two-stage workflow for the synthesis of this compound.

G cluster_0 Stage 1: Chroman-4-one Formation cluster_1 Stage 2: Carbonyl Reduction Resorcinol Resorcinol Reaction_1 Condensation & Cyclization Resorcinol->Reaction_1 DMAA 3,3-Dimethylacrylic Acid DMAA->Reaction_1 Catalyst Lewis Acid Catalyst (e.g., Bi(OTf)3, H+) Catalyst->Reaction_1 Solvent High-Boiling Solvent (e.g., Toluene) Solvent->Reaction_1 Heat Heat (Reflux) Heat->Reaction_1 Chromanone 7-Hydroxy-2,2-dimethylchroman-4-one Reaction_2 Reduction Chromanone->Reaction_2 Reaction_1->Chromanone ReducingAgent Reducing Agent (e.g., NaBH4 or H2/Pd-C) ReducingAgent->Reaction_2 Solvent2 Solvent (e.g., MeOH, EtOH) Solvent2->Reaction_2 Product This compound Reaction_2->Product G cluster_0 Radical Scavenging by this compound Chroman Chroman-OH Radical R• (Free Radical) ChromanRadical Chroman-O• (Stabilized Radical) Chroman->ChromanRadical H• donation Product R-H (Neutralized) Radical->Product H• acceptance

Sources

2,2-Dimethylchroman-7-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 31005-72-8), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, detailed spectroscopic profile for unambiguous identification, and established synthesis methodologies. Furthermore, this guide explores the compound's reactivity and its burgeoning applications as a privileged scaffold in drug discovery, highlighting its antioxidant, antimicrobial, and potential anticancer activities. The information is presented to support researchers in leveraging this versatile molecule for the development of novel therapeutic agents and other advanced applications.

Chemical Identity and Physicochemical Properties

This compound is a derivative of chroman, featuring a bicyclic structure where a benzene ring is fused to a pyran ring.[1] Key identifiers for this compound are crucial for regulatory compliance, procurement, and literature searches.

  • CAS Number : 31005-72-8[1]

  • IUPAC Name : 2,2-dimethyl-3,4-dihydrochromen-7-ol[1]

  • Molecular Formula : C₁₁H₁₄O₂[1]

  • Molecular Weight : 178.23 g/mol [1]

A summary of its structural identifiers and computed properties is provided below.

Identifier Value Source
Canonical SMILES CC1(CCC2=C(O1)C=C(C=C2)O)CSmolecule[1]
InChI InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3Smolecule[1]
InChI Key XKZKBTFRXIAYBM-UHFFFAOYSA-NSmolecule[1]
LogP (calculated) 2.49580Smolecule
Solubility Limited data available; phenolic nature suggests moderate polarity. Warming and sonication may be required for dissolution in organic solvents.Smolecule

Below is the chemical structure of this compound, generated using Graphviz.

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research. The following sections detail the characteristic spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the protons in the molecule. The gem-dimethyl groups at the C2 position typically appear as a singlet around 1.40-1.50 ppm.[1] The methylene protons at C3 and C4 show characteristic multiplets, with the C4 protons being deshielded by the adjacent aromatic ring and oxygen, appearing around 2.70 ppm.[1] Aromatic protons on the benzene ring will present as multiplets in the aromatic region, and the phenolic hydroxyl proton will appear as a broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A prominent feature is the characteristic broad absorption band for the phenolic hydroxyl (-OH) stretching vibration, typically observed around 3535 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight.[1] Fragmentation patterns often involve the loss of a methyl radical (CH₃) and retro-Diels-Alder fragmentation of the heterocyclic ring, which are characteristic of the 2,2-dimethylchroman scaffold.[1]

Spectroscopic Data Characteristic Features
¹H NMR Singlet for two methyl groups (~1.40-1.50 ppm); Multiplet for C4 protons (~2.70 ppm); Aromatic and hydroxyl proton signals.[1]
IR (cm⁻¹) ~3535 (O-H stretch, phenolic); 1400-1600 (C=C stretch, aromatic).[1]
MS (m/z) 178 (M+); Fragmentation includes loss of methyl radical and retro-Diels-Alder reaction.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale.

Method 1: Cyclization of Phenolic Precursors

A common and reliable method involves the alkylation of a suitable phenolic precursor, such as resorcinol, followed by an acid-catalyzed intramolecular cyclization. This two-step process is robust and allows for the synthesis of various substituted chromanols.

Method 2: One-Pot, Three-Component Reactions

For improved efficiency, one-pot reactions have been developed. These methods often combine an aromatic aldehyde, a phenol, and another reagent in a single reaction vessel to construct the chroman ring system, minimizing purification steps and reaction time.[1]

Method 3: Microwave-Assisted Synthesis

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied.[1] This technique is particularly valuable for rapid library synthesis in drug discovery campaigns. A series of pyrazole-containing derivatives of this compound were synthesized using microwave irradiation, demonstrating the utility of this approach.

The following diagram illustrates a general workflow for the synthesis of chroman derivatives.

synthesis_workflow Start Starting Materials (e.g., Phenol, Aldehyde) Reaction Reaction (e.g., One-Pot, Microwave) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Generalized workflow for the synthesis and purification of this compound.

Exemplary Protocol: Synthesis from Phenolic Precursor

This protocol is a representative example and may require optimization.

  • Alkylation: To a solution of resorcinol in a suitable solvent (e.g., toluene), add a prenylating agent (e.g., isoprene or 3,3-dimethylallyl bromide) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the alkylation, initiate cyclization by heating the reaction mixture, often with the addition of a protic acid catalyst (e.g., p-toluenesulfonic acid).

  • Workup: After the reaction is complete, quench the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 2.

Applications in Research and Drug Development

The chroman scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. This compound serves as a valuable building block for creating more complex molecules.

Core Scaffold for Novel Therapeutics

The chroman-4-one framework, closely related to this compound, is a critical building block for designing and synthesizing novel lead compounds. Its unique physicochemical properties and the ease of functionalization make it an attractive scaffold for medicinal chemists.

Antioxidant Properties

The phenolic hydroxyl group is a key feature responsible for the antioxidant activity of this compound. It can act as a radical scavenger, which is crucial for mitigating oxidative stress in biological systems.[1] Derivatives have shown higher antiradical and membrane-protective activity than BHT (butylated hydroxytoluene), a common synthetic antioxidant.

Antimicrobial and Anticancer Potential

Preliminary studies have indicated that this compound and its derivatives possess antimicrobial properties.[1] Furthermore, the broader class of chroman compounds has been investigated for anticancer effects. For instance, tamoxifen analogs based on the 2,2-dimethyl-chroman scaffold have shown significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines.[2]

The diagram below shows the key reactive site on the molecule, which is central to its use as a scaffold in drug development.

derivatization_potential cluster_molecule This compound cluster_reactions Key Derivatization Reactions mol Chroman Scaffold oh_group Phenolic -OH at C7 esterification Esterification oh_group->esterification R-COOH etherification Etherification oh_group->etherification R-X condensation Condensation oh_group->condensation Aldehydes/ Ketones

Caption: Key reaction site for derivatization of this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • General Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from heat, sparks, open flames, and strong oxidizing agents.[3][4]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of water for at least 15 minutes.[3]

    • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.[3][4][5][6]

Conclusion

This compound is a versatile and valuable molecule for the scientific community. Its well-defined chemical properties, accessible synthesis routes, and significant biological activities make it an important scaffold in drug discovery and a useful intermediate in organic synthesis. The potential for derivatization at the phenolic hydroxyl group allows for the systematic exploration of structure-activity relationships, paving the way for the development of new therapeutic agents with enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising chroman derivative.

References

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An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylchroman-7-ol, a heterocyclic compound belonging to the chroman family, has garnered significant interest in the scientific community. Its unique structural features, combining a chroman core with a phenolic hydroxyl group, make it a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] The presence of a hydroxyl group and a heterocyclic oxygen atom imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the acid-catalyzed reaction of resorcinol with 3,3-dimethylacrylic acid. This reaction proceeds via a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.

Synthesis_Workflow Resorcinol Resorcinol Reaction_Vessel Reaction Vessel (Heated) Resorcinol->Reaction_Vessel DMAA 3,3-Dimethylacrylic Acid DMAA->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Intermediate Carbocation Intermediate Reaction_Vessel->Intermediate Friedel-Crafts Alkylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Resorcinol and 3,3-Dimethylacrylic Acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: To the stirred solution, add 3,3-dimethylacrylic acid (1.1 equivalents).[3]

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[4]

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the primary analytical techniques for its identification and quantification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The spectra of related 2,2-dimethylchroman derivatives show characteristic signals.[5] For this compound, the expected ¹H NMR signals would include: singlets for the two methyl groups at the C2 position, triplets for the methylene protons at C3 and C4, and distinct signals for the aromatic protons.[5][6] The phenolic hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. In the ¹³C NMR spectrum, characteristic peaks for the quaternary carbon at C2, the methylene carbons at C3 and C4, and the aromatic carbons would be observed.[5]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of 178.[1] The fragmentation pattern of chroman derivatives often involves the loss of a methyl group or cleavage of the heterocyclic ring.[1][7]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantification and purity assessment of this compound. A reversed-phase HPLC method is generally suitable for this type of compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase, Filter) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detection UV Detector (Set to λmax) Column->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with Formic Acid) Mobile_Phase->HPLC_System Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Result Chromatogram (Purity, Concentration) Data_Analysis->Result

Figure 2: General workflow for HPLC analysis.

Representative HPLC Protocol:

This is a general protocol and should be optimized and validated for specific applications.[8]

  • Instrumentation: A standard HPLC system with a UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter before injection.[2][9]

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram for retention time, peak area, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying it in complex mixtures. Derivatization may be necessary to improve the volatility of the compound.[10]

Representative GC-MS Protocol:

This is a general protocol and requires optimization and validation.[11][12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Oven Program: An appropriate injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure good separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. If necessary, perform a derivatization step (e.g., silylation) to increase volatility.[10][13]

Biological Activities and Experimental Protocols

Preliminary studies on chroman derivatives suggest a range of biological activities, including antioxidant and antimicrobial effects.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that suggests potential antioxidant activity. This can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common method to assess the free radical scavenging ability of a compound.[14]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[15] A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

  • Measurement: Measure the absorbance of each well at the λmax of DPPH (typically around 517 nm) using a microplate reader.[16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

The chroman scaffold is present in many natural and synthetic compounds with antimicrobial properties. The potential antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[19]

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.[21] Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

As a phenolic compound, this compound should be handled with appropriate safety precautions.[22][23]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the realm of drug discovery and development. This technical guide has provided a detailed overview of its synthesis, analytical characterization, and potential biological activities, along with actionable experimental protocols. The methodologies described herein are intended to serve as a foundation for researchers to build upon, enabling further exploration of this promising chemical entity and its derivatives. Adherence to rigorous scientific principles and safety protocols is paramount in all experimental endeavors.

References

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  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

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  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. (n.d.). Jurnal Farmasi Sains dan Komunitas. Retrieved January 18, 2026, from [Link]

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solubility of 2,2-Dimethylchroman-7-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,2-Dimethylchroman-7-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] this compound, a heterocyclic compound belonging to the chroman class, has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[4] Understanding its solubility profile in various organic solvents is paramount for advancing its study in medicinal chemistry, process development, and formulation science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, robust experimental protocols for its determination, and a predictive framework for solvent selection.

Physicochemical Profile of this compound

A thorough understanding of a compound's molecular structure and properties is the foundation for predicting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

This compound is a moderately polar molecule. Its structure features a bicyclic system with a benzene ring fused to a dihydropyran ring, conferring a degree of lipophilicity.[4] Crucially, the presence of a phenolic hydroxyl (-OH) group at the 7-position introduces polarity and the capacity for hydrogen bonding, which significantly influences its interaction with solvents.[4]

Key Properties:

  • Hydrogen Bond Donor: The phenolic hydroxyl group can act as a hydrogen bond donor.[7][8]

  • Hydrogen Bond Acceptor: The oxygen atom in the hydroxyl group and the ether oxygen within the chroman ring can act as hydrogen bond acceptors.[7][8]

  • Polarity: The combination of the nonpolar dimethylchroman backbone and the polar hydroxyl group results in moderate overall polarity and a calculated LogP value of approximately 2.496, indicating moderate lipophilicity.[4]

These features suggest that this compound will exhibit preferential solubility in polar organic solvents, particularly those capable of engaging in hydrogen bonding.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Physical State White to off-white powder[4]
Calculated LogP 2.49580[4]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]
Topological Polar Surface Area 29.46 Ų[9]

Table 1: Physicochemical Properties of this compound.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable a priori estimations of solubility, guiding solvent selection and reducing experimental workload.

Qualitative Assessment: "Like Dissolves Like"

The structure of this compound allows for a qualitative prediction of its solubility across different solvent classes.

cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_prediction Solubility Prediction Solute Structure Analysis Features Key Features: - Phenolic -OH (H-bonding) - Chroman Ring (Lipophilic) - Moderate Polarity Solute->Features PolarProtic Polar Protic (e.g., Ethanol, Methanol) Features->PolarProtic Strong H-Bonding Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Features->PolarAprotic Dipole-Dipole & Some H-Bonding NonPolar Non-Polar (e.g., Hexane, Toluene) Features->NonPolar Mismatched Polarity (Weak Interaction) HighSol High Solubility PolarProtic->HighSol ModerateSol Moderate Solubility PolarAprotic->ModerateSol LowSol Low Solubility NonPolar->LowSol

Caption: Logical workflow for predicting solubility based on molecular features.

Based on this logic, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions between the solvent's -OH group and the solute's phenolic -OH and ether oxygen.
Polar Aprotic DMSO, DMF, Acetone, THFModerate to High Good dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Very Low Significant mismatch in polarity. Van der Waals forces are insufficient to overcome the solute-solute interactions.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Quantitative Prediction Models

For more precise, quantitative predictions, computational models are employed.

  • Hansen Solubility Parameters (HSP): This model deconstructs cohesion energy into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11][12] A solvent is likely to dissolve a solute if their Hansen parameters are similar. Determining the HSP for this compound would require experimental testing with a range of characterized solvents to define its "solubility sphere".[12]

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry and statistical thermodynamics-based model that can predict thermodynamic properties, including solubility, from first principles.[13][14][15] It calculates the chemical potential of a molecule in a liquid phase, allowing for the prediction of solubility in various solvents without prior experimental data, provided the necessary computational resources are available.[13][15][16]

Experimental Determination of Solubility

The most reliable solubility data are generated through empirical measurement. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][17]

The Shake-Flask Method: A Protocol

This method involves equilibrating an excess amount of the solid solute in a known volume of solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute is then measured.[1][18]

Prep 1. Preparation Equil 2. Equilibration Prep->Equil Add excess solute to known volume of solvent in sealed vial Sep 3. Phase Separation Equil->Sep Agitate at constant temp. (e.g., 24-48h in thermomixer) Quant 4. Quantification Sep->Quant Centrifuge or filter (e.g., 0.22 µm PTFE) to remove undissolved solid Result Result: Solubility (mg/mL or M) Quant->Result Analyze clear supernatant via calibrated HPLC or UV-Vis spec.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed, inert container (e.g., a 2 mL glass vial).

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

    • Prepare samples in duplicate or triplicate to ensure reproducibility.[19]

  • Equilibration:

    • Place the sealed vials in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this typically requires 24 to 72 hours.[18][19] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[18]

  • Phase Separation:

    • After equilibration, remove the vials and allow the solid to settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter an aliquot of the suspension through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).[19][20] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[19] A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Report the solubility in standard units, such as mg/mL or moles/L (M), specifying the solvent and the temperature.

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Mean Solubility (mg/mL)
Methanol25DataDataCalculated Value
Acetone25DataDataCalculated Value
Toluene25DataDataCalculated Value

Table 3: Example Data Table for a Shake-Flask Solubility Experiment.

Practical Considerations for Dissolution

For many laboratory applications, achieving thermodynamic equilibrium is not necessary; rather, the goal is simply to prepare a solution of a desired concentration.

  • Enhancing Dissolution Rate: The rate of dissolution, distinct from thermodynamic solubility, can be increased by:

    • Heating: Gently warming the solvent can accelerate the dissolution process.[21] For this compound, warming to 37°C has been recommended.[4]

    • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and increase the surface area exposed to the solvent, speeding up dissolution.[4]

    • Agitation: Continuous stirring or vortexing ensures that the solvent at the solid-liquid interface does not become locally saturated.

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility, especially in high-throughput screening contexts. Kinetic solubility is often measured by adding a concentrated DMSO stock of the compound to an aqueous buffer, which can lead to supersaturated solutions and an overestimation of the true equilibrium solubility.[1][19] The shake-flask method described here measures the more fundamentally important thermodynamic solubility.[19]

Conclusion

The solubility of this compound is a key parameter that dictates its utility in research and development. Its molecular structure, characterized by a moderately lipophilic chroman core and a polar, hydrogen-bonding phenolic hydroxyl group, suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents. While theoretical models like HSP and COSMO-RS offer predictive power, the definitive determination of its solubility profile relies on meticulous experimental measurement. The shake-flask method provides a robust and reliable means to obtain these critical data, which are indispensable for guiding formulation development, ensuring data quality in biological assays, and ultimately unlocking the full therapeutic potential of this promising compound.

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  • Taylor & Francis Group. (n.d.). 7 Solubility Methods for the Characterization of New Crystal Forms. Retrieved from [Link]

  • Unknown Source. (n.d.). HANSEN SOLUBILITY PARAMETERS.
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2,2-Dimethylchroman-7-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 2,2-dimethylchroman scaffold, a core structural motif found in numerous natural products and synthetic compounds, represents a "privileged structure" in medicinal chemistry. Its unique combination of a bicyclic benzopyran ring system with gem-dimethyl substitution at the C2 position confers favorable pharmacokinetic properties and provides a versatile template for chemical modification. This guide offers a comprehensive exploration of this compound and its analogs, focusing on the strategic synthesis, critical structure-activity relationships (SAR), and diverse pharmacological applications that make this class of compounds a compelling area for contemporary drug discovery and development. We will delve into detailed synthetic protocols, analyze the molecular mechanisms underlying their biological effects, and present data-driven insights for researchers aiming to exploit this scaffold for therapeutic innovation.

The this compound Core: A Foundation for Pharmacological Diversity

The this compound molecule is characterized by a benzene ring fused to a dihydropyran ring, with two methyl groups at the C2 position and a hydroxyl group at the C7 position.[1] This fundamental structure, with its molecular formula C₁₁H₁₄O₂, serves as the parent compound for a vast library of derivatives.[1] The phenolic hydroxyl group at C7 is a key functional handle for chemical reactions such as esterification, ether formation, and condensation, allowing for the introduction of diverse pharmacophores.[1] Furthermore, the aromatic ring and the chroman nucleus itself can be substituted to fine-tune the molecule's electronic and steric properties.

The inherent structural features of the chroman ring system are responsible for a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The strategic modification of this core has led to the development of compounds with potent and selective activities, making it a focal point for medicinal chemists.

Strategic Synthesis of 2,2-Dimethylchroman Derivatives

The efficient synthesis of the chroman scaffold is paramount for exploring its chemical space. Several robust methods have been developed, each with distinct advantages depending on the desired scale and substitution pattern.

Synthesis Workflow Overview

The general pathway to novel chroman derivatives involves the initial synthesis of the core structure, followed by functionalization to generate a library of analogs for screening.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization & Purification cluster_2 Phase 3: Characterization & Screening A Starting Materials (e.g., Phenolic Precursors) B Key Reaction (e.g., Cyclization, One-Pot Rxn) A->B C This compound Core B->C D Functionalization Reaction (e.g., Esterification, Condensation) C->D To Derivatization E Crude Product Mixture D->E F Purification (e.g., Flash Chromatography) E->F G Pure Derivative F->G Purified Compound H Structural Analysis (NMR, MS, IR) G->H I Biological Assay G->I

Caption: General workflow for synthesis and evaluation of chroman derivatives.

Key Synthetic Methodologies
  • From Phenolic Precursors: A classical and versatile approach involves the alkylation of phenolic compounds followed by an intramolecular cyclization to form the chroman ring.[1] This method offers great flexibility in introducing substituents on the aromatic ring.

  • One-Pot, Three-Component Reactions: For efficiency and atom economy, one-pot reactions combining aromatic aldehydes, phenols, and other reagents have been developed to construct the this compound scaffold directly.[1] This minimizes purification steps and reduces waste.

  • Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation has been successfully employed.[1] This technique is particularly useful for high-throughput synthesis of compound libraries. For instance, the synthesis of 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol derivatives from chalcones and hydrazine hydrate is effectively achieved under microwave conditions.[1]

Experimental Protocol: Microwave-Assisted Synthesis of a Chroman Chalcone Derivative

This protocol describes a foundational step often used before further derivatization, such as pyrazole formation. The causality for using microwave assistance is the significant reduction in reaction time and often cleaner product profiles compared to conventional heating.

Objective: To synthesize a chalcone derivative of this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Microwave reactor vials

  • Stir bars

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of powdered KOH (0.2 mmol) to the solution. The use of a strong base like KOH is critical to deprotonate the position ortho to the hydroxyl group, initiating the Claisen-Schmidt condensation.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water and acidify with dilute HCl to neutralize the catalyst.

  • Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and Mass Spectrometry.[5]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of 2,2-dimethylchroman derivatives is vast. Understanding how structural modifications influence biological activity is key to rational drug design.

Anticancer Activity

Numerous chroman derivatives have been evaluated for their anticancer properties.[2][4] They can induce apoptosis and cell cycle arrest in various cancer cell lines.[6] Recently, a series of 2,2-dimethyl-chroman-based analogs of Tamoxifen were synthesized and showed significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, with IC₅₀ values in the range of 8.5-25.0 µM.[7] These compounds were found to trigger apoptosis, and in-silico docking suggested an affinity for estrogen receptors-α and -β.[7]

Derivative Type Cancer Cell Line Reported Activity (IC₅₀) Reference
Tamoxifen Analog (19b)MCF-7 (ER+)~9.0 µM[7]
Tamoxifen Analog (22c)MDA-MB-231 (ER-)~8.5 µM[7]
2,2-dimethyl-2H-chromenMCF-750 µg/ml[5]
Neuroprotective Effects

Chroman derivatives have shown promise in models of neurodegeneration, particularly against glutamate-induced excitotoxicity.[6] This pathological process, involving the overactivation of NMDA and AMPA receptors, leads to excessive calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[6] Chroman-based compounds are thought to interfere with this cascade, potentially by modulating glutamate receptor activity or by acting as potent antioxidants to scavenge free radicals.[6]

G Glutamate Excess Glutamate Receptor NMDA/AMPA Receptor Activation Glutamate->Receptor Calcium Ca²⁺ Influx Receptor->Calcium Mito Mitochondrial Dysfunction Calcium->Mito Damage Neuronal Damage & Cell Death Calcium->Damage ROS ROS Production Mito->ROS ROS->Damage Chroman Chroman Derivative Chroman->Receptor Inhibits Chroman->ROS Scavenges

Caption: Proposed mechanism of neuroprotection by chroman derivatives.[6]

Ion Channel Modulation

A significant area of research involves 4,6-disubstituted 2,2-dimethylchromans, which have been identified as modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[8][9] These channels play crucial roles in various physiological processes, including insulin secretion from pancreatic β-cells and the regulation of vascular smooth muscle tone.

A systematic SAR study revealed that a progressive increase in the steric bulk of substituents at both the C4 (e.g., amino, acetamido, arylureido) and C6 (e.g., amino, acetamido, alkoxycarbonylamino) positions leads to a greater inhibitory effect on insulin release and enhanced vasorelaxant activity.[8] This suggests that the binding pocket for these compounds can accommodate larger functional groups, and that these groups are critical for potent biological activity. Interestingly, the dextrorotatory enantiomer of one compound was more potent than its levorotatory counterpart, highlighting the importance of stereochemistry in ligand-receptor interactions.[8]

Antimicrobial and Antioxidant Activities

The phenolic hydroxyl group on the chroman ring is a strong predictor of antioxidant activity, enabling the molecule to scavenge free radicals and combat oxidative stress.[1] Furthermore, various derivatives, especially those incorporating pyrazole or other heterocyclic moieties, have demonstrated significant antimicrobial activity against a range of pathogens.[1]

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of new therapeutic agents. Its synthetic tractability and rich pharmacological profile provide fertile ground for medicinal chemistry campaigns. Future research should focus on leveraging computational tools for more precise in-silico docking and ADMET prediction to guide the design of next-generation analogs.[7] Elucidating specific protein targets and downstream signaling pathways for the most potent compounds will be crucial for advancing these promising molecules from the laboratory to clinical applications. The continued exploration of this "privileged scaffold" is poised to yield novel treatments for a wide spectrum of diseases, from cancer to neurodegenerative disorders.

References

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  • Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives. Benchchem.
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  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. PubMed.
  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
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Sources

The Enigmatic Chromanol: A Technical Guide to the Putative Natural Product 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,2-Dimethylchroman-7-ol, a chroman derivative with recognized bioactive potential. While its synthesis and in vitro activities are established, its presence as a natural product remains unconfirmed in the current scientific literature. This document bridges this gap by presenting a scientifically grounded exploration of its likely natural origins, plausible biosynthetic pathways, robust methodologies for its hypothetical isolation and characterization, and a summary of its known biological activities. This guide is intended to serve as a foundational resource for researchers interested in the chroman scaffold and to stimulate further investigation into the natural occurrence of this and related compounds.

Introduction: The Chroman Scaffold and the Potential of this compound

The chroman ring system, a bicyclic structure featuring a benzene ring fused to a dihydropyran ring, is a privileged scaffold in natural products and medicinal chemistry. This core is the foundation for a diverse array of bioactive molecules, including the tocopherols (Vitamin E), flavonoids, and various alkaloids. This compound (C₁₁H₁₄O₂) is a simple yet intriguing member of this family, characterized by two methyl groups at the C2 position and a hydroxyl group at C7 of the chroman nucleus.

While readily accessible through chemical synthesis, the isolation of this compound from a natural source has not been definitively reported. However, the prevalence of the chroman core in nature strongly suggests that its existence as a natural product is plausible. This guide, therefore, operates on this hypothesis to provide a framework for its study. The compound has garnered attention for its potential antioxidant, antimicrobial, and anticancer properties, making it a person of interest for drug discovery and development.[1]

Postulated Natural Occurrence and Biosynthesis

The biosynthesis of chromanols in nature, particularly the well-studied tocochromanols (tocopherols and tocotrienols), provides a robust model for a plausible biosynthetic pathway to this compound.[2][3][4] This pathway involves the convergence of two primary metabolic routes: the shikimate pathway, which provides the aromatic precursor, and a terpenoid pathway for the isoprenyl side chain.

Proposed Biosynthetic Pathway

A likely biosynthetic route to this compound would originate from a phenolic acid precursor, such as p-hydroxybenzoic acid, derived from the shikimate pathway. This aromatic core would then undergo prenylation with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The key cyclization step to form the dihydropyran ring is catalyzed by a cyclase enzyme.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound cluster_shikimate Shikimate Pathway cluster_terpenoid MVA/MEP Pathway Shikimic_Acid Shikimic Acid p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Shikimic_Acid->p_Hydroxybenzoic_Acid Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) Prenylated_Intermediate Prenylated Intermediate DMAPP->Prenylated_Intermediate p_Hydroxybenzoic_Acid->Prenylated_Intermediate Prenyltransferase Final_Product This compound Prenylated_Intermediate->Final_Product Cyclase

Caption: A plausible biosynthetic pathway for this compound.

Methodologies for Hypothetical Isolation and Characterization

The successful isolation and identification of this compound from a natural matrix would rely on a systematic workflow encompassing extraction, purification, and spectroscopic characterization. The following protocols are based on established methods for analogous natural products.

Extraction and Purification Workflow

The choice of extraction solvent and chromatographic techniques is critical for isolating a moderately polar compound like this compound from a complex biological matrix.

Diagram 2: Experimental Workflow for Isolation and Purification

Isolation and Purification Workflow Start Plant/Fungal Material Extraction Maceration with Ethyl Acetate/Methanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fractionation Fraction Collection and TLC Analysis Column_Chromatography->Fractionation Semi_Prep_HPLC Semi-Preparative HPLC (C18, Isocratic Methanol:Water) Fractionation->Semi_Prep_HPLC Pool promising fractions Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound Antioxidant Mechanism Compound This compound (Ar-OH) Stabilized_Radical Stabilized Radical (Ar-O•) Compound->Stabilized_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Sources

Introduction: Unveiling the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol: Synthesis, Activity, and Applications

This compound is a heterocyclic organic compound belonging to the chroman family. Its structure is characterized by a bicyclic system where a benzene ring is fused to a dihydropyran ring, with two methyl groups at the C2 position and a hydroxyl group at the C7 position.[1] This seemingly simple molecule has garnered significant attention in medicinal chemistry and drug discovery. The chroman nucleus is considered a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1] Its unique physicochemical properties and the synthetic accessibility of its derivatives make this compound a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, biological activities, and applications for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • IUPAC Name: this compound

Table 1: Key Physicochemical and Spectroscopic Data

PropertyDataReference
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 178.23 g/mol PubChem
Appearance Varies (often an oil or solid)General Knowledge
Mass Spectrometry Molecular ion peak (M+) at m/z 178. Characteristic fragmentation includes methyl radical loss and retro-Diels-Alder reaction.[1]
Infrared (IR) Spec. Phenolic O-H stretch (~3535 cm⁻¹), Aromatic C-C stretch (1400-1600 cm⁻¹).[1]
¹H & ¹³C NMR Spec. Signals correspond to the aromatic protons, the aliphatic protons of the heterocyclic ring, the gem-dimethyl groups, and the phenolic hydroxyl group. DFT-predicted shifts show close correlation with experimental values for related structures.[1]

Synthesis Methodologies: Crafting the Core Structure

The synthesis of the 2,2-dimethylchroman skeleton is a critical step in exploring its therapeutic potential. Several methods have been developed, ranging from classical cyclization reactions to modern, efficiency-focused approaches.

Common Synthetic Strategies:
  • Alkylation and Cyclization of Phenolic Precursors: A foundational method involves the reaction of a suitably substituted phenol (like resorcinol) with a prenylating agent (e.g., 3-chloro-3-methyl-1-butyne or isoprene) followed by acid-catalyzed cyclization to form the chroman ring.[1][2][3]

  • One-Pot, Multi-Component Reactions: To improve efficiency, one-pot reactions combining phenols, aldehydes, and other reagents have been developed to construct the chroman framework in a single synthetic operation.[1]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods, making it an attractive option for rapid library synthesis of chroman derivatives.[1][4]

Workflow for Synthesis of Chroman Derivatives

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Workup & Purification Phenol Phenolic Precursor (e.g., Resorcinol) OnePot One-Pot Reaction Phenol->OnePot Combine Microwave Microwave Irradiation Phenol->Microwave Conventional Conventional Heating Phenol->Conventional Reagent Prenylating Agent or Aldehyde/Ketone Reagent->OnePot Combine Reagent->Microwave Reagent->Conventional Workup Aqueous Workup & Extraction OnePot->Workup Microwave->Workup Conventional->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product This compound (or derivative) Purify->Product

Caption: General workflow for synthesizing 2,2-dimethylchroman derivatives.

Detailed Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one from Resorcinol

This two-step protocol serves as a foundational method for creating a key intermediate for this compound derivatives. While this example yields a chromanone, it illustrates the core cyclization principle.

Step 1: Acylation of Resorcinol [2]

  • To a stirred solution of resorcinol (1 eq.) in trifluoromethane sulfonic acid, add 3-chloropropionic acid (1 eq.) dropwise at room temperature.

  • Continue stirring the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2',4'-dihydroxy-3-chloropropiophenone.

Step 2: Intramolecular Cyclization [2]

  • Dissolve the crude product from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the solution with concentrated HCl until it reaches a pH of ~2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 7-hydroxychroman-4-one. Further purification can be achieved by recrystallization.

Core Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of promising biological activities, primarily stemming from the phenolic hydroxyl group and the overall molecular architecture.

Antioxidant Properties

The most prominent biological activity of this compound is its antioxidant capacity.[1] Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The phenolic hydroxyl group on the chroman ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[5] This activity is analogous to that of Vitamin E (α-tocopherol), which features a similar chromanol ring system.[5]

Caption: Antioxidant mechanism via Hydrogen Atom Transfer (HAT).

Protocol: DPPH Free Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the in-vitro antioxidant activity of a compound.[6][7]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.

    • Ascorbic acid or Trolox can be used as a positive control.[8]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., serially diluted from the stock solution).

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[6]

Anticancer and Cytotoxic Potential

While this compound itself has modest anticancer activity, it serves as an excellent scaffold for developing potent anticancer agents.[1] Researchers have synthesized series of derivatives that show significant antiproliferative activity.

  • Tamoxifen Analogs: A series of 2,2-dimethyl-chroman-based analogs of Tamoxifen were synthesized and showed significant activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines, with some compounds triggering apoptosis.[9]

  • Hypoxia Inducing Factor (HIF) Inhibition: Derivatives have been designed based on the structure of Seselin, a natural chromen compound, to act as inhibitors of HIF, a key target in cancer therapy.[10]

  • Induction of Oxidative Stress: In some cancer cell lines, related phenolic compounds have been shown to exert a pro-oxidant effect, increasing intracellular ROS levels and inducing apoptosis.[11]

Antimicrobial and Anti-Leishmanial Activity

Preliminary studies indicate that the chroman scaffold possesses inherent antimicrobial properties.[1] This activity can be significantly enhanced through derivatization. For instance, a series of 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol derivatives, synthesized via microwave irradiation, displayed very good to excellent antimicrobial activity compared to standard drugs.[1] Furthermore, novel 2,2-dimethylthiochromanone derivatives have been synthesized and evaluated as promising anti-leishmanial agents.[12]

Applications in Drug Development and Beyond

The versatile nature of the this compound scaffold has led to its exploration in various fields.

Table 2: Summary of Applications and Potential Uses

Application AreaSpecific Use / RationaleKey Findings / PotentialReferences
Drug Development Anticancer Agents: Core structure for synthesizing Tamoxifen analogs and HIF inhibitors.Derivatives show IC₅₀ values in the micromolar range against breast cancer cell lines.[9][10]
Anti-Leishmanial Agents: Scaffold for thiochromanone derivatives.Derivatization significantly enhances anti-leishmanial activity.[12]
Antisickling Agents: (2,2-Dimethylchroman-6-yl)alkanoic acids were designed to bind to hemoglobin S.Moderately potent antigelling activity observed.[13]
Selective Estrogen Receptor Degraders (SERDs): Thiochroman derivatives show potential for treating endocrine-resistant breast cancer.Orally available compounds capable of degrading wild-type and mutant ERα.[14]
Cosmetics Skincare Formulations: Utilized for its potent antioxidant properties to protect against oxidative damage.Potential to prevent premature aging and skin damage caused by free radicals.[1]
Agriculture Natural Pesticides: Explored for its antimicrobial properties.Could lead to the development of safer and more effective agricultural chemicals.[1]

Conclusion and Future Perspectives

This compound is more than just a simple chemical compound; it is a gateway to a vast chemical space of biologically active molecules. Its straightforward synthesis, combined with its inherent antioxidant properties and its utility as a privileged scaffold, makes it an invaluable tool for medicinal chemists. The successful development of potent anticancer, antimicrobial, and anti-parasitic agents from this core structure underscores its importance.

Future research should focus on expanding the library of derivatives through combinatorial chemistry and high-throughput screening. Deeper investigation into the specific mechanisms of action, particularly how these compounds interact with biological targets at a molecular level using techniques like X-ray crystallography and computational docking, will be crucial.[9] As our understanding of disease pathology grows, the versatility of the 2,2-dimethylchroman scaffold ensures it will remain a relevant and fruitful starting point for the design of next-generation therapeutics.

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  • Alvarez-Guevara, D., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. BMC Complementary Medicine and Therapies, 23(1), 198. Available from: [Link]

  • Anandhi, K., & Ushadevi, T. (2019). Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC- MS technique. Journal of Pharmacognosy and Phytochemistry, 8(3), 4720-4723. Available from: [Link]

  • Belguidoum, A., et al. (2024). Antioxidant, Anti-Alzheimer's, anticancer, and cytotoxic properties of peanut oil: in vitro, in silico, and GC-MS analysis. Frontiers in Chemistry, 12, 1403912. Available from: [Link]

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  • Di Mola, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3097. Available from: [Link]

  • ChemInform. (2015). Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl)-6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylchroman-7-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document delves into the historical context of its classification, detailed synthesis methodologies, physicochemical and spectroscopic properties, and a thorough examination of its biological activities, including its antioxidant, antimicrobial, and anticancer potential. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental aspects of working with this molecule.

Introduction and Historical Context

This compound belongs to the chroman class of bicyclic compounds, which feature a benzene ring fused to a pyran ring. The chroman scaffold is a core structural motif in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. While the specific historical discovery of this compound is not prominently documented in readily available literature, its structural class has been the subject of extensive research for decades. The exploration of chroman derivatives has been driven by the discovery of their roles as antioxidants, antitumor agents, and antihypertensives, among other therapeutic applications[1]. The synthesis and study of substituted chromans like this compound are a logical progression in the quest for novel therapeutic agents with improved efficacy and selectivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its synthesis, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
IUPAC Name 2,2-dimethyl-3,4-dihydrochromen-7-ol[2]
CAS Number 31005-72-8[2]
Appearance White to off-white powder
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique structure.

¹H NMR (Proton NMR):

  • The two methyl groups at the C2 position typically appear as a singlet around δ 1.40-1.50 ppm[2].

  • The methylene protons at the C3 and C4 positions show characteristic signals, with the C4 protons appearing around δ 2.70 ppm due to their proximity to the aromatic ring and the oxygen atom[3].

¹³C NMR (Carbon NMR):

  • The carbon of the two methyl groups at C2 resonates at a characteristic chemical shift.

  • The methylene carbons at C3 and C4, as well as the aromatic carbons, show distinct signals that are consistent with the substituted chroman skeleton[3].

A detailed study on substituted 2,2-dimethylchroman-4-one derivatives provides insights into the substituent effects on NMR chemical shifts, which can be a valuable reference for analyzing the spectra of this compound[3].

Mass spectrometry of this compound reveals a molecular ion peak [M]⁺ at m/z 178, corresponding to its molecular weight[2]. The fragmentation pattern is characteristic of chroman derivatives and may involve the loss of a methyl group or retro-Diels-Alder fragmentation of the pyran ring[2].

The IR spectrum of this compound displays characteristic absorption bands:

  • A broad band in the region of 3535 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group[2].

  • Bands in the 1400-1600 cm⁻¹ region are attributed to the C-C stretching vibrations of the aromatic ring[2].

Synthesis of this compound

The synthesis of the chroman ring system can be achieved through various organic reactions. For this compound, a common and effective approach involves the reaction of a phenolic precursor with a suitable three-carbon unit.

General Synthesis Strategy: Condensation of a Phenol with an α,β-Unsaturated Aldehyde or its Acetal

A versatile method for the synthesis of 2,2-dimethylchromans involves the pyridine-catalyzed condensation of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde[4]. This approach can be adapted for the synthesis of this compound starting from resorcinol (1,3-dihydroxybenzene).

Detailed Experimental Protocol (Adapted)

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for similar chroman derivatives.

Reaction Scheme:

Synthesis Resorcinol Resorcinol Reaction Heat Resorcinol->Reaction Acetal 3-Hydroxyisovaleraldehyde dimethyl acetal Acetal->Reaction Product This compound Pyridine Pyridine (catalyst) Pyridine->Reaction Catalyst Reaction->Product

Caption: Synthesis of this compound.

Materials:

  • Resorcinol

  • 3-Hydroxyisovaleraldehyde dimethyl acetal

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of resorcinol (1 equivalent) in anhydrous toluene, add 3-hydroxyisovaleraldehyde dimethyl acetal (1.1 equivalents) and anhydrous pyridine (0.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Biological Activities and Mechanisms of Action

The chroman scaffold is a well-established pharmacophore, and this compound is no exception, exhibiting a range of interesting biological activities.

Antioxidant Activity

The phenolic hydroxyl group on the chroman ring is the key structural feature responsible for the antioxidant properties of this compound.

Mechanism of Action: The antioxidant mechanism of phenolic compounds like this compound primarily involves hydrogen atom transfer (HAT) to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring and the adjacent oxygen atom in the pyran ring.

Antioxidant_Mechanism cluster_0 Radical Scavenging Chroman This compound (Ar-OH) Chroman_Radical Chromanoxyl Radical (Ar-O•) (Resonance Stabilized) Chroman->Chroman_Radical H• donation Radical Free Radical (R•) Product Stable Molecule (RH) Radical->Product H• acceptance

Caption: Antioxidant mechanism of this compound.

Anticancer Activity

Derivatives of the 2,2-dimethylchroman scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of substituted dimethyl-chroman-based tamoxifen analogs showed significant activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, with IC₅₀ values in the range of 8.5-25.0 µM[5]. While specific IC₅₀ values for this compound are not extensively reported, the activity of its derivatives suggests that this core structure is a promising starting point for the development of novel anticancer agents. One study on a 2,2-dimethyl-2H-chromen derivative reported an IC50 value of 50 µg/ml against the MCF-7 cancer cell line[6].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%[7].

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].

Conclusion and Future Perspectives

This compound is a versatile molecule with a rich chemical profile and promising biological activities. Its chroman core provides a privileged scaffold for the development of novel therapeutic agents. While its antioxidant properties are well-supported by its chemical structure, further in-depth studies are warranted to fully elucidate its anticancer and antimicrobial potential. Specifically, the determination of its IC₅₀ and MIC values against a wider range of cancer cell lines and microbial strains is a crucial next step. Furthermore, the development and optimization of efficient and scalable synthetic routes will be essential for facilitating its broader investigation and potential translation into clinical applications. The exploration of its mechanism of action at a molecular level will undoubtedly open new avenues for the design of next-generation chroman-based therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-4-phenyl-2H-chromene-7-ol. Retrieved from [Link]

  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylchroman. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2018). Oncology Letters, 15(5), 7567–7574. [Link]

  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.). Retrieved from [Link]

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  • Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived... (n.d.). Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2021). Antibiotics, 10(5), 522. [Link]

  • Novel methods for the synthesis of 2-2-dimethylchromens. (1968). Journal of the Chemical Society D: Chemical Communications, (1), 27. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(19), 6296. [Link]

  • Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. (2009). Archiv der Pharmazie, 342(10), 595-602. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(4), 100895. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. (2022). Chemical Communications, 58(14), 2355-2358. [Link]

  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024). Bioorganic & Medicinal Chemistry Letters, 108, 129789. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

  • Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. (2023). Analytical Chemistry, 95(12), 5143–5147. [Link]

  • Studies of chromens. Part 2. Synthesis of 7-methoxy-2,2-dimethylchromen-3-carboxylic acid. (1975). Journal of the Chemical Society, Perkin Transactions 1, (22), 2340-2343. [Link]

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  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (2023). RSC Advances, 13(5), 3241–3263. [Link]

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Methodological & Application

Streamlined One-Pot Synthesis of 2,2-Dimethylchroman-7-ol Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

The 2,2-dimethylchroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant pharmacological activities, including vitamin E analogues, and compounds with anticancer and antioxidant properties.[1][2] The 7-hydroxy substitution is particularly crucial, offering a key site for further derivatization in drug discovery programs.[3][4] Traditional multi-step syntheses of these valuable compounds can be time-consuming and inefficient. This guide presents a robust and efficient one-pot methodology, grounded in acid-catalyzed annulation, designed to streamline access to 2,2-Dimethylchroman-7-ol and its derivatives for research and development applications.

Core Synthetic Principle: Acid-Catalyzed Cycloaddition

The one-pot synthesis of the 2,2-dimethylchroman ring system from a phenolic precursor relies on a cascade of reactions initiated and propagated by an acid catalyst. The general mechanism involves the reaction of an electron-rich phenol, such as resorcinol (1,3-dihydroxybenzene), with a suitable C5 isoprenoid source.

The key mechanistic steps are:

  • Generation of an Electrophile: The acid catalyst activates the isoprenoid source (e.g., a prenyl alcohol or alkene) to generate a stabilized tertiary carbocation.

  • Electrophilic Aromatic Substitution: The highly activated resorcinol ring undergoes a Friedel-Crafts-type alkylation, attacking the carbocation to form a C-C bond.

  • Intramolecular Cyclization: A proximate phenolic hydroxyl group performs a nucleophilic attack on a carbocation intermediate, closing the heterocyclic ring in an oxa-Pictet-Spengler-type reaction to form the stable chroman system.[5]

This concerted, one-pot approach avoids the isolation of intermediates, thereby increasing overall efficiency, reducing waste, and saving valuable research time.

Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Intramolecular Cyclization Prenyl_Source Prenyl Source (e.g., Prenol) Carbocation Tertiary Carbocation Prenyl_Source->Carbocation H+ (Catalyst) Resorcinol Resorcinol Carbocation->Resorcinol C-C Bond Formation Intermediate Alkylated Intermediate Resorcinol->Intermediate Intermediate_Cyclization Alkylated Intermediate Final_Product This compound Intermediate_Cyclization->Final_Product Ring Closure

Caption: General mechanistic pathway for the one-pot synthesis.

Critical Parameters and Reagent Selection

The success of this one-pot synthesis hinges on the judicious selection of reactants, catalyst, and reaction conditions. Each choice directly influences reaction rate, yield, and purity.

  • Phenolic Substrate: Resorcinol is the ideal starting material for synthesizing the parent this compound. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the reaction under mild conditions.

  • Isoprenoid Source: Several C5 units can be employed.

    • 3,3-Dimethylallyl Alcohol (Prenol): An excellent choice due to its ease of handling and high reactivity in forming the requisite carbocation.

    • Isoprene: A volatile gas that requires specialized handling but can be effective.

    • Methallyltrimethylsilane: A stable and less volatile alternative that provides the 2,2-dimethyl substitution pattern upon cyclization.[6]

  • Catalyst System: The nature of the acid catalyst is paramount.

    • Brønsted Acids: Triflimide (HNTf₂) is a highly effective superacid catalyst that can be used in low molar quantities (5 mol%) to drive the reaction efficiently at room temperature.[6] Other acids like p-toluenesulfonic acid (PTSA) or methanesulfonic acid also work but may require higher temperatures.

    • Solid Acids: Heterogeneous catalysts like Amberlyst 15 offer significant advantages for process chemistry, enabling simplified purification through simple filtration and potential for catalyst recycling.[7]

  • Solvent: The choice of solvent can impact reactant solubility and reaction kinetics.

    • Dichloromethane (DCM): A common and effective solvent for this transformation, particularly with catalysts like triflimide, as it provides good solubility for the starting materials and facilitates a clean reaction profile.[6]

    • Nitromethane: Previously used in similar annulations, though DCM often provides comparable yields with a more straightforward workup.[6]

Comparative Data on Catalytic Systems

The selection of the catalyst and isoprenoid source significantly affects the outcome. The following table summarizes typical results for chromane synthesis to illustrate these effects.

Phenol SubstrateIsoprenoid SourceCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Resorcinol3,3-Dimethylacrylic AcidMeSO₃H-808~70-80*[8]
PhenolMethallyltrimethylsilaneTriflimide (5%)DCMRT273[6]
Phenol1-MethylstyreneTriflimide (5%)DCMRT280[6]
Various PhenolsPrenolAmberlyst 15Toluene80-1101-460-95[7]

Note: Yield for the corresponding chroman-4-one intermediate.

Detailed Laboratory Protocol

This protocol describes the one-pot synthesis of this compound from resorcinol and 3,3-dimethylallyl alcohol (prenol) using triflimide as a catalyst.

Materials and Equipment
  • Reagents:

    • Resorcinol (99%)

    • 3,3-Dimethylallyl alcohol (Prenol, 98%)

    • Triflimide (HNTf₂, 98%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (HPLC grade) for eluent

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

Workflow Setup 1. Reaction Setup (Flame-dried flask, N2 atm) Reagents 2. Add Reagents (Resorcinol, DCM, Prenol) Setup->Reagents Catalyst 3. Add Catalyst (Triflimide solution, dropwise) Reagents->Catalyst Stir 4. Stir at RT (Monitor by TLC) Catalyst->Stir Quench 5. Quench Reaction (Sat. NaHCO3) Stir->Quench Extract 6. Workup (DCM extraction, wash, dry) Quench->Extract Purify 7. Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add resorcinol (1.10 g, 10 mmol, 1.0 equiv).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the resorcinol is fully dissolved.

  • Reactant Addition: Add 3,3-dimethylallyl alcohol (1.03 g, 12 mmol, 1.2 equiv) to the solution via syringe.

  • Catalyst Addition: In a separate vial, prepare a 0.1 M solution of triflimide in anhydrous DCM. Add 5.0 mL of this solution (0.5 mmol, 5 mol%) dropwise to the reaction mixture over 5 minutes.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the resorcinol spot has been consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford this compound as a pure solid.

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Moisture in the reaction. Triflimide and other acid catalysts are sensitive to water.

    • Solution: Ensure all glassware is rigorously flame-dried and use anhydrous solvents.

  • Formation of Side Products (e.g., Isomers):

    • Cause: The high reactivity of resorcinol can sometimes lead to alkylation at different positions.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) and add the catalyst slowly to control the reaction rate and improve selectivity.

  • Incomplete Reaction:

    • Cause: Inactive or insufficient catalyst.

    • Solution: Use a fresh bottle of the catalyst or increase the catalyst loading slightly (e.g., to 7-10 mol%).

This streamlined one-pot protocol provides a reliable and scalable method for synthesizing this compound derivatives, serving as a valuable platform for further exploration in drug discovery and medicinal chemistry.[9]

References

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health (NIH).
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts (2018). Europe PMC.
  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. ACS Publications.
  • Chromophore Formation in Resorcinarene Solutions and the Visual Detection of Mono- and Oligosaccharides. National Institutes of Health (NIH).
  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. National Institutes of Health (NIH).
  • Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids. PubMed.
  • The application of multi-component reactions in drug discovery. PubMed.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH).
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress.
  • The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. ResearchGate.
  • Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate.

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Application Notes & Protocols for the Analytical Characterization of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 2,2-Dimethylchroman-7-ol (C₁₁H₁₄O₂), a key heterocyclic compound with significant potential in pharmaceutical and antioxidant research. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, offering step-by-step instructions for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is elucidated to empower users with a deeper understanding of each technique's application to the specific chemical properties of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound belonging to the chroman family, noted for its antioxidant and potential antimicrobial properties.[1] Its structural backbone, featuring a dihydropyran ring fused to a benzene ring with a phenolic hydroxyl group, makes it a valuable scaffold in medicinal chemistry. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. The methods detailed in this guide provide a multi-faceted approach to generate a comprehensive analytical profile, ensuring data integrity and supporting regulatory requirements.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. The nonpolar C18 stationary phase retains the analyte, while a polar mobile phase elutes it. A gradient elution is employed to ensure sharp peaks and efficient separation of potential impurities with varying polarities. The phenolic hydroxyl group and aromatic ring provide a strong chromophore, making UV detection highly effective. A wavelength of 280 nm is selected, as this is a common and effective wavelength for detecting phenolic and aromatic compounds.[2]

Experimental Protocol: HPLC-UV

Instrumentation & Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid (analytical grade).

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Perform serial dilutions with the initial mobile phase composition (90% A: 10% B) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of each standard and sample.

    • Run the gradient program and acquire data.

Data Presentation: HPLC Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Program 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (1-100 µg/mL) injection Inject 10 µL std_prep->injection sample_prep Sample Preparation (Dissolve & Filter) sample_prep->injection mobile_phase Mobile Phase Prep (A: H2O+0.1%FA, B: ACN) equilibration System Equilibration (C18 Column, 30°C) mobile_phase->equilibration equilibration->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Acquire Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification caption HPLC Analytical Workflow

Caption: HPLC Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a highly sensitive and specific technique ideal for volatile compounds. The phenolic hydroxyl group in this compound makes it insufficiently volatile for direct GC analysis, risking poor peak shape and thermal degradation. Therefore, derivatization is a critical step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[3] This transformation increases volatility and thermal stability, enabling efficient separation on a non-polar capillary column (e.g., DB-5ms) and subsequent identification by mass spectrometry.

Experimental Protocol: GC-MS

Instrumentation & Consumables:

  • GC system with a capillary column inlet, coupled to a Mass Spectrometer (MS).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as carrier gas.

  • Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile (derivatization solvent).

Procedure:

  • Standard & Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of the reference standard and sample in anhydrous pyridine.

    • Create a series of calibration standards by diluting the stock solution.

  • Derivatization:

    • In a 2 mL autosampler vial, add 100 µL of each standard or sample solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the cooled, derivatized solution into the GC-MS system.

    • Acquire data in full scan mode to identify the compound and its fragments. For quantification, Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Data Presentation: GC-MS Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Anhydrous Pyridine derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temp heat->cool inject Inject 1 µL cool->inject separate GC Separation (DB-5ms Column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-450 amu) ionize->detect spectrum Acquire Mass Spectrum detect->spectrum identify Identify by Retention Time & Fragmentation Pattern spectrum->identify caption GC-MS with Derivatization Workflow

Caption: GC-MS with Derivatization Workflow

Structural Elucidation and Confirmation

Spectroscopic methods provide incontrovertible evidence of the molecular structure of this compound.

Mass Spectrometry (MS) Fragmentation

Principle: When analyzed by GC-MS, the mass spectrometer fragments the parent molecule in a predictable manner. Analyzing this fragmentation pattern helps confirm the structure. The molecular ion peak (M⁺) for this compound appears at m/z 178.[1]

Predicted Fragmentation Pattern:

  • M-15 (m/z 163): Loss of a methyl radical (•CH₃) from the gem-dimethyl group is a very common fragmentation for such structures, leading to a stable tertiary carbocation.[4][5]

  • Retro-Diels-Alder (RDA) Fragmentation: The heterocyclic ring can undergo RDA fragmentation, leading to characteristic fragments.

  • Loss of other fragments: Cleavage of other bonds in the chroman ring system will also produce identifiable ions.

Data Presentation: Key Mass Fragments

m/z (mass-to-charge)Proposed Fragment IdentityRationale
178 [C₁₁H₁₄O₂]⁺• (Molecular Ion) Parent molecule
163[M - CH₃]⁺Loss of a methyl radical
122[C₇H₆O₂]⁺•Result of RDA fragmentation
56[C₄H₈]⁺•Result of RDA fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

¹H NMR Spectroscopy: The spectrum reveals characteristic signals for the different protons in the molecule.

  • Gem-dimethyl group: A sharp singlet integrating to 6 protons.

  • Methylene protons: Two triplets for the protons at positions 3 and 4 of the chroman ring.

  • Aromatic protons: Distinct signals in the aromatic region, with splitting patterns determined by their coupling to each other.

  • Hydroxyl proton: A broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The proton-decoupled spectrum shows a distinct signal for each unique carbon atom.

Data Presentation: Predicted NMR Assignments (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons ~1.35Singlet6HC(2)-(CH₃)₂
~1.80Triplet2HC(3)-H₂
~2.75Triplet2HC(4)-H₂
~5.0-6.0Broad Singlet1HC(7)-OH
~6.3-6.8Multiplets3HAromatic-H
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbons ~22.0C(3)
~26.5C(2)-(C H₃)₂
~32.0C(4)
~75.0C(2)
~110-125Aromatic CH & C-O
~145-155Aromatic C-OH & C-O

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected Characteristic Absorptions: The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

  • O-H Stretch: A broad and strong absorption band for the phenolic hydroxyl group.

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds.

  • C=C Stretch: Absorptions characteristic of the aromatic ring.

  • C-O Stretch: Bands corresponding to the phenolic C-O and the ether C-O bonds in the chroman ring.

Data Presentation: Key FT-IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H StretchPhenolic -OH
3050 - 3000C-H StretchAromatic C-H
2970 - 2850C-H StretchAliphatic C-H (sp³)
1620 - 1580C=C StretchAromatic Ring
1500 - 1450C=C StretchAromatic Ring
1260 - 1200C-O StretchAryl Ether & Phenol

Conclusion

The combination of chromatographic and spectroscopic techniques described provides a robust framework for the complete analytical characterization of this compound. HPLC and GC-MS are powerful for assessing purity and quantifying the compound, while MS, NMR, and FT-IR provide definitive structural confirmation. The application of these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and development involving this promising molecule.

References

  • Tasioula-Margari, M., & Okogeri, O. (2001). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies, 24(15), 2409-2418. Available at: [Link]

  • Bursić, V., et al. (2015). Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD. In: D. Marčić, M. Glavendekić, P. Nicot (Eds.) Proceedings of the 7th Congress on Plant Protection. Plant Protection Society of Serbia. Available at: [Link]

  • Gatea, F., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules, 27(2), 523. Available at: [Link]

  • Das, A. J., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis. Journal of Applied Pharmaceutical Science, 6(02), 159-165. Available at: [Link]

  • Tomić, J., et al. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Food Analytical Methods, 11(1), 1-10. Available at: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Lau, O. W., & Chan, C. K. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Hong Kong Medical Technology Association, 15(1), 1-13. Available at: [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Saman, N. Chapter 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

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Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 2,2-Dimethylchroman-7-ol, a phenolic compound with antioxidant properties and a key structural motif in various natural products.[1] We explore its fragmentation patterns under both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) conditions. The causal mechanisms behind characteristic cleavages, including methyl loss and retro-Diels-Alder (RDA) reactions, are elucidated.[1][2] This note delivers field-proven, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, analytical chemists, and drug development professionals requiring robust methods for the structural characterization of chroman derivatives.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound belonging to the chroman class, characterized by a benzene ring fused to a dihydropyran ring.[1] Its structure features a gem-dimethyl group at the C2 position and a hydroxyl group on the aromatic ring at C7, which imparts phenolic character and antioxidant activity.[1] Accurate structural elucidation is critical for metabolism studies, quality control, and synthetic chemistry. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and detailed structural information through controlled fragmentation.

This guide focuses on predicting and interpreting the mass spectra of this compound, providing a foundational understanding for method development and data analysis.

Chemical Structure and Properties

The fundamental properties of the analyte are crucial for selecting the appropriate analytical strategy. The presence of the polar phenolic hydroxyl group influences its chromatographic behavior and ionization efficiency.

cluster_structure This compound a

Caption: Chemical Structure of this compound.

PropertyValueSource
IUPAC Name 2,2-dimethyl-3,4-dihydrochromen-7-ol[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Exact Mass 178.0994 Da[1]

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a powerful technique for analyzing volatile and thermally stable compounds. Electron Ionization (EI) at a standard energy of 70 eV is a high-energy, "hard" ionization method that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. This makes it ideal for library matching and unambiguous identification.

Principle of EI Fragmentation

Upon impact with a high-energy electron, the this compound molecule loses an electron to form a radical cation, the molecular ion (M•+), at m/z 178. This molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The fragmentation pathways are governed by the inherent stability of the resulting cations and neutral radicals, with cleavages often occurring at bonds alpha to heteroatoms or at points of branching.[3]

Key Fragmentation Pathways of this compound

The fragmentation of this compound is characteristic of chroman derivatives, dominated by cleavage of the heterocyclic ring and loss from the gem-dimethyl group.

  • Loss of a Methyl Radical (M-15): The molecular ion can readily lose one of the methyl groups from the C2 position. This α-cleavage relative to the ether oxygen is a common pathway for compounds with a gem-dimethyl group, leading to the formation of a stable oxonium ion at m/z 163 .

  • Retro-Diels-Alder (RDA) Reaction: A hallmark fragmentation for chroman systems is the RDA reaction, which involves the cleavage of the dihydropyran ring.[1][4] This pathway results in the loss of a neutral isobutylene molecule (C₄H₈, 56 Da), generating a radical cation at m/z 122 .

  • Loss of C₄H₇ Fragment (M-55): The most significant fragmentation pathway often involves the loss of a 55 Da fragment.[1][2] This proceeds via the elimination of a [CH₂=C(CH₃)CH₂] fragment, accompanied by a hydrogen transfer to the oxygen atom. This rearrangement leads to the formation of a highly stable phenolic cation, which often represents the base peak in the spectrum at m/z 123 .[1][2]

EI_Fragmentation M This compound M•+ m/z 178 F163 [M - CH₃]•+ m/z 163 M->F163 - •CH₃ (15 Da) F123 [M - C₄H₇]•+ m/z 123 (Base Peak) M->F123 - C₄H₇ (55 Da) (Rearrangement) F122 [M - C₄H₈]•+ m/z 122 (RDA) M->F122 - C₄H₈ (56 Da) (RDA)

Caption: Proposed EI fragmentation pathways for this compound.

Protocol 1: GC-EI-MS Method for Analysis

This protocol provides a validated starting point for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in methanol or ethyl acetate.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
  • Self-Validation: Include a solvent blank injection to check for system contamination and a known concentration standard for retention time and response verification.

2. GC System Parameters:

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1) to prevent column overloading.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A mid-polarity column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent is recommended.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Rationale: This program ensures good separation from solvent and potential impurities while providing a sharp peak shape for the analyte.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For complex matrices or for targeted quantification, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method.[5][6] ESI is a "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source.[7][8] Fragmentation is then induced in a controlled manner within a collision cell, a process known as Collision-Induced Dissociation (CID), which is invaluable for structural confirmation and developing sensitive Multiple Reaction Monitoring (MRM) assays.

Ionization and CID Fragmentation
  • Positive Ion Mode [M+H]⁺ (m/z 179): The ether oxygen or the phenolic hydroxyl group can be protonated. Under CID, the protonated molecule will fragment, often through pathways involving the loss of neutral molecules like water (H₂O) or through cleavages similar to those in EI, such as the loss of the C₄H₈ fragment.

  • Negative Ion Mode [M-H]⁻ (m/z 177): The acidic phenolic proton is readily lost to form a stable phenoxide anion. CID of this anion will provide complementary structural information.

The choice of ionization mode depends on the specific goals of the analysis; negative mode is often more selective and sensitive for phenolic compounds.

LCMS_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometry Sample Sample Injection LC_Column C18 Column Sample->LC_Column Mobile Phase ESI ESI Source ([M+H]+ or [M-H]-) LC_Column->ESI Eluent Q1 Q1: Precursor Ion Selection ESI->Q1 CC q2: Collision Cell (CID with N2/Ar) Q1->CC Q3 Q3: Product Ion Scan CC->Q3 Det Detector Q3->Det

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Protocol 2: LC-ESI-MS/MS Method for Analysis

This protocol is designed for the sensitive detection and structural confirmation of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol.
  • Dilute the stock in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a working concentration of 1-100 ng/mL.
  • Rationale: Diluting in the mobile phase ensures compatibility with the LC system and prevents peak distortion.
  • Self-Validation: Analyze a blank and a quality control (QC) sample at a known concentration with each batch to monitor system performance and carryover.

2. LC System Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape.
  • Column Temperature: 40 °C.
  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
  • Flow Rate: 0.4 mL/min.
  • Gradient Program:
  • 0.0 min: 10% B
  • 5.0 min: 95% B
  • 7.0 min: 95% B
  • 7.1 min: 10% B
  • 10.0 min: 10% B (re-equilibration)

3. Mass Spectrometer Parameters (ESI-MS/MS):

  • Ionization Mode: ESI Positive and/or Negative.
  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Data Acquisition:
  • Full Scan: Scan from m/z 50-300 to identify the precursor ion ([M+H]⁺ at m/z 179 or [M-H]⁻ at m/z 177).
  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 179 or 177) and ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions and optimize energies for MRM transitions.

Summary of Key Ions

The following table summarizes the expected key ions for the unambiguous identification of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of each ion.

m/z (Nominal)Proposed FormulaIon TypeMethodDescription
178C₁₁H₁₄O₂M•+GC-EI-MSMolecular Ion
179C₁₁H₁₅O₂⁺[M+H]⁺LC-ESI-MSProtonated Molecule
177C₁₁H₁₃O₂⁻[M-H]⁻LC-ESI-MSDeprotonated Molecule
163C₁₀H₁₁O₂⁺[M-CH₃]⁺GC-EI-MSLoss of methyl radical
123C₇H₇O₂⁺[M-C₄H₇]⁺GC-EI-MSLoss of C₄H₇ via rearrangement
122C₇H₆O₂•+[M-C₄H₈]•+GC-EI-MSRetro-Diels-Alder (RDA) fragmentation

Conclusion

The mass spectrometric fragmentation of this compound is well-defined and predictable, governed by the fundamental principles of ion stability. Under EI conditions, the molecule produces a rich fingerprint spectrum characterized by the loss of a methyl radical (m/z 163) and a dominant fragment at m/z 123 resulting from a characteristic rearrangement. Under soft ESI conditions, stable precursor ions are formed, which can be subjected to controlled CID to generate structurally significant product ions. The protocols detailed in this application note provide robust and reliable methods for the analysis of this compound and can be adapted for other chroman derivatives, supporting research and development in natural product chemistry, pharmacology, and metabolomics.

References

  • Brodbelt, J. S. (2008). Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Mass Spectrometry Reviews, 27(4), 379-421. Retrieved from [Link]

  • Charles, L., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Retrieved from [Link]

  • Naidoo, D., et al. (2012). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 17(5), 5036-5046. Retrieved from [Link]

  • PubChem. (n.d.). 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ellis, G. P., et al. (1982). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560. Retrieved from [Link]

  • ResearchGate. (2008). Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR. Retrieved from [Link]

  • Koval, O., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Journal of Analytical Chemistry, 2(4), 457-466. Retrieved from [Link]

  • Liu, R., et al. (2013). Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. Journal of Chromatographic Science, 51(7), 633-640. Retrieved from [Link]

  • Tan, Y. C., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(4), 143. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylchroman. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2024). New Study Reviews Chromatography Methods for Flavonoid Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-2,2-dimethylchroman-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Joseph, M. (2023). Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC × GC-MS). Journal of Chromatography & Separation Techniques, 14(3). Retrieved from [Link]

  • Indelicato, S., et al. (2017). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 5, 15. Retrieved from [Link]

  • SciSpace. (2018). Comprehensive two-dimensional gas chromatography–mass spectrometry combined with multivariate data analysis for pattern recognition in the volatile fraction of beers. Retrieved from [Link]

  • Evans, M. (2021). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences, 4(4). Retrieved from [Link]

  • Tong, W., et al. (2001). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Retrieved from [Link]

  • NIST. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Comprehensive Two-Dimensional Gas Chromatography-mass Spectrometry: A Review. Retrieved from [Link]

  • Dr. Anupama. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. YouTube. Retrieved from [Link]

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Application Note: A Researcher's Guide to the In Vitro Antioxidant Profiling of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the in vitro antioxidant capacity of 2,2-Dimethylchroman-7-ol. As a member of the chromanol family, which includes tocopherols (Vitamin E), this compound possesses a core structure primed for free radical scavenging.[1] This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring robust and reproducible results. We present detailed methodologies for key chemical and cell-based assays, including the DPPH and ABTS radical scavenging assays, and the Cellular Antioxidant Activity (CAA) assay. Each protocol is designed as a self-validating system, incorporating necessary controls and data interpretation guidelines.

Introduction: The Scientific Rationale for this compound as an Antioxidant

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.[2] Antioxidants mitigate this damage by neutralizing free radicals. The chromanol chemical scaffold is a well-established antioxidant pharmacophore, most famously represented by Vitamin E.[3]

The antioxidant efficacy of this compound and other chromanols stems directly from the phenolic hydroxyl group (-OH) on the chroman ring. This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction.[1][3] The resulting chromanoxyl radical is stabilized by resonance, making it relatively unreactive and preventing it from propagating further radical reactions.

G

Because no single assay can fully capture the complexity of antioxidant action in a biological system, a multi-assay approach is essential for a comprehensive evaluation.[1] This guide focuses on a cross-validation strategy using assays with different chemical principles.

Safety, Handling, and Reagent Preparation

2.1. Safety and Handling

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle chemical powders in a well-ventilated area or a chemical fume hood to avoid inhalation.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]

2.2. Preparation of Stock Solutions

Accurate stock solution preparation is critical for reproducible results. The solubility of this compound will determine the appropriate solvent. It is expected to be soluble in organic solvents like ethanol, methanol, or DMSO.

  • Primary Stock (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM solution (Molar Mass = 192.25 g/mol ).

    • Accurately weigh the compound and dissolve it in an appropriate volume of solvent (e.g., 100% Ethanol or DMSO).

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock solution in the appropriate assay buffer or cell culture medium.

    • Rationale: Serial dilutions are performed to generate a dose-response curve, which is essential for calculating the IC₅₀ or TEAC value. Preparing fresh dilutions for each experiment minimizes degradation and ensures concentration accuracy.

Chemical-Based Assays for Radical Scavenging

These assays measure the intrinsic ability of the compound to neutralize stable synthetic radicals. They are excellent for initial screening due to their high throughput and low cost.[2]

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH free radical.[2] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm.[8][9] When an antioxidant donates a hydrogen atom, the DPPH is reduced to a pale yellow hydrazine, causing the absorbance to decrease. The degree of decolorization is proportional to the antioxidant's scavenging capacity.[10]

G

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in ethanol or methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[8] Store in an amber bottle to protect from light.

    • Test Compound: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent.

    • Positive Control: Prepare identical serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.

    • Blank/Vehicle Control: Use the solvent only (e.g., ethanol).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each concentration of the test compound, positive control, or blank to respective wells.

    • Add 180-200 µL of the DPPH working solution to all wells.[11] Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the blank/vehicle control.

    • Plot % Inhibition versus the concentration of the antioxidant.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using non-linear regression analysis. A lower IC₅₀ indicates higher antioxidant activity.[1]

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] ABTS is oxidized using potassium persulfate to generate the radical, which is a blue-green chromophore with a characteristic absorbance at 734 nm.[13] In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution's color fades.[14] This decolorization is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[1][13] This generates the ABTS•+ radical.

    • ABTS Working Solution: Before the assay, dilute the stock solution with ethanol or a phosphate buffer (PBS) to an absorbance of 0.70 ± 0.05 at 734 nm.[13]

    • Test Compound & Controls: Prepare serial dilutions of this compound and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of the test compound, positive control, or blank to respective wells.

    • Add 180-200 µL of the ABTS working solution to all wells and mix.

    • Incubate at room temperature for a defined time (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.[12]

Assay ComparisonDPPHABTS
Principle H-atom/electron transfer to reduce a stable radicalH-atom/electron transfer to reduce a radical cation
Radical Color PurpleBlue-Green
Wavelength ~517 nm~734 nm
Solubility Best for hydrophobic compounds (organic solvents)Applicable to both hydrophilic and hydrophobic compounds
Pros Simple, rapid, stable radicalLess interference from colored compounds, relevant at physiological pH
Cons May not react with some sterically hindered antioxidantsRadical generation requires a pre-incubation step

Cell-Based Assay for Intracellular Antioxidant Activity

Chemical assays are informative but lack biological context. Cell-based assays measure the antioxidant's ability to penetrate the cell membrane and quench intracellular ROS.[15]

4.1. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[15] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[16][17] In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] An antioxidant compound that can enter the cell will reduce the concentration of ROS, thereby decreasing the fluorescence intensity.

G DCFH-DA Assay Principle

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2 human cells) in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed (typically 24 hours).

    • Rationale: Black plates are used to minimize background fluorescence and light scattering between wells.

  • Compound Loading:

    • Remove the culture medium and wash the cells gently with PBS.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) in treatment medium for 1 hour. Include a vehicle control.

  • Probe Loading:

    • Remove the treatment medium. Add medium containing 25 µM DCFH-DA to all wells and incubate for 1 hour in the dark.

  • ROS Induction and Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except for negative control wells.[16]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[17]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

    • Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control curve.

    • Determine the IC₅₀ value, which is the concentration required to produce a 50% reduction in fluorescence (a CAA unit of 50).

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the in vitro antioxidant potential of this compound. By combining high-throughput chemical assays (DPPH, ABTS) with a biologically relevant cell-based assay (CAA), researchers can build a comprehensive profile of the compound's activity. A strong correlation between the chemical scavenging ability and the intracellular antioxidant effect would provide compelling evidence for its potential as a bioactive compound. Future studies could explore its effects on specific ROS (e.g., superoxide, hydroxyl radicals) and its ability to upregulate endogenous antioxidant enzymes.[18][19]

References

  • A Researcher's Guide to Cross-Validation of In Vitro Antioxidant Assays for Chromanol Derivatives. (n.d.). Benchchem.
  • Lopresti, F., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... (n.d.). ResearchGate.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Technical Manual. (n.d.).
  • A Comparative Analysis of the Antioxidant Capacity of 4-Chromanol and Vitamin E. (n.d.). Benchchem.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). (n.d.). Abcam.
  • Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide. (n.d.). Benchchem.
  • Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. (n.d.). PMC - NIH.
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  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
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  • Intracellular antioxidant activity assays using DCF-DA at gallic acid... (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • SAFETY DATA SHEET. (2010).
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH.
  • Recent Applications for in Vitro Antioxidant Activity Assay. (n.d.).
  • Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024).
  • Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. (n.d.). accedaCRIS.
  • Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylchroman-6-ol with peroxyl radicals. (n.d.). PubMed.
  • (PDF) Preparation of 2 , 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations. (2025). ResearchGate.
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (n.d.). PMC - PubMed Central.
  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.).
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). MDPI.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC - PubMed Central.

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. The inherent antioxidant and diverse pharmacological properties of this heterocyclic motif have spurred investigations into its potential as a source of novel therapeutic agents. 2,2-Dimethylchroman-7-ol, a specific derivative, presents an intriguing candidate for antimicrobial research due to its phenolic hydroxyl group, a common feature in many natural antimicrobial compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to thoroughly evaluate the antimicrobial efficacy of this compound. The protocols detailed herein are designed to establish a robust, self-validating system for assessing its spectrum of activity, potency, and potential for therapeutic application.

Physicochemical Properties and Compound Handling

A critical prerequisite for accurate and reproducible antimicrobial testing is the proper handling and solubilization of the test compound. The lipophilic nature of the chroman backbone can present challenges in aqueous assay media.

Solubility Assessment: Preliminary solubility testing of this compound is essential. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of hydrophobic compounds in biological assays.[1] However, the final concentration of DMSO in the assay medium should be kept to a minimum (typically ≤1%) to avoid solvent-induced cytotoxicity or inhibition of microbial growth.[2]

Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or higher) in 100% DMSO.

  • Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Primary Antimicrobial Screening: Determining Inhibitory Concentrations

The initial phase of antimicrobial evaluation focuses on determining the minimum concentration of the compound that inhibits the visible growth of a panel of clinically relevant microorganisms. This is typically achieved through broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique for quantitatively assessing the in vitro antimicrobial susceptibility of a compound.[3][4]

Materials:

  • This compound stock solution

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, prepare a microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to obtain a range of test concentrations. Also, prepare serial dilutions of the positive control antibiotics.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound or controls. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm.

Illustrative Data Presentation:

MicroorganismMIC of this compound (µg/mL) (Illustrative)MIC of Control Antibiotic (µg/mL)
Staphylococcus aureus (ATCC 29213)16 - 64Ciprofloxacin: 0.25 - 1.0
Escherichia coli (ATCC 25922)64 - 256Ciprofloxacin: 0.015 - 0.12
Candida albicans (ATCC 90028)32 - 128Fluconazole: 0.25 - 2.0

Note: The above MIC values are hypothetical and for illustrative purposes, based on the activity of structurally related chroman derivatives. Actual values must be determined experimentally.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity and is particularly useful for preliminary screening of natural product extracts.[1][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tips

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • This compound solution of known concentration

  • Positive and negative controls

Procedure:

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into the wells. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Elucidating the Nature of Antimicrobial Action: Bactericidal vs. Bacteriostatic

Once the inhibitory concentration is known, it is crucial to determine whether the compound kills the microorganisms (bactericidal/fungicidal) or merely inhibits their growth (bacteriostatic/fungistatic).

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][7]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Kinetic and Mechanistic Insights

To further understand the antimicrobial properties of this compound, time-kill assays and mechanistic studies are essential.

Protocol 4: Time-Kill Kinetic Assay

This dynamic assay provides information on the rate at which a compound kills a microbial population over time.[9][10]

Procedure:

  • In a flask containing the appropriate broth, add a standardized microbial inoculum and this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Include a growth control without the compound.

  • Incubate the flasks in a shaking incubator at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar to determine the viable cell count (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Illustrative Time-Kill Curve:

Time_Kill_Curve cluster_0 Time-Kill Assay Workflow start Start: Inoculate Flasks add_compound Add this compound (0x, 1x, 2x, 4x MIC) start->add_compound incubate Incubate with Shaking add_compound->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample plate Serial Dilution & Plating sample->plate count Incubate & Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for a Time-Kill Kinetic Assay.

Potential Mechanisms of Action

While the precise mechanism of this compound is yet to be fully elucidated, related phenolic compounds are known to exert their antimicrobial effects through several mechanisms.[12] These include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the chroman moiety can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential.[13]

  • Inhibition of Essential Enzymes: The phenolic hydroxyl group can interact with and inhibit the activity of crucial bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or energy metabolism.[14]

Mechanism_of_Action Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Enzymes Essential Bacterial Enzymes Compound->Enzymes Binding Disruption Membrane Disruption (Increased Permeability, Leakage) Membrane->Disruption Inhibition Enzyme Inhibition (Metabolic Disruption) Enzymes->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Potential Antimicrobial Mechanisms of this compound.

Safety and Selectivity: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to microorganisms with minimal harm to host cells.[15][16]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on mammalian cell lines.[17]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or 3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound. By following these methodologies, researchers can obtain reliable and reproducible data on its inhibitory and cidal activity, kinetic profile, and safety. This information is paramount for establishing its potential as a lead compound in the development of new antimicrobial therapies. It is imperative to adhere to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the quality and comparability of the generated data.[2][18]

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Kulbacka, J., & Saczko, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153-167). Humana, New York, NY.
  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • ResearchGate. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Frontiers. (n.d.). Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). The antibacterial activity for plant extracts by agar well diffusion.... Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.g.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • National Institutes of Health. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating the In Vitro Anticancer Potential of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold, a core structural motif in many natural products like tocopherols (Vitamin E), is a privileged heterocyclic system in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] The compound 2,2-Dimethylchroman-7-ol, a specific derivative, presents a promising candidate for anticancer research due to its structural similarity to other bioactive chromans that have shown efficacy against various cancer cell lines.[3] Some studies on related chroman structures have pointed towards mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of critical cell survival pathways.[4][5][6]

This document provides a comprehensive, multi-phased framework for the systematic in vitro evaluation of this compound's anticancer activity. It is designed for researchers in oncology, drug discovery, and pharmacology, offering a logical progression from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms. The protocols herein are grounded in established methodologies to ensure reproducibility and scientific rigor.

Principle of the Investigation: A Tiered Approach

A successful in vitro evaluation of a novel compound requires a logical and tiered experimental approach. Simply demonstrating cell death is insufficient; understanding the concentration-dependence, the mechanism of cell death, and the molecular pathways affected is crucial for further development. Our proposed workflow begins with broad screening to establish bioactivity, followed by increasingly specific assays to build a comprehensive mechanistic profile of this compound.

Experimental Workflow Overview

The following diagram outlines the strategic workflow for characterizing the anticancer effects of this compound.

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Validation A Compound Preparation (this compound) B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) C Cytotoxicity Assay (MTT/SRB) Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) F Anti-Angiogenesis Assay (Tube Formation) G Western Blot Analysis (e.g., PI3K/Akt Pathway) D->G H Data Interpretation & Mechanistic Hypothesis G->H

Caption: Strategic workflow for in vitro anticancer evaluation.

Phase 1: Determining Cytotoxicity and Potency

Causality: The foundational step in evaluating any potential anticancer agent is to determine if it can inhibit cancer cell proliferation or induce cell death, and at what concentration.[7] This provides the half-maximal inhibitory concentration (IC50), a critical metric of potency that informs the concentrations used in all subsequent mechanistic experiments. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on total cellular protein content.[8]

Protocol 1: SRB Cytotoxicity Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known anticancer drug like Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

    • Incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently discard the supernatant.

    • Fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry again.

  • Measurement and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Expected Data Presentation

Summarize the calculated IC50 values in a table for clear comparison across different cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT-116Colorectal CarcinomaExperimental ValueExperimental Value
BJNormal FibroblastExperimental ValueExperimental Value

Scientist's Note: Including a non-cancerous cell line (e.g., BJ fibroblasts) is crucial for assessing the compound's selectivity. A higher IC50 in normal cells compared to cancer cells suggests a favorable therapeutic window.

Phase 2: Elucidating the Anticancer Mechanism

Causality: Once cytotoxicity is established, the next logical question is how the compound is killing or inhibiting the cancer cells. The primary mechanisms for anticancer drugs involve inducing programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), or preventing the formation of new blood vessels that feed a tumor (anti-angiogenesis).[9][10]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is lost.[12]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Accutase or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

    • Interpretation:

      • Lower-Left Quadrant (Annexin V-/PI-): Live cells

      • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis

Principle: Cell cycle analysis uses a DNA-intercalating dye like Propidium Iodide (PI) to stain the cellular DNA content.[11] A cell's fluorescence intensity is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle.[13]

  • Cell Treatment & Harvesting: Follow the same procedure as in Protocol 2 (Steps 1 & 2).

  • Cell Fixation: After washing with PBS, resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI. The resulting data is visualized as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

Principle: Angiogenesis is a critical process for tumor growth and metastasis.[14] This assay assesses a compound's ability to inhibit the formation of capillary-like structures (tubes) by endothelial cells (like HUVECs) when cultured on a basement membrane extract (Matrigel®).[15][16]

  • Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice overnight. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[17]

  • Cell Treatment:

    • Harvest Human Umbilical Vein Endothelial Cells (HUVECs).

    • Resuspend HUVECs in basal medium at a density of 2x10^5 cells/mL.

    • In separate tubes, mix the cell suspension with various concentrations of this compound. Include a vehicle control and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.

  • Seeding and Incubation: Add 100 µL of the HUVEC/compound mixture to each Matrigel®-coated well. Incubate at 37°C for 4-12 hours.

  • Imaging and Analysis:

    • Monitor tube formation periodically under a phase-contrast microscope.

    • Capture images at a fixed time point (e.g., 6 hours).

    • Quantify the results using image analysis software (e.g., ImageJ with an angiogenesis plugin) to measure parameters like total tube length, number of nodes, and number of meshes. A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.

Phase 3: Validating Molecular Targets

Causality: After identifying the cellular mechanism (e.g., apoptosis), the final step is to investigate the molecular signaling pathways responsible. Many anticancer agents function by inhibiting pro-survival pathways like the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.[18] Western blotting allows for the detection and semi-quantification of specific proteins, including their activation state (e.g., phosphorylation).[19][20]

PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt pathway and the hypothetical point of inhibition by this compound. A reduction in the phosphorylation of Akt (p-Akt) is a key indicator of pathway inhibition.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2,2-Dimethyl- chroman-7-ol Compound->Inhibition Inhibition->pAkt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 5: Western Blot Analysis of Akt Phosphorylation
  • Protein Extraction:

    • Seed cells in 60mm dishes and treat with this compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).

    • A decrease in the p-Akt/Total Akt ratio in treated samples compared to the control would confirm pathway inhibition.

References

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). OncoTargets and Therapy. [Link]

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Application Notes and Protocols for 2,2-Dimethylchroman-7-ol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of cosmetic science, the quest for potent, stable, and safe antioxidant ingredients is perpetual. Oxidative stress, induced by environmental aggressors such as UV radiation and pollution, is a primary catalyst in the extrinsic aging process, leading to the degradation of vital skin structures.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,2-Dimethylchroman-7-ol, a promising antioxidant, in cosmetic formulations. This guide will delve into the mechanistic underpinnings of its antioxidant activity, provide detailed protocols for its formulation and efficacy evaluation, and discuss critical stability considerations.

Scientific Dossier: this compound

1.1. Chemical and Physical Properties

This compound is a heterocyclic compound featuring a chroman core structure. Its key physicochemical properties are summarized in the table below.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance White to off-white powderSmolecule
Solubility Limited data available. Calculated log P of 2.49 suggests moderate lipophilicity. Warming to 37°C and sonication can aid dissolution in appropriate solvents.[2]

1.2. Mechanism of Antioxidant Action

The antioxidant prowess of this compound is primarily attributed to the hydroxyl group (-OH) positioned on the chromanol ring.[3] This functional group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate within the skin.[3] This mechanism is analogous to that of tocopherols (Vitamin E), a well-established family of antioxidants.[3] The chromanol ring structure effectively stabilizes the resulting radical, preventing it from propagating further oxidative damage.

Formulation Development with this compound

The successful incorporation of this compound into a cosmetic chassis requires a systematic approach, considering its lipophilic nature. Oil-in-water (O/W) emulsions, such as creams and lotions, are common vehicles for its delivery.

2.1. Recommended Concentration Range

Based on the activity of related chromanol compounds like tocopherol, a starting concentration range of 0.1% to 1.0% (w/w) is recommended for this compound in cosmetic formulations.[4] The optimal concentration will depend on the specific formulation, intended use, and desired efficacy. It is crucial to conduct dose-response studies to determine the most effective concentration for a particular product.

2.2. Protocol for Formulation of an O/W Cream

This protocol outlines the preparation of a basic oil-in-water (O/W) cream incorporating this compound.

Phase A: Oil Phase

  • Emollients (e.g., Caprylic/Capric Triglyceride, Jojoba Oil): 15-20%

  • Thickener/Stabilizer (e.g., Cetyl Alcohol, Stearyl Alcohol): 2-5%

  • Emulsifier (e.g., Glyceryl Stearate, PEG-100 Stearate): 2-5%

  • This compound: 0.1-1.0%

Phase B: Water Phase

  • Deionized Water: q.s. to 100%

  • Humectant (e.g., Glycerin, Propanediol): 3-5%

  • Thickener/Stabilizer (e.g., Xanthan Gum, Carbomer): 0.2-0.5%

Phase C: Cool-Down Phase

  • Preservative (e.g., Phenoxyethanol, Caprylyl Glycol): As per supplier recommendation

  • Fragrance (optional): As desired

Procedure:

  • In a suitable vessel, combine all ingredients of the Oil Phase (Phase A). Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • In a separate vessel, combine the water and humectant of the Water Phase (Phase B). If using a powder thickener like xanthan gum or carbomer, disperse it in the water phase with high shear mixing until fully hydrated. Heat the water phase to 70-75°C.

  • Slowly add the Oil Phase to the Water Phase with continuous homogenization to form an emulsion. Maintain the temperature for 10-15 minutes.

  • Begin cooling the emulsion while stirring gently.

  • When the temperature of the emulsion is below 40°C, add the ingredients of the Cool-Down Phase (Phase C) one by one, mixing well after each addition.

  • Adjust the pH if necessary to the desired range (typically 5.5-6.5 for skin compatibility).

  • Continue stirring until the cream is smooth and uniform.

2.3. Formulation Workflow Diagram

G cluster_prep Preparation cluster_emulsify Emulsification cluster_cooldown Cool Down cluster_finish Finishing A Phase A (Oil Phase) Heat to 70-75°C C Combine A and B Homogenize A->C B Phase B (Water Phase) Heat to 70-75°C B->C D Cool to <40°C C->D E Add Phase C (Preservatives, etc.) D->E F pH Adjustment E->F G Final Mixing F->G H Finished Product G->H

Caption: DPPH Assay Workflow.

Stability Testing

Ensuring the stability of a cosmetic formulation containing this compound is paramount to guarantee its safety and efficacy throughout its shelf life. Stability testing should encompass physical, chemical, and microbiological parameters.

4.1. Stability Protocol

A comprehensive stability program should include real-time and accelerated testing.

Test ParameterConditionsDurationEvaluation Points
Real-Time Stability 25°C ± 2°C / 60% ± 5% RH12-24 months0, 3, 6, 9, 12, 18, 24 months
Accelerated Stability 40°C ± 2°C / 75% ± 5% RH3-6 months0, 1, 2, 3, 6 months
Freeze-Thaw Cycling -10°C to 25°C (24h cycles)3-5 cyclesAfter each cycle
Photostability ICH Q1B guidelinesAs per guidelinesBefore and after exposure

4.2. Key Stability Parameters to Evaluate

  • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical: Potency of this compound (assessed by HPLC).

  • Microbiological: Microbial count (bacteria, yeast, and mold).

  • Packaging Compatibility: Interaction with the final packaging.

4.3. Photostability Considerations

Antioxidants can be susceptible to degradation upon exposure to UV light. [5]Therefore, photostability testing is crucial. [5] Photostability Test Protocol (Conceptual):

  • Expose the final formulation in its transparent and final intended packaging to a controlled light source that mimics sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the specified exposure period, evaluate the samples for any changes in physical and chemical properties, particularly the concentration of this compound.

  • The use of UV-protective packaging, such as opaque or amber containers, should be considered if significant degradation is observed.

4.4. Stability Testing Logic Diagram

G cluster_tests Stability Tests cluster_eval Evaluation Parameters start Formulation real_time Real-Time 25°C / 60% RH start->real_time accelerated Accelerated 40°C / 75% RH start->accelerated freeze_thaw Freeze-Thaw -10°C to 25°C start->freeze_thaw photostability Photostability ICH Q1B start->photostability physical Physical Appearance, pH, Viscosity real_time->physical chemical Chemical Potency (HPLC) real_time->chemical microbiological Microbiological Bacterial & Fungal Count real_time->microbiological accelerated->physical accelerated->chemical accelerated->microbiological freeze_thaw->physical freeze_thaw->chemical freeze_thaw->microbiological photostability->physical photostability->chemical photostability->microbiological end Stable Product physical->end chemical->end microbiological->end

Caption: Stability Testing Decision Matrix.

Conclusion

This compound presents a compelling option as an antioxidant active in cosmetic formulations. Its mechanism of action, rooted in the hydrogen-donating capacity of its chromanol ring, positions it as an effective scavenger of free radicals. By following the detailed protocols for formulation, efficacy testing, and stability evaluation outlined in this guide, researchers and formulators can confidently explore the potential of this ingredient to develop innovative and effective skincare products that protect against the visible signs of aging. Further research into its in vivo efficacy and potential synergistic effects with other cosmetic actives is warranted.

References

  • Lima, E., et al. (2021). Plant-Derived Antioxidants: Significance in Skin Health and the Ageing Process. MDPI. Available at: [Link]

  • Chen, J., et al. (2023). Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet-induced oxidative damage by increasing endogenous antioxidants in HaCaT cells. Skin Research and Technology. Available at: [Link]

  • Eurolab. (n.d.). Photostability Testing of Cosmetic Ingredients. Available at: [Link]

  • Chen, J., et al. (2023). Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet-induced oxidative damage by increasing endogenous antioxidants in HaCaT cells. ResearchGate. Available at: [Link]

  • Škalko-Basnet, N., et al. (2021). Assessment of the Suitability of Methods for Testing the Antioxidant Activity of Anti-Aging Creams. MDPI. Available at: [Link]

  • Qalitex Laboratories. (2025). Qalitex Advises on Photostability Gaps in Cosmetics with Botanical Actives. EIN Presswire. Available at: [Link]

  • Chen, J., et al. (2023). Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet-induced oxidative damage by increasing endogenous antioxidants in HaCaT cells. ResearchGate. Available at: [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]

  • Assessment of Anti-oxidant Herbal Cream Formulation for Sun Protection Factor (SPF) Efficacy. (2024). International Journal of Pharmaceutical Sciences and Research.
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  • Lopedota, A., et al. (2021). In vitro Methods to Substantiate the Antioxidant and Antipollution Claims of a Cosmetic Formulation Enriched with Vitamin. Juniper Publishers. Available at: [Link]

  • Gledović, A., et al. (2021). Nanoemulsions as carriers for natural antioxidants: formulation development and optimisation. UAL Research Online. Available at: [Link]

  • Ahmad, I., et al. (2005). Photostability and Interaction of Ascorbic Acid in Cream Formulations. AAPS PharmSciTech. Available at: [Link]

  • Formulator Hub. (n.d.). All You Need to Know About Tocopherol in Natural Cosmetics. Available at: [Link]

  • Safutra, R., & Zuriat, Z. (2023). Science Midwifery Formulation and antioxidant activity test of sea kale cream (Ipomoea pescaprae) with DPPH (1.1-diphenyl-2. Science Midwifery.
  • Tungadi, R., & Putri, F. D. (2023). Formulation and evaluation of herba glow skincare cream. Universal Journal of Pharmaceutical Research.
  • Formula Botanica. (n.d.). The formulator's guide to antioxidants in cosmetics. Available at: [Link]

  • McClements, D. J. (2023). Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems. Food Science and Human Wellness. Available at: [Link]

  • Popa, A. (2012).
  • Innovacos. (n.d.). Formulation Guide. Available at: [Link]

  • Arora, N., & Yadav, A. (2015). Phytoconstituents as photoprotective novel cosmetic formulations. Pharmacognosy Reviews. Available at: [Link]

  • da Mota, G. S. T., et al. (2014). Antioxidant Activity of Cosmetic Formulations Based on Novel Extracts from Seeds of Brazilian Araucaria angustifolia (Bertoll) Kuntze. ResearchGate. Available at: [Link]

  • de la Ossa, D. P., et al. (2020). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. MDPI. Available at: [Link]

  • Popa, A. (2012). Analysis of some antioxidants used in cosmetics by chromatographic methods. Doctoral Thesis. Available at: [Link]

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Application Notes & Protocols: The Utility of 2,2-Dimethylchroman-7-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an invaluable building block in medicinal chemistry.[1] Among its derivatives, 2,2-Dimethylchroman-7-ol stands out due to its inherent biological activities and its versatility as a synthetic intermediate. This compound, characterized by a chroman ring with two methyl groups at the C2 position and a hydroxyl group at the C7 position, serves as a foundational structure for exploring diverse therapeutic areas.[1] Research has highlighted its potential as an antioxidant, anticancer, neuroprotective, and antimicrobial agent, making it a focal point for targeted drug design and discovery.[1][2][3][4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into its use as a lead compound in neuroprotective and anticancer research, providing detailed, field-proven protocols for its evaluation. The causality behind experimental choices is emphasized to ensure that each protocol is a self-validating system, grounded in established scientific principles.

Application I: A Lead Structure for Neuroprotective Agents

Scientific Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][7] The phenolic hydroxyl group of this compound is a critical pharmacophore that can donate a hydrogen atom to neutralize free radicals, thus conferring potent antioxidant properties.[1] This intrinsic antioxidant capacity makes it an excellent starting point for developing agents that can protect neuronal cells from oxidative damage.[7][8]

Experimental Workflow for Neuroprotection Assessment: The following workflow outlines the process for validating the neuroprotective effects of this compound or its derivatives against induced oxidative stress in a neuronal cell model.

G cluster_0 Phase 1: In Vitro Antioxidant Screening cluster_1 Phase 2: Cell-Based Neuroprotection Assay cluster_2 Phase 3: Mechanistic Validation A DPPH & FRAP Assays B Determine IC50 of Radical Scavenging A->B Quantify Activity D Pre-treat with This compound B->D Select Doses C Culture Neuronal Cells (e.g., HT22, SH-SY5Y) C->D E Induce Oxidative Stress (e.g., H2O2, Glutamate) D->E F Assess Cell Viability (XTT/MTT Assay) E->F G Measure Intracellular ROS (DCFDA Staining) F->G Confirm Mechanism H Analyze Apoptotic Markers (Western Blot for Caspases)

Caption: Workflow for evaluating neuroprotective potential.

Protocol 1: In Vitro Antioxidant Capacity Assessment

This protocol uses two common spectrophotometric methods to determine the antioxidant potential of this compound based on its ability to scavenge free radicals (DPPH assay) and reduce ferric iron (FRAP assay).[9][10][11]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mM in methanol or DMSO). Create a serial dilution series (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or control/blank) to the respective wells. For the blank, use 100 µL of the solvent (methanol/DMSO).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[9]

    • Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

B. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.[9]

    • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at concentrations from 100 to 2000 µM.[9]

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions (or standard/blank) to the wells.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the FeSO₄ solutions.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µM ferrous equivalents (µM Fe²⁺).[9]

AssayEndpointTypical IC₅₀ / Value for Antioxidant
DPPH Radical Scavenging IC₅₀15 - 50 µM
FRAP Ferric Reducing Power500 - 1500 µM Fe²⁺ Equivalents
Note: These values are illustrative and will vary based on experimental conditions.

Application II: A Scaffold for Anticancer Drug Development

Scientific Rationale: The chroman ring system is a core component of many compounds with demonstrated anticancer activity.[12][13][14] Specifically, derivatives of 2,2-dimethylchroman have been synthesized and shown to possess significant antiproliferative effects against both estrogen receptor-positive (ER+, MCF-7) and negative (ER-, MDA-MB-231) breast cancer cell lines.[2][15] These compounds often exert their effects by inducing apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[2] Therefore, this compound serves as an excellent scaffold for developing novel cytotoxic agents.

Experimental Workflow for Anticancer Activity Evaluation: This workflow details the process for screening the cytotoxic effects of a compound and investigating its ability to induce apoptosis in a cancer cell line.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Mechanism Study A Culture Cancer Cells (e.g., MCF-7) B Treat with Serial Dilutions of This compound Derivative A->B C Assess Cell Viability (XTT Assay) (24h, 48h, 72h) B->C D Calculate IC50 Value C->D E Treat Cells at IC50 Concentration D->E Determine Treatment Dose F Prepare Cell Lysates E->F G Western Blot Analysis F->G H Probe for Apoptosis Markers (Cleaved Caspase-3, PARP, Bcl-2, Bax) G->H I Quantify Protein Expression H->I

Caption: Workflow for evaluating anticancer potential.

Protocol 2: In Vitro Cytotoxicity Screening (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16] It is preferred over the MTT assay in many cases because it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[17][18]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a distinct color change is visible.

    • Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell LineTreatment DurationIllustrative IC₅₀ Value
MCF-748 hours8.5 - 25.0 µM[2]
MDA-MB-23148 hours10.0 - 30.0 µM
Note: IC₅₀ values are highly dependent on the specific derivative and cell line.
Protocol 3: Assessment of Apoptosis by Western Blot

Western blotting is a technique used to detect specific proteins in a sample, allowing for the semi-quantitative analysis of proteins involved in apoptosis.[19]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the relative expression of the target proteins, normalized to the loading control. An increase in cleaved Caspase-3 and Bax, alongside a decrease in Bcl-2, would indicate the induction of apoptosis.

References

  • XTT Assays vs MTT. Biotech Spain. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available from: [Link]

  • Western Blotting(WB) Protocol. Cusabio. Available from: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]

  • Total Antioxidant Capacity Assays: TAC & Principle. StudySmarter. Available from: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available from: [Link]

  • (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. ResearchGate. Available from: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Available from: [Link]

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. NIH. Available from: [Link]

  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed. Available from: [Link]

  • Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC - NIH. Available from: [Link]

  • Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease. PubMed. Available from: [Link]

  • 2,2-Dimethylchroman. PubChem - NIH. Available from: [Link]

  • Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. MDPI. Available from: [Link]

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. Available from: [Link]

  • In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. MDPI. Available from: [Link]

  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. ResearchGate. Available from: [Link]

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI. Available from: [Link]

  • Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids. PubMed. Available from: [Link]

  • Preliminary Phytochemical Screening, Gas Chromatography Mass Spectrum and Fourier Transform Infrared Spectroscopy Analysis of Aerial Part of Maerua apetala Roth (Jacobs). Chemical Science Review and Letters. Available from: [Link]

  • Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. NIH. Available from: [Link]

  • Antioxidant and Free Radical Scavenging Activities of Curcumin. ResearchGate. Available from: [Link]

  • Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. MDPI. Available from: [Link]

  • Antioxidant, Anti-Inflammatory and Attenuating Intracellular Reactive Oxygen Species Activities of Nicotiana tabacum var. Virginia Leaf Extract Phytosomes and Shape Memory Gel Formulation. NIH. Available from: [Link]

  • Chemical Composition, Antioxidant and Cytotoxicity Activities of Leaves, Bark, Twigs and Oleo-Resin of Dipterocarpus alatus. MDPI. Available from: [Link]

  • Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. NIH. Available from: [Link]

  • Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts. Frontiers. Available from: [Link]

  • Synthetic Resveratrol-Curcumin Hybrid Derivative Inhibits Mitosis Progression in Estrogen Positive MCF-7 Breast Cancer Cells. PubMed. Available from: [Link]

  • Antibacterial and antioxidant activities and chemical compositions of volatile oils extracted from Schisandra chinensis Baill. seeds using simultaneous distillation extraction method, and comparison with Soxhlet and microwave-assisted extraction. PubMed. Available from: [Link]

  • Chemical Constituents and Antioxidant Activity from the Stems of Alyxia reinwardtii. ResearchGate. Available from: [Link]

  • In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2-Dimethylchroman-7-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory setting.

The synthesis of the 2,2-dimethylchroman scaffold is a cornerstone in the preparation of various biologically active molecules, including antioxidants and potential anticancer agents.[1][2] However, achieving high yields of this compound can be challenging due to issues with regioselectivity, catalyst efficiency, and byproduct formation. This guide provides a structured troubleshooting framework to address these specific issues directly.

Section 1: Understanding the Core Synthesis Pathway & Mechanism

The most direct and commonly explored route to this compound involves the acid-catalyzed reaction of resorcinol with a suitable C5 prenylating agent, such as 3,3-dimethylacrylic acid.[3] This reaction proceeds via a tandem Friedel-Crafts acylation and an intramolecular oxa-Michael addition to form the chroman-4-one intermediate, which is subsequently reduced.

Proposed Reaction Mechanism:

The reaction is initiated by the protonation of the acrylic acid, followed by an electrophilic attack on the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strongly activating ortho-, para-directors. The attack preferentially occurs at the C4 position (para to one hydroxyl and ortho to the other), which is sterically accessible and electronically activated. This is followed by a rapid intramolecular cyclization to form the stable six-membered heterocyclic ring.

Reaction_Mechanism cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Oxa-Michael Addition cluster_2 Step 3: Reduction Resorcinol Resorcinol Intermediate_1 Acylated Intermediate (Ketone) Resorcinol->Intermediate_1 Electrophilic Aromatic Substitution Prenylating_Agent 3,3-Dimethylacrylic Acid + H+ Catalyst Prenylating_Agent->Intermediate_1 Intermediate_2 Cyclized Intermediate (Chroman-4-one) Intermediate_1->Intermediate_2 Cyclization Final_Product This compound Intermediate_2->Final_Product Carbonyl Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Key steps in the synthesis of this compound.

Section 2: Troubleshooting Guide for Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low Reaction Conversion & Incomplete Consumption of Starting Materials

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted resorcinol. What are the likely causes and how can I drive the reaction to completion?

Answer: Stalled reactions are typically traced back to issues with catalyst activity, reaction conditions, or stoichiometry.

  • Causality—Catalyst Inefficiency: The Friedel-Crafts acylation step is acid-catalyzed. The catalyst can be a Brønsted acid or a Lewis acid. If the catalyst is weak, impure, or used in insufficient quantity, the initial electrophilic substitution will not proceed efficiently. Strong Lewis acids like AlCl₃ can also be "poisoned" by moisture in the reagents or solvent.

  • Solution—Catalyst Optimization:

    • Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid like AlCl₃ or FeCl₃, ensure all glassware is oven-dried and solvents are anhydrous.[4]

    • Increase Catalyst Loading: In some systems, increasing the catalyst loading can improve conversion. For heterogeneous catalysts, a loading of 10 mol% is often a good starting point for optimization.[5]

    • Select a More Robust Catalyst: Consider switching to a stronger Brønsted acid or a different Lewis acid. Methanesulfonic acid is often effective for this transformation.[3] Heterogeneous catalysts like Amberlyst 15 or certain zeolites can also be effective and simplify workup.[6]

Table 1: Comparison of Common Acid Catalysts

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages
Brønsted Acid H₂SO₄, MeSO₃H, PTSA5-20 mol% or as solventInexpensive, effective.Can cause charring/polymerization, difficult to remove.
Lewis Acid AlCl₃, FeCl₃, ZnCl₂, Bi(OTf)₃10 mol% - 1.1 eq.Highly active for Friedel-Crafts reactions.[4][7]Moisture sensitive, stoichiometric amounts often needed, difficult workup.[4]
Solid Acid Amberlyst 15, Zeolites10-20 wt%Easily filtered, reusable, milder conditions.[6]May require higher temperatures or longer reaction times.
Problem Area: Poor Regioselectivity and Isomer Formation

Question: I am obtaining a mixture of products. NMR analysis suggests the presence of the desired this compound along with its isomer, 2,2-Dimethylchroman-5-ol. How can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on resorcinol. The two hydroxyl groups direct incoming electrophiles to positions 2, 4, and 6. The formation of the 7-hydroxy isomer requires acylation at C-4, while the 5-hydroxy isomer comes from acylation at C-2 or C-6.

  • Causality—Electronic vs. Steric Control: While position 2 is highly activated electronically, it is also sterically hindered by the two adjacent hydroxyl groups. Position 4 is less sterically hindered. The choice of catalyst and solvent can influence the outcome. Bulky Lewis acid complexes may favor the less hindered position 4, leading to the desired 7-hydroxy product.

  • Solution—Controlling Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence selectivity. Experimenting with less polar solvents like toluene or dichloromethane versus more polar solvents may alter the product ratio.

    • Catalyst Selection: A bulky Lewis acid catalyst may enhance selectivity for the less sterically hindered C-4 position.

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a slower reaction rate.

Problem Area: Formation of Byproducts

Question: My crude product is contaminated with high molecular weight species and colored impurities. What are these byproducts and how can I avoid them?

Answer: The formation of tar-like substances and unexpected byproducts is common in acid-catalyzed reactions involving phenols and alkenes/acrylic acids.

  • Causality—Side Reactions:

    • Polymerization: Strong acids can catalyze the polymerization of the prenylating agent (e.g., 3,3-dimethylacrylic acid).

    • Di-alkylation/acylation: The initial product, 2,2-dimethyl-7-hydroxychroman-4-one, is still an activated aromatic ring and can react a second time, leading to complex mixtures. This is a known drawback of Friedel-Crafts alkylation reactions.[8]

    • Decomposition: At high temperatures, starting materials or products may decompose or char in the presence of strong acid.

  • Solution—Procedural Modifications:

    • Control Stoichiometry: Use a slight excess of resorcinol relative to the prenylating agent. This statistically favors the mono-substituted product over the di-substituted one.

    • Slow Addition: Add the prenylating agent slowly to the solution of resorcinol and catalyst. This keeps the instantaneous concentration of the prenylating agent low, minimizing its self-polymerization.

    • Moderate Temperature: Avoid excessive heating. Monitor the reaction and use the lowest temperature that provides a reasonable reaction rate. Microwave-assisted synthesis can be advantageous here, as it allows for rapid, uniform heating and precise temperature control, often leading to cleaner reactions and higher yields.[1][9]

Troubleshooting_Workflow start Analyze Crude Product: Low Yield cause1 High Unreacted Starting Material start->cause1 cause2 Mixture of Isomers start->cause2 cause3 Significant Byproducts/ Polymerization start->cause3 sol1 Optimize Catalyst: - Check for moisture - Increase loading - Change catalyst type cause1->sol1 sol2 Modify Conditions: - Adjust solvent polarity - Use bulky Lewis Acid - Lower temperature cause2->sol2 sol3 Refine Procedure: - Use excess resorcinol - Slow addition of reagent - Moderate temperature cause3->sol3 end_goal Improved Yield of This compound sol1->end_goal sol2->end_goal sol3->end_goal

Caption: Troubleshooting workflow for synthesis optimization.

Section 3: FAQs - Synthesis and Purification

Q1: Can microwave irradiation really improve the yield? A2: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for this type of reaction. The primary advantages are drastically reduced reaction times (minutes vs. hours) and improved yields due to rapid, uniform heating that minimizes the formation of thermal decomposition byproducts.[1][9] It is an excellent method to explore for optimizing this synthesis.

Q2: My final product is an oil that is difficult to crystallize. What is the best purification strategy? A2: this compound is often isolated as an oil or low-melting solid. The most reliable purification method is silica gel column chromatography. Due to the presence of both a polar hydroxyl group and a nonpolar chroman core, a gradient elution is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a nonpolar solvent system like 100% Hexane or Hexane/Dichloromethane and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The product should be UV active and can be visualized with a potassium permanganate stain.

Q3: How can I reduce the chroman-4-one intermediate to the final alcohol without affecting the aromatic ring? A3: The selective reduction of the ketone at the C-4 position is crucial. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice. It is a mild reducing agent that will efficiently reduce the ketone to a secondary alcohol without reducing the aromatic ring. The reaction is typically clean and high-yielding.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one Intermediate

This protocol is adapted from methodologies reported for the synthesis of substituted chromanones from resorcinols and 3,3-dimethylacrylic acid.[3]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq.).

  • Add methanesulfonic acid (used as both catalyst and solvent) in sufficient quantity to fully dissolve the resorcinol with stirring.

  • Slowly add 3,3-dimethylacrylic acid (1.1 eq.) to the stirred solution at room temperature over 20 minutes.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-hydroxy-2,2-dimethylchroman-4-one, which can be purified by column chromatography or used directly in the next step.

Protocol 4.2: Purification by Silica Gel Column Chromatography

This is a general guide; solvent ratios may need optimization.[10]

  • Column Packing: Prepare a silica gel column using a slurry packing method with a starting eluent of 5% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.

  • Elution: Begin elution with 5% Ethyl Acetate/Hexane, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent. For example, increase to 10%, then 15%, then 20% Ethyl Acetate in Hexane.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • Smolecule. (n.d.). Buy this compound.
  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and 2,2,8,8,-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione (2b). Retrieved from [Link]

  • Kaur, N., et al. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions a | Download Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethylchroman-7-ol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2,2-Dimethylchroman-7-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows. The methodologies described are synthesized from established principles for separating phenolic and chromanol-type compounds, including tocopherols, which share key structural motifs with this compound.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section tackles the initial questions researchers often have when developing a purification strategy for this compound.

Q1: What is the best type of chromatography for purifying this compound?

The choice between Normal-Phase (NP) and Reverse-Phase (RP) chromatography depends on the specific impurities in your crude sample and the desired scale of purification.

  • Normal-Phase (NP) Chromatography: This is often the preferred method for preparative scale purification in a research lab setting.[4] It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate).[5][6][7] NP chromatography is excellent for separating isomers and compounds with differing polarity based on interactions with the polar stationary phase.[1][4] Given that this compound has a polar hydroxyl group, it will interact well with silica gel, allowing for effective separation from less polar impurities.

  • Reverse-Phase (RP) High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common analytical technique and is also highly effective for purification, particularly for high-purity applications or for separating compounds from very polar or non-polar contaminants.[7][8][9] It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[7][10] In RP, less polar compounds are retained longer.[6]

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)[5][11]Non-polar (e.g., C18, C8, Biphenyl)[7][9]
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)[6]Polar (e.g., Water/Acetonitrile, Water/Methanol)[7]
Elution Order Least polar compounds elute first.[4][6]Most polar compounds elute first.[6]
Best For Isomer separation, moderately polar compounds, preparative scale.[1][4]High-purity separations, complex mixtures, analytical quantification.[8][12]
Key Interaction Adsorption (interaction of polar groups with stationary phase).[6]Hydrophobic (partitioning between mobile and stationary phase).[7]
Q2: How do I choose a starting mobile phase for silica gel column chromatography?

A systematic approach starting with Thin Layer Chromatography (TLC) is crucial.

  • Spot a small amount of your crude this compound solution onto a silica gel TLC plate.

  • Develop the plate in a solvent system of low polarity, such as 20% ethyl acetate in hexane.

  • Visualize the plate under UV light and/or by staining (e.g., potassium permanganate).

  • Adjust the solvent polarity to achieve a retention factor (Rf) of 0.25-0.35 for this compound.

    • If the Rf is too high (spot is near the top), decrease the mobile phase polarity (reduce the percentage of ethyl acetate).

    • If the Rf is too low (spot is near the bottom), increase the mobile phase polarity (increase the percentage of ethyl acetate).

This solvent system will serve as an excellent starting point for your preparative column chromatography.[13]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

The phenolic hydroxyl group of this compound can be acidic and may interact strongly with the slightly acidic silanol groups on the silica surface, potentially leading to degradation or irreversible adsorption.[13]

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot or streaking appears, it's likely unstable on silica.[13]

  • Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (TEA) (~0.1-1%), to your mobile phase.[11] This neutralizes the acidic sites on the silica, improving peak shape and preventing degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography.[11]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Resolution - My compound is co-eluting with an impurity.

Poor resolution is a common issue where two or more compounds elute from the column at the same time.

Causality Analysis:

Resolution is a function of column efficiency, selectivity, and retention. Co-elution occurs when the selectivity of the system is insufficient to differentiate between your target compound and an impurity.

Solutions Workflow:

Caption: Troubleshooting flow for low compound recovery.

Step-by-Step Solutions:
  • Use the Dry Loading Method: Dissolving your crude product in a strong solvent (like dichloromethane or methanol) and loading it directly onto the column can cause premature band broadening and poor separation. [14]Instead, pre-adsorb your compound onto a small amount of silica gel.

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude sample).

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

    • Carefully layer this powder on top of your packed column. [14]This ensures the sample starts as a very narrow, concentrated band, leading to sharper peaks and better recovery.

  • Check for Irreversible Adsorption: If you suspect your compound is stuck on the column, try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, after your initial elution is complete. [11]3. Ensure Complete Elution: Sometimes, polar compounds can exhibit significant "tailing," where the compound elutes slowly over many fractions. [13]Continue collecting fractions and monitoring by TLC until no more product is detected.

Part 3: Experimental Protocols

Protocol 1: Preparative Normal-Phase Column Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of this compound.

1. Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates (Silica Gel 60 F254)

2. Method Development (TLC):

  • Prepare test solutions of your mobile phase (e.g., 10%, 15%, 20%, 25% Ethyl Acetate in Hexane).

  • Spot your crude material on a TLC plate and develop in the test solutions.

  • Identify the solvent system that provides an Rf value of ~0.3 for your target compound. This will be your starting eluent.

3. Column Packing:

  • Insert a cotton or glass wool plug at the bottom of the column and add a small layer of sand.

  • Prepare a slurry of silica gel in your starting eluent (e.g., 15% EtOAc/Hexane).

  • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly, avoiding air bubbles.

  • Add a protective layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add silica gel (approx. 2x the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. [14]3. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.

  • Begin collecting fractions immediately.

  • Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis and Purification

This protocol is adapted from general methods for analyzing phenolic compounds and can be scaled for semi-preparative purification. [8][10] 1. System and Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample dissolved in Methanol or Acetonitrile

2. Analytical Method:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (typical for phenolic compounds)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Ramp from 10% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate

3. Interpretation and Scale-Up:

  • Run the analytical method to determine the retention time of this compound.

  • For purification, the gradient can be modified to an isocratic (constant mobile phase composition) or a shallower gradient method centered around the elution conditions of the target peak to maximize resolution.

  • The method can be transferred to a larger diameter semi-preparative C18 column, adjusting the flow rate and injection volume accordingly.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Albuquerque, B. R., et al. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 22(1). Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • de Villiers, A., et al. (2006). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

  • Tan, B., & Brzuskiewicz, L. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. Analytical Biochemistry, 180(2), 368-73. Retrieved from [Link]

  • Paiva-Martins, F., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 255. Retrieved from [Link]

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Technical Support Center: Stability of 2,2-Dimethylchroman-7-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethylchroman-7-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a potent antioxidant, the efficacy of this compound is intrinsically linked to its chemical integrity.[1] Understanding and controlling the factors that affect its stability is paramount for obtaining reliable and reproducible experimental results.

Section 1: General Handling and Storage FAQs
Q1: What are the recommended storage conditions for solid this compound?

For long-term viability, the solid form of this compound, typically a white to off-white powder, should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][2] These conditions are crucial to prevent degradation from atmospheric moisture, light, and heat.[3]

Parameter Recommendation Rationale
Temperature Cool (2-8°C recommended)Higher temperatures accelerate the rate of chemical degradation.[3]
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen) if possibleMinimizes oxidation and hydrolysis from atmospheric oxygen and moisture.[3]
Light Amber vial or opaque containerProtects against photodegradation caused by UV and visible light.[2][3]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reactions with container materials.[2][4]
Q2: How should I prepare a stock solution of this compound? What solvents are appropriate?

Due to its moderate lipophilicity (calculated LogP of ~2.5), this compound has limited solubility in purely aqueous solutions but dissolves in many organic solvents.[1] The choice of solvent can significantly impact stability.[5]

Recommended Solvents:

  • Primary: Dimethyl sulfoxide (DMSO), Ethanol, Methanol.

  • Secondary: Dichloromethane, Acetonitrile.

When preparing solutions, it may be necessary to warm the mixture to 37°C and use sonication to ensure complete dissolution.[1] Always use high-purity, anhydrous solvents when possible to minimize contaminants that could catalyze degradation.

Protocol 1: Preparing a Stock Solution
  • Preparation: Bring the vial of solid this compound and the desired solvent to room temperature.

  • Weighing: Weigh the required amount of the compound in a sterile, protected environment to minimize exposure to air and light.

  • Dissolution: Add the solvent to the solid. Vortex briefly. If dissolution is not immediate, sonicate the solution in a water bath or warm gently to 37°C.[1]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed amber vials.

  • Documentation: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[2]

Section 2: Troubleshooting Solution Stability
Q3: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening?

Color change is a common indicator of chemical degradation, specifically oxidation.[4][6] The phenolic hydroxyl group (-OH) on the chroman ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.[1][7] These resulting compounds are often colored. This process is accelerated by exposure to oxygen, light, and elevated pH.[3][8]

Q4: I'm seeing a loss of potency or activity in my experiments. Could this be related to compound instability?

Yes, a loss of biological activity is a direct consequence of degradation. The antioxidant properties of this compound are tied to its specific chemical structure, particularly the phenolic hydroxyl group.[1] If the compound oxidizes or degrades into other products, its ability to function as an antioxidant will be diminished or lost, leading to inconsistent experimental outcomes.[9]

Q5: What are the primary factors that cause this compound to degrade in solution?

The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors.

Factor Effect on Stability
pH Stability is generally greater in acidic to neutral pH (below 7). Basic conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making it highly susceptible to oxidation.[6][8][10]
Light Exposure to UV and visible light can provide the energy needed to initiate photochemical reactions, leading to photodegradation.[3][11][12]
Temperature Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis, thereby accelerating degradation.[3][6]
Oxygen As an antioxidant, the compound is designed to react with oxygen species. Dissolved oxygen in the solvent will readily oxidize the compound.[3]
Solvent The choice of solvent can affect stability through polarity, presence of impurities (e.g., water, metal ions), and ability to dissolve oxygen.[5][13]
Section 3: In-Depth Stability Factors
Q6: How does pH affect the stability of this compound?

The pH of the solution is one of the most critical factors. The phenolic hydroxyl group is weakly acidic.

  • Acidic to Neutral pH (pH < 7): The compound is protonated and relatively stable. Studies on similar phenolic compounds show significantly greater stability in acidic conditions.[8][10]

  • Basic pH (pH > 7): The hydroxyl group deprotonates to form a phenoxide ion. This ion is electron-rich and much more easily oxidized than the protonated form. This is why degradation is often rapid in basic buffers.[6]

Q7: Is this compound sensitive to light? What is photodegradation?

Yes, compounds with aromatic rings and phenolic groups are often susceptible to photodegradation.[11] Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state where it can undergo chemical reactions it wouldn't in its ground state.[12][14] This can involve direct cleavage of bonds or reaction with other molecules in the solution, such as dissolved oxygen.[11] To mitigate this, experiments should be conducted in low-light conditions, and solutions should be stored in amber or foil-wrapped containers.[12][15]

Q8: How does temperature influence the degradation rate?

Temperature affects the kinetics of degradation. According to the Arrhenius equation, a general rule of thumb is that the rate of many chemical reactions doubles for every 10°C increase in temperature.[3] Therefore, storing solutions at low temperatures (-20°C or -80°C) is a highly effective way to slow down degradation and extend the shelf-life of the compound.[10]

Section 4: Analytical and Experimental Protocols
Q9: How can I quantify the concentration and degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its degradation products.[10] A stability-indicating HPLC method can separate the parent compound from any impurities or degradants.

Method Principle Application
HPLC with UV Detection Separates compounds based on their affinity for a stationary phase. Quantified by UV absorbance.[11]Ideal for routine quantification and stability studies. A reverse-phase C18 column is often a good starting point.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides structural information about degradation products, aiding in pathway elucidation.[16]
Gas Chromatography (GC) Separates volatile compounds in the gas phase.May require derivatization to increase the volatility and thermal stability of the compound.[17]
Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are used to understand the degradation pathways and develop stability-indicating analytical methods.[15] This involves subjecting the compound to stress conditions more severe than those it would typically encounter.[9][12]

A. Initial Setup

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Analyze an unstressed sample ("time zero") using a validated HPLC method to determine the initial purity and concentration.

B. pH Stress Testing

  • Acidic: Add HCl to an aliquot of the solution to achieve a pH of 1-2.

  • Basic: Add NaOH to another aliquot to achieve a pH of 12-13.

  • Neutral: Use a neutral buffer (e.g., pH 7) for a control aliquot.

  • Incubate all samples at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Neutralize the acidic and basic samples before analyzing all three by HPLC to determine the percentage of degradation.[10]

C. Photostability Testing

  • Place one aliquot in a photostability chamber exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][15]

  • Wrap a second aliquot completely in aluminum foil and place it next to the exposed sample. This is the "dark control" to account for any thermal degradation.[11][15]

  • After the exposure period, analyze both samples by HPLC. The difference in degradation between the exposed sample and the dark control is attributed to photodegradation.

D. Thermal Stress Testing

  • Place aliquots of the solution in controlled temperature chambers (e.g., 60°C, 80°C).

  • Keep a control sample at the recommended storage temperature (e.g., 4°C).

  • Analyze the samples at various time points (e.g., 1, 3, 7 days) to determine the rate of thermal degradation.[10]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) t0 Analyze 'Time Zero' Sample (HPLC) start->t0 ph pH Stress (Acid, Base, Neutral) t0->ph light Photostability (Light vs. Dark Control) t0->light temp Thermal Stress (Elevated Temp vs. Control) t0->temp analyze Analyze Stressed Samples (HPLC) ph->analyze light->analyze temp->analyze compare Compare to Time Zero & Controls analyze->compare pathway Identify Degradants (LC-MS) compare->pathway

Caption: Workflow for a Forced Degradation Study.

Section 5: Degradation Pathways
Q10: What are the likely degradation products of this compound?

The primary degradation pathway for this compound is oxidation.[1] The phenolic hydroxyl group can be oxidized to form a semiquinone radical, which can then be further oxidized to a quinone.[7] This process involves the loss of electrons and protons from the hydroxyl group. Under harsh oxidative conditions, cleavage of the chroman ring could occur, though this is less common under typical experimental conditions.

Oxidative Degradation Pathway A This compound B Phenoxide Ion (High pH) A->B Deprotonation (OH⁻) C Semiquinone Radical A->C Oxidation ([O], hv) B->C Oxidation (-e⁻) D Ortho-Quinone Derivative C->D Further Oxidation ([O])

Caption: Plausible Oxidative Degradation Pathway.

Section 6: Troubleshooting and Best Practices

This workflow provides a logical sequence for diagnosing stability issues.

TroubleshootingWorkflow start Unexpected Result Observed (e.g., Low Activity, Color Change) q1 Check Solution Age & Storage. Is it fresh? Stored correctly? start->q1 a1_yes Prepare Fresh Solution from Solid Stock q1->a1_yes No a1_no Review Handling Protocol. Was it exposed to light/heat? q1->a1_no Yes q2 Re-run experiment with fresh solution. Issue persists? a1_yes->q2 a1_no->start Revise & Retry a2_no Problem Solved. Original solution was degraded. q2->a2_no No a2_yes Investigate Experimental Conditions q2->a2_yes Yes q3 Check Buffer pH & Composition. Is pH > 7? Are there metal ions? a2_yes->q3 a3_yes Adjust pH to < 7. Use chelating agents (e.g., EDTA). Use high-purity solvents. q3->a3_yes Yes a3_no Consider analyte interaction with other reagents. q3->a3_no No

Caption: Troubleshooting Workflow for Stability Issues.

References
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. Retrieved from [Link]

  • Miroliaei, M., & Nemat-Gorgani, M. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. International Journal of Biochemistry & Cell Biology, 34(2), 169-75. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Gyan Sanchay. Retrieved from [Link]

  • Jantarat, C., Sirathanarun, P., & Ratanaprom, W. (2024, February 1). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]

  • Vardan, Y. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Bhalekar, M. R., Avari, J. G., & Kadam, V. M. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5097-5106. Retrieved from [Link]

  • El-Sayed, A. M. (2025, August 6). Solvent effect on complexation reactions. ResearchGate. Retrieved from [Link]

  • Menard, K., Brostow, W., & Menard, N. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Retrieved from [Link]

  • Kim, S., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Stella, V. J., & Hageman, M. J. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Seeram, N. P., et al. (n.d.). Degradation products of cyanidin glycosides from tart cherries and their bioactivities. Retrieved from [Link]

  • Wang, Y., et al. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. Retrieved from [Link]

  • Al-saad, L. A. A. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. Unacademy. Retrieved from [Link]

  • Khanchandani, R. (2026, January 2). Oxidation of Various Alcohols by 2,2'-Bipyridinium Dichromate[(C10H8N2H)2Cr2O7]: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylchroman. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Marković, Z., et al. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH. Retrieved from [Link]

  • Shiroudi, A., et al. (2021, April). The solvent effect on the relative stability of (a) neutral (b) protonated and (c) deprotonated of isorhodanine tautomers. ResearchGate. Retrieved from [Link]

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  • Kumar, A. S., et al. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. NIH. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. ResearchGate. Retrieved from [https://www.researchgate.net/publication/387799516_Development_and_validation_of_analytical_methods_for_pharmaceutical_ingredient_and_dosage_form_of_68-dimethyl-2-piperidinomethyl-23-dihydrothiazolo23-f xanthine]([Link] xanthine)

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Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethylchroman-7-ol (CAS No. 31005-72-8). This document is designed for researchers, scientists, and formulation professionals who may encounter solubility challenges with this moderately lipophilic phenolic compound. Our goal is to provide a logical, in-depth framework for troubleshooting and successfully solubilizing this molecule for your experimental needs.

Part 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility. As a chroman derivative, its structure contains both a hydrophobic bicyclic ether backbone and a hydrophilic phenolic hydroxyl group.[1] This amphipathic nature is the primary reason for its limited solubility in purely aqueous or highly nonpolar solvents.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₄O₂[1]Indicates a relatively small molecule with a significant carbon-to-oxygen ratio.
Molecular Weight 178.23 g/mol [1]A moderate molecular weight, not typically a primary barrier to solubility.
Calculated LogP 2.49 - 2.9[1][2]A positive LogP value indicates a preference for lipid environments over aqueous ones (lipophilicity), predicting poor water solubility.
pKa (Predicted) ~10.0 - 10.5N/AThe phenolic hydroxyl group is weakly acidic. At pH values well below the pKa, the molecule is neutral and less soluble. Above the pKa, it deprotonates to form a more soluble phenoxide anion.
Physical State White to off-white powder[1]A crystalline solid state requires energy to break the crystal lattice before dissolution can occur, which can be a kinetic barrier to solubility.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a progressive, question-and-answer format, moving from basic to advanced solubilization strategies.

Initial Dissolution & Stock Solutions

Question: I am using this compound for the first time. What solvent should I start with to prepare a high-concentration stock solution?

Answer: For initial stock solution preparation, always begin with polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol and methanol are also viable alternatives, particularly if DMSO is incompatible with your experimental system.

  • Expert Rationale: These solvents are effective because they can engage in hydrogen bonding with the phenolic hydroxyl group while also accommodating the hydrophobic chroman ring system. DMSO is particularly potent due to its high dielectric constant and ability to disrupt the intermolecular forces in the compound's solid-state lattice.

Recommended Starting Solvents for Stock Solutions:

SolventRecommended Max ConcentrationProtocol Notes
DMSO ≥ 50 mg/mLThe gold standard for initial solubilization. Warm gently (37°C) and sonicate to expedite dissolution.[1]
Ethanol (Absolute) ~25-40 mg/mLA good alternative for cell-based assays where high DMSO concentrations are cytotoxic.
Methanol ~25-40 mg/mLSimilar to ethanol; often used in analytical chemistry applications.

Question: I've dissolved the compound in DMSO, but it crashes out or becomes cloudy when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). What is happening and how can I fix it?

Answer: This is a classic precipitation issue that occurs when a drug dissolved in a strong organic "good" solvent is diluted into an aqueous "poor" solvent. The organic solvent concentration drops, and the water cannot keep the lipophilic compound in solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound in your aqueous medium.

  • Reduce the Stock Concentration: Prepare a less concentrated DMSO stock solution. When you add a smaller volume of this stock to your buffer, the final percentage of DMSO will be lower, but the dilution shock will be less severe.

  • Use an Intermediate Solvent: Perform a serial dilution. For example, dilute your DMSO stock 1:10 in ethanol first, then dilute this intermediate solution into your final aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Incorporate a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1% final concentration) to the aqueous buffer can help maintain solubility by forming micelles around the compound.[3]

Workflow for Basic Solubilization

Below is a decision-making workflow for initial attempts at dissolving this compound.

G start Start: Weigh this compound Powder add_dmso Add DMSO to desired stock concentration (e.g., 50 mg/mL) start->add_dmso vortex Vortex at Room Temperature add_dmso->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved warm_sonicate Warm to 37°C and/or sonicate for 5-10 min check_dissolved->warm_sonicate No success Success: Stock Solution Ready (Store appropriately) check_dissolved->success Yes check_dissolved2 Is it fully dissolved now? warm_sonicate->check_dissolved2 check_dissolved2->success Yes fail Problem: Insoluble at this concentration. Reduce concentration or use advanced method. check_dissolved2->fail No dilute Dilute stock into aqueous buffer success->dilute check_precipitate Does it precipitate? dilute->check_precipitate success2 Success: Experiment-Ready Solution check_precipitate->success2 No troubleshoot Troubleshoot: 1. Lower final concentration 2. Use intermediate solvent 3. Add surfactant check_precipitate->troubleshoot Yes

Caption: Basic workflow for preparing a stock solution.

Part 3: Advanced Solubilization Strategies

If standard solvents are insufficient for your required concentration or application, several advanced formulation strategies can be employed. These methods alter the physicochemical environment of the compound to enhance its apparent solubility.

StrategyMechanism of ActionBest For...ProsCons
pH Adjustment Increases the fraction of the ionized, more soluble phenoxide form of the compound.[4][5]Aqueous formulations where a basic pH is tolerable.Simple, cost-effective.Only effective at pH > pKa; pH may be incompatible with biological systems or other formulation components.
Co-Solvents A water-miscible organic solvent is added to the aqueous phase, reducing the overall polarity of the solvent system.[6][7]Increasing solubility in aqueous systems for in vitro or in vivo studies.Simple to implement, can provide significant solubility gains.Co-solvents can have their own biological or toxicological effects (e.g., PEG, propylene glycol).
Cyclodextrin Inclusion The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior renders the entire complex water-soluble.[8][9]Oral or parenteral formulations; reducing volatility; enhancing stability.High biocompatibility (especially HP-β-CD); significant solubility enhancement.[4]Stoichiometry is critical; can be expensive; increases formulation viscosity at high concentrations.
Nanosuspensions The compound is milled into nano-sized particles, which dramatically increases the surface area-to-volume ratio, leading to faster dissolution rates.[10][11]Oral and parenteral delivery of very poorly soluble compounds.Increases dissolution velocity and saturation solubility; high drug loading is possible.[10]Requires specialized equipment (homogenizers, mills); potential for particle aggregation and stability issues.
Solid Dispersions The drug is dispersed in a solid-state hydrophilic carrier (e.g., PVP, PEG), often in an amorphous form, preventing recrystallization and enhancing dissolution.[12][13]Improving oral bioavailability from solid dosage forms.Significantly enhances dissolution rate and extent of absorption.[14]Can be physically unstable over time (recrystallization); manufacturing can be complex.
Mechanism Spotlight: Cyclodextrin Inclusion Complex

Cyclodextrins are powerful tools for solubilizing lipophilic molecules like this compound. The process is a host-guest interaction at the molecular level.

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Part 4: Detailed Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is designed to determine the pH-solubility profile and prepare a solution by raising the pH.

  • Materials: this compound, 0.1 M NaOH, 0.1 M HCl, a series of buffers (e.g., phosphate, borate) covering a pH range from 7 to 12, calibrated pH meter, shaker/stirrer.

  • Procedure:

    • Prepare a series of buffer solutions (e.g., pH 7, 8, 9, 10, 11, 12).

    • Add an excess amount of this compound powder to a vial containing a known volume of each buffer. Ensure solid is visible.

    • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. The Henderson-Hasselbalch equation predicts that solubility will increase as the pH approaches and surpasses the pKa.[4][5]

    • After equilibration, allow the samples to stand until the excess solid has settled.

    • Carefully remove an aliquot from the supernatant. Filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the final measured pH of each saturated solution to generate a pH-solubility profile.

    • To prepare a solution for an experiment, dissolve the compound directly into a buffer at a pH where you have confirmed the target concentration is soluble (e.g., pH 10.5 or higher).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a common and highly soluble derivative, to create a stock solution.[4]

  • Materials: this compound, HP-β-CD, purified water, magnetic stirrer, analytical balance.

  • Procedure (Kneading Method):

    • Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

    • Calculate the required mass of each component. For a 1:1 complex of 10 mg of the drug (MW 178.23), you would need approximately 82 mg of HP-β-CD (average MW ~1400).

    • In a glass mortar, weigh out the HP-β-CD.

    • Weigh out the this compound and add it to the mortar.

    • Add a minimal amount of a water/ethanol (50:50) mixture dropwise to the powder to form a thick, consistent paste.

    • Knead the paste vigorously with a pestle for 30-60 minutes. This intimate mixing in a semi-solid state facilitates the inclusion of the drug into the cyclodextrin cavity.

    • Dry the resulting paste in an oven at low heat (~40-50°C) or under a vacuum until a constant weight is achieved, yielding a solid powder of the inclusion complex.

    • This powder can now be dissolved directly in water or buffer. The dissolution should be significantly faster and result in a higher achievable concentration than the free drug alone.[9][15]

References

  • PubChem. (n.d.). 2,2-Dimethylchroman. National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]

  • Wahlgren, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Garg, T., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy. Retrieved from [Link]

  • Singh, S., et al. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • ResearchGate. (2019). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Retrieved from [Link]

  • ResearchGate. (2016). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Cambridge Open Engage. (2024). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol. National Institutes of Health. Retrieved from [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]

  • PubChem. (n.d.). Chroman-7-ol. National Institutes of Health. Retrieved from [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • SciSpace. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Rhodes University. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol (CAS 26908-71-4). Retrieved from [Link]

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Technical Support Center: Troubleshooting Impurities in 2,2-Dimethylchroman-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,2-Dimethylchroman-7-ol. This valuable heterocyclic compound is a key intermediate in the development of various biologically active molecules, including potential anticancer and antioxidant agents.[1][2] The synthesis, most commonly achieved through the acid-catalyzed reaction of hydroquinone with a prenylating agent, is powerful yet prone to the formation of several process-related impurities. Understanding the origin of these impurities is critical for optimizing reaction conditions, simplifying purification, and ensuring the quality of the final product.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers in the lab. We will delve into the root causes of impurity formation and provide actionable, field-proven troubleshooting protocols to enhance the yield, purity, and reproducibility of your synthesis.

Common Synthetic Pathway: An Overview

The most prevalent strategy for constructing the 2,2-dimethylchroman skeleton involves the electrophilic alkylation of a phenol, such as hydroquinone, with a source of the dimethylallyl group, followed by intramolecular cyclization. This is typically categorized as a Friedel-Crafts alkylation reaction.[3]

G cluster_reactants Reactants HQ Hydroquinone Product This compound HQ->Product Prenyl Prenylating Agent (e.g., Isoprene, Prenol) Prenyl->Product Catalyst Acid Catalyst (e.g., BF3·OEt2, H3PO4) Catalyst->Product   Catalyzes

Caption: General synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific impurities and experimental issues. We provide a root cause analysis for each problem, followed by detailed troubleshooting steps and preventative measures.

Category A: Starting Material & Reagent-Related Impurities

Question 1: My final product is contaminated with a significant amount of unreacted hydroquinone. Standard extraction doesn't seem to remove it completely. How can I improve its removal and prevent this issue?

Root Cause Analysis: Unreacted hydroquinone is a common impurity, especially if the prenylating agent is the limiting reagent or if the reaction does not go to completion. Due to its two hydroxyl groups, hydroquinone is highly polar and can be difficult to separate from the also-polar product, this compound, using only silica gel chromatography, as they can have overlapping Rf values in certain solvent systems.

Troubleshooting & Prevention:

  • Stoichiometry Adjustment: Ensure the prenylating agent is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction towards completion and consume all the hydroquinone.

  • Aqueous Base Wash (Post-Reaction): Hydroquinone is significantly more acidic than the monophenolic product. An alkaline wash can selectively deprotonate and extract the unreacted hydroquinone into the aqueous phase.

    Protocol 1: Selective Alkaline Extraction

    • After the reaction is complete, quench it as per your standard procedure and remove the acid catalyst.

    • Dilute the organic layer with a suitable solvent like diethyl ether or ethyl acetate (3 volumes).

    • Wash the organic layer 2-3 times with a cold, dilute solution of sodium bicarbonate (5% w/v) or sodium carbonate (2% w/v). Avoid using strong bases like NaOH, which can potentially deprotonate the product and lead to its loss in the aqueous layer.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Analyze a small aliquot by TLC or LC-MS to confirm the removal of hydroquinone before proceeding to chromatography.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the hydroquinone spot. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it.

Category B: Reaction Condition & Side-Product-Related Impurities

The following diagram illustrates how suboptimal reaction conditions can lead to a variety of common side products.

G Start Hydroquinone + Prenylating Agent DiSub Di-substituted Product Intermediate Open-Chain Intermediate Oxidation Oxidized Byproducts (Quinones) Isomer Isomeric Chroman (e.g., from Resorcinol) Temp High Temperature Temp->DiSub Temp->Oxidation Stoich Incorrect Stoichiometry (Excess Prenyl Agent) Stoich->DiSub Time Insufficient Reaction Time or Inactive Catalyst Time->Intermediate Air Presence of Air/Oxidants Air->Oxidation

Caption: Common impurity pathways based on reaction conditions.

Question 2: My mass spec shows a peak with the same mass as my product, but it has a different retention time. What is this and how can I improve selectivity?

Root Cause Analysis: This is likely a regioisomeric impurity. While hydroquinone is symmetrical, if you were to use a non-symmetrical phenol like resorcinol or its derivatives, the initial Friedel-Crafts alkylation can occur at different positions on the aromatic ring. For example, the reaction of resorcinol with 3,3-dimethylacrylic acid can yield both 2,2-dimethyl-5-hydroxychroman-4-one and the desired 7-hydroxy isomer.[4] The choice of catalyst and solvent can significantly influence the regiochemical outcome.

Troubleshooting & Prevention:

  • Catalyst Choice: Lewis acids like BF₃·OEt₂ are often used. However, Brønsted acids or solid acid catalysts like Amberlyst 15 can sometimes offer different selectivity.[5] A systematic screen of catalysts is recommended.

  • Temperature Control: Friedel-Crafts reactions are often kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the formation of one isomer over another.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. Test a range of solvents from non-polar (e.g., toluene, hexane) to moderately polar (e.g., dichloromethane).

Question 3: I'm observing a significant amount of a di-substituted product (MW = Product MW + 68). How is this formed and how can I minimize it?

Root Cause Analysis: The product, this compound, is itself an activated aromatic ring and can undergo a second Friedel-Crafts alkylation, especially if a large excess of the prenylating agent is used or if the reaction temperature is too high. This leads to the formation of a di-prenylated chroman.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use the phenolic starting material as the limiting reagent and add the prenylating agent slowly and portion-wise to maintain its low concentration throughout the reaction.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This reduces the energy available for the second, less favorable alkylation of the product ring.

  • Deactivate the Product: While not always practical, if the hydroxyl group is protected with a bulky protecting group prior to the reaction, it can sterically hinder the second alkylation. This adds extra steps to the synthesis but can be a viable strategy for achieving high purity.

Question 4: My product has a persistent yellowish/brownish tint, even after chromatography, suggesting an oxidation byproduct. What is this and how can it be avoided?

Root Cause Analysis: Phenolic compounds, especially hydroquinones, are highly susceptible to oxidation. In the presence of air (oxygen) and trace metals, or under harsh acidic conditions, hydroquinone and the product can be oxidized to form colored quinone or benzoquinone-type impurities.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. This is one of the most effective preventative measures.

  • Degas Solvents: Before use, degas the reaction solvents by bubbling nitrogen or argon through them for 15-30 minutes.

  • Use High-Purity Reagents: Use fresh, high-purity hydroquinone. Older material that is already discolored will introduce impurities from the start.

  • Add Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant like sodium bisulfite or a hindered phenol (e.g., BHT) to the workup can minimize oxidation.[6]

Category C: Purification-Related Issues

Question 5: I'm having trouble separating the desired product from a closely-related impurity using standard silica gel column chromatography. What are some alternative strategies?

Root Cause Analysis: Side products like isomers or the open-chain intermediate often have polarities very similar to the desired this compound, leading to poor separation (co-elution) on silica gel.

Troubleshooting & Prevention:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common mobile phase is a mixture of a non-polar solvent (hexane or heptane) and a polar solvent (ethyl acetate or diethyl ether). Try adding a small percentage (~0.5-1%) of a third solvent, like methanol or isopropanol, to modulate the polarity and improve separation.

    • Gradient Elution: Use a shallow gradient elution instead of an isocratic one. Start with a low polarity and slowly increase it to better resolve closely eluting spots.[7]

  • Recrystallization: If the product is a solid and can be obtained in >90% purity after a rough chromatographic pass, recrystallization is an excellent method for removing small amounts of closely related impurities.[8] Experiment with different solvent/anti-solvent systems (e.g., dissolve in a minimal amount of hot ethyl acetate and add cold hexane until turbidity appears, then cool slowly).

  • Preparative HPLC: For high-value material or when other methods fail, reverse-phase preparative HPLC is a powerful tool for separating compounds with very similar polarities.

Summary Table of Common Impurities

Impurity NameLikely OriginΔMW from ProductSuggested Analytical Method
Hydroquinone Unreacted starting material-70.05TLC, LC-MS
Isomeric Chromanol Non-regioselective reaction0LC-MS, ¹H NMR
Di-prenylated Product Over-alkylation of product+68.12GC-MS, LC-MS
Open-Chain Intermediate Incomplete cyclization0LC-MS, ¹H NMR (alkene protons)
Quinone Byproduct Oxidation of phenol-2.02 (or +14)UV-Vis, LC-MS

References

  • Patil, S., et al. (2014). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate. Synthesis and Evaluation of 2,2-Dimethylchroman Derivatives as Inhibitors of ICAM-1 Expression. Available from: [Link]

  • ResearchGate. Synthesis of 2,2-Dimethyl-4-chromanones. Available from: [Link]

  • ResearchGate. Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Available from: [Link]

  • Singh, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Karmakar, R., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available from: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • Google Patents. Process for the purification of diaminophenothiazinium compounds.
  • ResearchGate. Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. Available from: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2,2-Dimethylchroman-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylchroman-7-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important scaffold.

Introduction to this compound Synthesis

The 2,2-dimethylchroman framework is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities, including antioxidant and anticancer properties.[1][2] The synthesis of this compound typically involves the cyclization of a phenolic precursor, such as resorcinol, with a suitable three-carbon component. While seemingly straightforward, the reaction can be prone to challenges such as low yields, formation of side products, and purification difficulties. This guide will provide a comprehensive overview of the key aspects of this synthesis, focusing on practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Reaction of a phenol with an unsaturated alcohol/aldehyde: This involves the condensation of a phenol (like resorcinol) with a molecule like 3-methyl-2-buten-1-ol or 3-methyl-2-butenal in the presence of a catalyst.[3]

  • One-pot, three-component reactions: These methods combine an aromatic aldehyde, a phenol, and another reagent to efficiently construct the chroman ring.[1]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.[1][4]

  • Synthesis via a chromanone intermediate: This involves the formation of 7-hydroxy-2,2-dimethylchroman-4-one, followed by its reduction to the desired this compound.[5]

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters that significantly influence the outcome of the reaction are:

  • Catalyst: The choice of catalyst is crucial. Both Brønsted and Lewis acids are commonly used.

  • Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway.

  • Temperature: Reaction temperature impacts the reaction rate and the formation of side products.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged times can lead to decomposition or side reactions.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Purity of starting materials: Impurities in the phenol or the C3 component can inhibit the catalyst or lead to side reactions.

  • Catalyst activity: The catalyst may be old, deactivated, or used in an insufficient amount.

  • Suboptimal reaction conditions: The temperature, solvent, or reaction time may not be optimized for your specific substrates.

  • Formation of side products: Competing reactions can consume starting materials and reduce the yield of the desired product.

  • Product decomposition: The product may be unstable under the reaction or work-up conditions.

Q4: I am observing significant side product formation. What are the common side products and how can I avoid them?

A4: Common side products in chroman synthesis include isomers of the desired product, open-chain ethers, and polymeric materials.[6] The formation of these byproducts is often related to the reaction mechanism, which can involve carbocationic intermediates. To minimize side product formation:

  • Control the reaction temperature: Lowering the temperature can sometimes improve selectivity.

  • Choose the right catalyst: A milder catalyst may reduce the formation of undesired products.

  • Optimize the stoichiometry of reactants: Using an excess of one reactant can sometimes favor the desired reaction pathway.

Q5: What are the best methods for purifying this compound derivatives?

A5: The purification of this compound and its derivatives is typically achieved by:

  • Column chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase.[5][7]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for achieving high purity.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst - Use a fresh batch of catalyst. - Increase the catalyst loading incrementally. - Consider a different catalyst (e.g., switch from a Brønsted acid to a Lewis acid).
Poor Quality of Starting Materials - Purify starting materials before use (e.g., recrystallize the phenol, distill the aldehyde/alcohol). - Ensure all reagents are anhydrous if the reaction is sensitive to moisture.
Suboptimal Reaction Temperature - If no product is formed, gradually increase the reaction temperature. - If multiple products are observed, try lowering the reaction temperature to improve selectivity.
Incorrect Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Quench the reaction once the starting material is consumed to prevent product degradation.
Inefficient Stirring - Ensure vigorous stirring, especially in heterogeneous reactions, to ensure proper mixing of reactants and catalyst.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Isomer Formation - The formation of isomeric chromans can occur depending on the substitution pattern of the starting phenol. - Optimize the catalyst and solvent system to favor the formation of the desired isomer. Literature reports can provide guidance on regioselectivity.[8]
Formation of Open-Chain Byproducts - This can occur if the final cyclization step is slow or reversible. - A stronger acid catalyst or higher temperature might promote cyclization.
Polymerization - Phenols and aldehydes can polymerize under harsh acidic conditions. - Use a milder catalyst or lower the reaction temperature. - Add the reactants slowly to control the reaction exotherm.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Steps
Products with Similar Polarity - If isomers are formed, their separation by column chromatography can be challenging. - Optimize the eluent system for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[9] - Gradient elution can improve separation.
Product Streaking on TLC/Column - The phenolic hydroxyl group can cause streaking on silica gel. - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.
Product is an Oil - If the product is an oil and cannot be recrystallized, meticulous column chromatography is the primary purification method. - Kugelrohr distillation can be an option for thermally stable, low-viscosity oils.

Experimental Protocols

Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one (Intermediate)

This protocol is adapted from a known procedure for the synthesis of the chromanone intermediate.[10][11]

Materials:

  • Resorcinol

  • 3-Chloropropionic acid[10] or 3-bromopropionic acid[11]

  • Trifluoromethanesulfonic acid (triflic acid)[10][11]

  • 2 M Sodium hydroxide solution[10]

  • Chloroform[11]

  • Anhydrous sodium sulfate[11]

Procedure:

  • To a round-bottom flask, add resorcinol and 3-chloropropionic acid[10] or 3-bromopropionic acid.[11]

  • Carefully add trifluoromethanesulfonic acid to the mixture.

  • Heat the reaction mixture with stirring.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • For the cyclization step, carefully add 2 M sodium hydroxide solution and stir.[10]

  • Perform an aqueous work-up by extracting the product into an organic solvent like chloroform.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-hydroxy-2,2-dimethylchroman-4-one.

Reduction of 7-Hydroxy-2,2-dimethylchroman-4-one to this compound

A standard method for the reduction of the ketone to a methylene group is the Wolff-Kishner reduction or its variants. Alternatively, reduction to the alcohol followed by deoxygenation can be employed. A common method for the reduction of the ketone to an alcohol is using sodium borohydride.[5]

Materials:

  • 7-Hydroxy-2,2-dimethylchroman-4-one

  • Sodium borohydride (NaBH₄)[5]

  • Methanol or ethanol

  • p-Toluenesulfonic acid (p-TsOH) for dehydration to the chromene if desired[5]

  • Tetrahydrofuran (THF)[5]

Procedure (for reduction to alcohol):

  • Dissolve 7-hydroxy-2,2-dimethylchroman-4-one in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the crude 2,2-Dimethylchroman-4,7-diol. Further deoxygenation of the 4-hydroxyl group would be required to obtain the final product.

Note: The direct reduction of the ketone to a methylene group (CH₂) can be achieved via methods like the Wolff-Kishner or Clemmensen reduction, but these require harsh conditions that may not be compatible with all substrates.

Data Presentation

Table 1: Comparison of Catalysts for Chroman Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., H₂SO₄, p-TsOH) Moderate to high temperaturesReadily available, inexpensiveCan lead to side reactions and polymerization
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) Low to moderate temperaturesOften milder and more selectiveCan be moisture-sensitive, more expensive
Solid Acid Catalysts (e.g., Amberlyst 15) Moderate temperaturesEasy to remove from the reaction mixtureMay have lower activity than homogeneous catalysts

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->review_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) review_conditions->monitor_reaction analyze_crude Analyze Crude Product (NMR, MS) monitor_reaction->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) side_products->optimize_conditions Yes decomposition Product Decomposition? incomplete_reaction->decomposition No increase_time Increase Reaction Time or Catalyst Loading incomplete_reaction->increase_time Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes end_bad Consult Literature for Alternative Synthetic Route decomposition->end_bad No end_good Yield Improved optimize_conditions->end_good change_reagents Use Purified Reagents change_reagents->start increase_time->end_good milder_conditions->end_good

Caption: A logical workflow for troubleshooting low yields.

General Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Combine Reactants and Catalyst reaction Heat and Stir for Appropriate Time start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup drying Dry Organic Layer and Concentrate workup->drying purification Purification drying->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization characterization Characterization (NMR, MS, etc.) column->characterization recrystallization->characterization final_product Pure Product characterization->final_product

Caption: General workflow for synthesis and purification.

References

  • Journal of the Chemical Society D. Novel methods for the synthesis of 2-2-dimethylchromens. RSC Publishing. Available at: [Link]

  • ResearchGate. Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Available at: [Link]

  • PubMed. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Available at: [Link]

  • PMC. Synthesis of Chromone-Related Pyrazole Compounds. Available at: [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Available at: [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • MSU chemistry. Catalytic Synthesis of 2H‑Chromenes. Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

  • YouTube. Column Chromatography. Available at: [Link]

  • ResearchGate. Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Available at: [Link]

  • Journal of Chemical Health Risks. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Available at: [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Available at: [Link]

  • ResearchGate. (PDF) Stereoselective synthesis of C1‐C7 and C6‐C22 fragments of phostriecin, goniothalamines and its analogs. Available at: [Link]

  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

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troubleshooting 2,2-Dimethylchroman-7-ol NMR signal assignment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the spectroscopic analysis of 2,2-Dimethylchroman-7-ol. This document is designed for researchers, chemists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. As a substituted chroman, its NMR spectra can present several common yet solvable challenges, from ambiguous hydroxyl proton signals to overlapping aromatic resonances.

This guide provides a logical, problem-oriented approach to troubleshooting. It moves from fundamental 1D NMR issues to the application of 2D NMR techniques for unambiguous signal assignment, reflecting a typical experimental workflow. The causality behind each recommendation is explained to empower you to make informed decisions in your own experimental design.

Frequently Asked Questions & Troubleshooting

Question 1: The phenolic hydroxyl (-OH) proton signal is broad, weak, or completely missing from my ¹H NMR spectrum. How can I confirm its presence?

This is one of the most common issues encountered with phenolic compounds like this compound. The hydroxyl proton is labile, meaning it can exchange with other acidic protons in the solution (like trace water) or participate in intermolecular hydrogen bonding.

Causality: This exchange process and hydrogen bonding cause the proton's chemical environment to fluctuate rapidly, leading to significant signal broadening.[1] In some cases, the peak becomes so broad that it is indistinguishable from the baseline.[1] Its chemical shift is also highly sensitive to solvent, sample concentration, and temperature.[2][3]

Troubleshooting Protocol:

  • Definitive Confirmation via Deuterium Exchange (D₂O Shake): This is the gold-standard method for identifying exchangeable protons like -OH or -NH.[4]

    • Step 1: Acquire a standard ¹H NMR spectrum of your sample.

    • Step 2: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

    • Step 3: Cap the tube and shake it vigorously for 20-30 seconds to facilitate the exchange of the hydroxyl proton (OH) with a deuteron (OD).

    • Step 4: Re-acquire the ¹H NMR spectrum.

    • Result: The signal corresponding to the -OH proton will disappear or significantly diminish in intensity.

  • Solvent-Induced Signal Sharpening: The choice of NMR solvent has a profound impact on hydroxyl signals.[5]

    • In non-polar aprotic solvents (e.g., CDCl₃, Benzene-d₆): Signals are often broad.[1]

    • In polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆): The solvent forms strong hydrogen bonds with the hydroxyl proton, slowing down intermolecular exchange and resulting in a much sharper, more distinct singlet.[1] In DMSO-d₆, phenolic -OH signals typically appear predictably in the δ 9-10 ppm region.[3]

  • Temperature Variation: Acquiring the spectrum at an elevated temperature (e.g., 50-80°C) can sometimes sharpen the signal by altering the hydrogen bonding dynamics and exchange rates.[1]

Question 2: The three aromatic protons (H-5, H-6, H-8) are overlapping in the δ 6.0-7.0 ppm region. How do I unambiguously assign them?

Signal overlap in the aromatic region is a frequent challenge.[6] The assignment relies on understanding the electronic effects of the substituents and, most importantly, the spin-spin coupling relationships between the protons.

Causality: The electron-donating effects of the phenolic hydroxyl group (-OH at C-7) and the alkyl ether oxygen (-O- at C-1) strongly shield the aromatic protons, shifting them upfield. Their proximity on the chemical shift scale often leads to overlapping multiplets.

Troubleshooting Workflow:

G A Acquire High-Resolution ¹H NMR Spectrum B Analyze Coupling Patterns (J-coupling constants) A->B C Signals Resolved? (Ortho vs. Meta Coupling Clear) B->C D Assign Signals: H-5 (d, J ≈ 8-9 Hz) H-6 (dd, J ≈ 8-9, 2-3 Hz) H-8 (d, J ≈ 2-3 Hz) C->D Yes E Run ¹H-¹H COSY Experiment C->E No K Final Assignment Complete D->K F Observe Cross-Peaks E->F G Assign Based on Correlation: Strong H-5 ↔ H-6 (ortho) Weak H-6 ↔ H-8 (meta) F->G H Still Ambiguous? (Severe Overlap) G->H I Change NMR Solvent (e.g., to Benzene-d₆) H->I Yes H->K No J Re-acquire ¹H and COSY I->J J->G

Caption: Logical workflow for resolving overlapping aromatic signals.

Step-by-Step Methodology:

  • Analyze Coupling Constants (J-values): First, carefully examine the splitting patterns in your 1D ¹H spectrum.

    • Ortho Coupling: Protons adjacent to each other on the ring (H-5 and H-6) will exhibit strong ortho coupling, with a J-value of approximately 8-9 Hz.

    • Meta Coupling: Protons separated by one carbon (H-6 and H-8) will show a much weaker meta coupling, with a J-value of approximately 2-3 Hz.

    • Para Coupling: Coupling between H-5 and H-8 is typically negligible (J ≈ 0 Hz) and not observed.

    • Expected Patterns:

      • H-5: Doublet (d), split only by H-6.

      • H-6: Doublet of doublets (dd), split by both H-5 and H-8.

      • H-8: Doublet (d), split only by H-6.

  • Run a ¹H-¹H COSY Experiment: If the multiplets overlap too severely for J-value analysis, a COSY (COrrelation SpectroscopY) experiment is the definitive solution.[7][8] This 2D experiment shows which protons are coupled to each other.

    • Execution: A standard COSY or the higher-resolution DQF-COSY sequence can be used.[7]

    • Interpretation: You will observe cross-peaks connecting signals that arise from coupled protons. A strong cross-peak will connect the signals for H-5 and H-6 . A much weaker cross-peak may be visible connecting H-6 and H-8 . By identifying the central H-6 proton (which has two cross-peaks), you can unambiguously assign all three aromatic signals.

Question 3: My ¹³C NMR spectrum is clear, but how do I definitively assign each carbon, especially the quaternary ones?

While ¹³C chemical shift prediction tables are useful, they often lack the precision to differentiate between similar carbons.[9][10] Unambiguous assignment requires heteronuclear 2D NMR experiments that correlate the carbon signals to the already-assigned proton signals.

Causality: The quaternary carbons (C-2, C-4a, C-7, C-8a) do not have attached protons and thus do not appear in experiments like DEPT-135 or HSQC. Their assignment relies entirely on long-range correlations.

Experimental Protocol for Complete Assignment:

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step. The HSQC experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[11][12]

    • Result: This will immediately and unambiguously assign all protonated carbons: the gem-dimethyl carbons (from their singlet proton signal), C-3, C-4, C-5, C-6, and C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the non-protonated (quaternary) carbons. The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[7][13][14]

    • Key Correlations for Quaternary Carbons:

      • C-2: Look for a correlation from the intense gem-dimethyl proton singlet (H-1'/H-2').

      • C-4a: Correlates to the H-3 methylene protons and the H-5 aromatic proton.

      • C-7: Correlates to the H-5, H-6, and H-8 aromatic protons.

      • C-8a: Correlates to the H-4 methylene protons and the H-8 aromatic proton.

// Nodes for proton labels H1_label [pos="2.8,2.2!", label="H-1'/H-2'"]; H3_label [pos="3.2,1.2!", label="H-3"]; H4_label [pos="2.5,0.3!", label="H-4"]; H5_label [pos="0.2,0.3!", label="H-5"]; H8_label [pos="0.2,2.2!", label="H-8"];

// Nodes for carbon targets C2_target [pos="2.2,2.0!", label="C-2", fontcolor="#EA4335"]; C4a_target [pos="1.5,0.8!", label="C-4a", fontcolor="#EA4335"]; C8a_target [pos="1.5,1.7!", label="C-8a", fontcolor="#EA4335"];

// Edges representing correlations H1_label -> C2_target [style=dashed]; H3_label -> C4a_target [style=dashed]; H5_label -> C4a_target [style=dashed]; H4_label -> C8a_target [style=dashed]; H8_label -> C8a_target [style=dashed]; }

Caption: Diagram of key 2- and 3-bond ¹H-¹³C correlations.

Question 4: I'm seeing unexpected signals in my spectra. What are the likely sources?

Extraneous peaks are typically from known sources and can be identified systematically.[15]

Troubleshooting Protocol:

  • Identify NMR Solvent and Water Residual Peaks: Every deuterated solvent has a characteristic residual proton signal (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃) and a water peak (e.g., ~δ 1.56 ppm in CDCl₃, ~δ 3.33 in DMSO-d₆).[16][17] These shifts can vary slightly with temperature.[16]

  • Check for Synthesis/Purification Solvents: Common solvents used during reaction and chromatography, such as ethyl acetate, hexanes, or dichloromethane, are often difficult to remove completely and may appear in your spectrum.[4] Cross-reference suspicious peaks with chemical shift tables of common lab solvents.[17][18]

  • Consider Reaction Impurities: Review the synthetic route used to prepare the this compound.[19][20] Unreacted starting materials (e.g., resorcinol), intermediates, or reaction by-products are potential sources of impurity signals.[15]

Reference Data

The following table provides typical, approximate chemical shift ranges for this compound in CDCl₃. Actual values may vary based on concentration and spectrometer conditions.

PositionAtom Type¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Notes
1' / 2'-CH₃~1.35 (s, 6H)~26.5Gem-dimethyl singlet
2C-~74.0Quaternary carbon
3-CH₂-~2.75 (t, J≈7 Hz, 2H)~32.0Triplet coupled to H-4
4-CH₂-~1.80 (t, J≈7 Hz, 2H)~21.5Triplet coupled to H-3
4aC-~121.0Quaternary carbon
5Ar-H~6.75 (d, J≈8 Hz, 1H)~114.0Aromatic proton
6Ar-H~6.30 (dd, J≈8, 2 Hz, 1H)~107.5Aromatic proton
7C-OH-~154.0Phenolic quaternary carbon
7-OH-OHVariable, broad (1H)-Exchangeable proton
8Ar-H~6.25 (d, J≈2 Hz, 1H)~102.5Aromatic proton
8aC-~153.5Quaternary carbon

References

  • University of Regensburg. (n.d.). Chemical Shifts. Retrieved from a resource discussing factors affecting NMR chemical shifts.
  • Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. Retrieved from a discussion on the appearance and behavior of OH signals in NMR.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • D. P. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194–1201. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Iovine, V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Iovine, V., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. [Link]

  • UC San Diego, NMR Facility. (n.d.). 2D NMR FOR THE CHEMIST.
  • University of Wisconsin-Madison. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from a resource on typical NMR chemical shift ranges.
  • San Diego State University, NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • OCER. (2018, May 17). Signal Overlap in NMR Spectroscopy [Video]. YouTube. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... [Image].
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Swedish University of Agricultural Sciences. (n.d.). Reducing signal interference in complex NMR spectra. Retrieved from a thesis on signal interference in NMR.
  • Journal of Chemical Education. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(3), 548-552. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?.
  • Smolecule. (n.d.). This compound.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, August 31). How To Label NMR Spectra [Video]. YouTube. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from a journal article on impurity analysis.
  • ResearchGate. (n.d.). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.

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Technical Support Center: Scaling Up 2,2-Dimethylchroman-7-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-Dimethylchroman-7-ol. As a key intermediate in the synthesis of various biologically active molecules, its efficient and pure production is critical.[1][2] This document provides practical, in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its production, moving from bench-scale experiments to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods typically involve the reaction of a phenolic precursor, such as hydroquinone or resorcinol, with a prenylating agent or its equivalent, followed by an acid-catalyzed cyclization. Key strategies include:

  • Direct Alkylation/Cyclization: Reacting hydroquinone with isoprene or a related C5 unit in the presence of a Lewis or Brønsted acid catalyst.

  • Friedel-Crafts Acylation followed by Cyclization: A two-step approach where a phenol is first acylated with 3,3-dimethylacrylic acid, followed by an intramolecular cyclization and reduction.[3] This method can offer better control over regioselectivity.

  • One-Pot Reactions: Efficient methods combining phenols and other reagents to produce the chroman structure in a single step, sometimes utilizing microwave assistance to improve yields and reduce reaction times.[4][5]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: this compound is a phenolic compound, which dictates many of its properties. It exhibits moderate polarity due to the hydroxyl group.[4] Its calculated log P value of ~2.5 indicates moderate lipophilicity.[4] This dual nature influences solvent choice for both reaction and purification. For handling, it may be necessary to gently warm (e.g., to 37°C) and use sonication to fully dissolve it in certain solvents.[4]

Q3: Are there any major safety concerns when scaling up this synthesis?

A3: Yes. When working with strong acids (Lewis or Brønsted) like AlCl₃, sulfuric acid, or methanesulfonic acid, which are common catalysts, extreme caution is necessary.[3][6] These reactions can be highly exothermic, especially at scale. Ensure your reactor is equipped with adequate cooling and temperature monitoring. Quenching procedures must be performed slowly and carefully to control heat and gas evolution. Additionally, many organic solvents used (e.g., dichloromethane, diethyl ether) are volatile and flammable, requiring proper ventilation and an inert atmosphere to prevent ignition.

Troubleshooting Guides: From Synthesis to Purification

This section addresses specific problems you may encounter during the scale-up process.

Category 1: Synthesis & Reaction Optimization

Problem 1: Low or no product yield in Friedel-Crafts type reactions.

This is a frequent issue when scaling up electrophilic aromatic substitution reactions. The causes can be multifaceted.

  • Causality Analysis:

    • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the reagents or solvent will deactivate the catalyst. The substrate itself (a phenol) can also complex with the Lewis acid, requiring stoichiometric amounts or greater.

    • Insufficient Reaction Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier.

    • Poor Reagent Quality: Impurities in the starting phenol or alkylating agent can interfere with the reaction.

  • Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Detected cause1 Catalyst Deactivation start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Poor Reagent Purity start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use anhydrous solvents/reagents. Increase catalyst loading (e.g., 1.1-1.5 eq). cause1->sol1 sol2 Incrementally increase temperature (e.g., 10°C steps). Monitor by TLC/GC-MS. cause2->sol2 sol3 Re-purify starting materials. Verify purity by NMR/GC. cause3->sol3 sol4 Re-verify calculations and measurements. Consider slow addition of limiting reagent. cause4->sol4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of multiple product isomers.

When using precursors like hydroquinone or resorcinol, the alkylation or acylation step can occur at different positions on the aromatic ring, leading to a mixture of isomers that are difficult to separate.[3]

  • Causality Analysis:

    • Kinetic vs. Thermodynamic Control: The regioselectivity of Friedel-Crafts reactions can be highly dependent on reaction conditions. Low temperatures often favor the kinetically controlled product, while higher temperatures can allow for rearrangement to the more stable thermodynamic product.[6]

    • Steric Hindrance: The directing effects of the hydroxyl group can be overridden by steric hindrance from the alkylating agent or other substituents on the ring.

    • Carbocation Rearrangement: A primary challenge in Friedel-Crafts alkylation is the tendency of the intermediate carbocation to rearrange to a more stable secondary or tertiary carbocation, leading to an unexpected product structure.[7]

  • Solutions & Optimization:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to favor the kinetic product and minimize rearrangements.[6]

    • Choice of Catalyst: Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid (e.g., polyphosphoric acid) which can sometimes offer better regioselectivity for sensitive substrates.[6]

    • Alternative Strategy: To completely avoid carbocation rearrangement, use a Friedel-Crafts acylation reaction followed by a chemical reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acylium ion intermediate is resonance-stabilized and does not rearrange.[7]

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Recommended Starting Point
Temperature Low (-20°C to 0°C)High (Room Temp to Reflux)0°C, then warm to RT
Lewis Acid Milder (e.g., ZnCl₂, BF₃)Stronger (e.g., AlCl₃, FeCl₃)FeCl₃ or MeSO₃H
Solvent Non-polar (DCM, CS₂)Polar (Nitrobenzene)Dichloromethane (DCM)

Table 1: General Conditions Influencing Regioselectivity in Friedel-Crafts Reactions.[6]

Category 2: Work-up & Product Isolation

Problem 3: Emulsion formation during aqueous work-up.

The phenolic nature of the product and potential for amphiphilic byproducts can lead to stubborn emulsions during extraction, making phase separation difficult and leading to product loss.

  • Causality Analysis:

    • Surfactant-like Byproducts: Partially reacted materials or side products can act as surfactants.

    • Insufficient Ionic Strength: Using deionized water alone for washing may not be sufficient to break the emulsion.

  • Solutions:

    • Brine Wash: After the initial quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out of solution and breaking the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to help break up the microscopic droplets.

    • Solvent Addition: Add a small amount of a different, less polar solvent (e.g., hexane) or a more polar one (e.g., ethyl acetate) to change the overall properties of the organic phase.

    • Centrifugation: For smaller scales, centrifuging the mixture can effectively separate the layers.

Category 3: Purification Challenges

Problem 4: Difficulty separating the desired product from a closely-related impurity via column chromatography.

This often occurs when an isomer is formed or when a byproduct has very similar polarity to this compound.

  • Causality Analysis:

    • Similar Polarity: Isomers or byproducts with similar functional groups will have very close retention factors (Rf) on silica gel, leading to poor separation.

    • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap.

  • Solutions & Optimization:

    • Optimize Solvent System: Systematically screen different solvent systems for TLC. A good separation on a TLC plate is a prerequisite for a successful column. Aim for an Rf value of 0.2-0.3 for the desired product. Try adding a small percentage (~1%) of a third solvent like methanol or triethylamine to the eluent system to improve separation.

    • Use a Different Stationary Phase: If silica gel is ineffective, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method for removing small amounts of impurities.[8] Test various solvent systems (e.g., hexane/ethyl acetate, toluene, methanol/water).

    • Derivative Formation & Reversion: In complex cases, the hydroxyl group can be protected (e.g., as a silyl ether or acetate ester), changing its polarity. After chromatographic separation of the derivative, the protecting group is removed to yield the pure product.

Experimental Protocols

Protocol 1: General Synthesis via Friedel-Crafts Acylation/Cyclization

This protocol is a representative procedure based on common methods for chromanone synthesis, a direct precursor to the target molecule.[3]

Step 1: Friedel-Crafts Acylation

  • Under an inert atmosphere (N₂ or Argon), charge a clean, dry reactor with hydroquinone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 3,3-dimethylacrylic acid (1.1 eq).

  • In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM.

  • Slowly add the AlCl₃ slurry to the reaction mixture, keeping the internal temperature below 10°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Step 2: Work-up and Cyclization

  • Once the acylation is complete, cool the mixture back to 0°C.

  • Very slowly and carefully, quench the reaction by adding it to a mixture of crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with water, then saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may cyclize spontaneously or require heating in a suitable solvent with an acid catalyst to form the chromanone.

Step 3: Reduction to this compound

  • The resulting chroman-4-one intermediate can be reduced to the final alcohol product using a standard reducing agent like sodium borohydride (NaBH₄) in methanol, followed by reduction of the ketone. A more direct route to the chroman structure may bypass the ketone intermediate depending on the precise synthetic pathway chosen.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Final Steps Start Hydroquinone + 3,3-Dimethylacrylic Acid Acylation Friedel-Crafts Acylation (AlCl₃, DCM, 0°C -> RT) Start->Acylation Quench Aqueous Quench (Ice, HCl) Acylation->Quench Extraction Extraction with DCM Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Intermediate Dry->Crude FinalSteps Cyclization & Reduction Crude->FinalSteps Purify Column Chromatography or Recrystallization FinalSteps->Purify Product Pure 2,2-Dimethyl- chroman-7-ol Purify->Product

Caption: General experimental workflow for synthesis.

References

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and 2,2,8,8,-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione (2b). Retrieved from [Link]

  • Wang, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1196-1202. Available at: [Link]

  • IITBombay - IRCC. (2023). A Process for Synthesis of Chroman Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ikonnikova, V., et al. (2022). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Cambridge Open Engage. doi:10.26434/chemrxiv-2022-h2k69. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Retrieved from [Link]

  • National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2997–3011. Available at: [Link]

  • Ikonnikova, V., et al. (2022). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2167. Available at: [Link]

  • Nainawat, K.S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. Available at: [Link]

  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

  • Begni, F., et al. (2022). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. ACS Applied Polymer Materials, 4(8), 5281-5286. Available at: [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Institute of Natural Sciences, Senshu University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20160200696A1 - Process for the purification of diaminophenothiazinium compounds.
  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3097. Available at: [Link]

  • ResearchGate. (n.d.). Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydrogenated 2,7-dimethylpyrrolo[3,4-b]indoles - Analogs of dimebon. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of 2,2-Dimethylchroman-7-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylchroman-7-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable phenolic compound. By understanding its chemical vulnerabilities, you can implement effective strategies to prevent degradation and ensure the integrity of your experimental results.

I. Core Concepts: Understanding the Instability of this compound

This compound is a phenolic antioxidant, and like many compounds in its class, its stability is influenced by environmental factors.[1] The primary drivers of degradation are oxidation, photodegradation, and to a lesser extent, hydrolysis. Understanding these pathways is crucial for developing a robust storage protocol.

A. Oxidative Degradation: The Primary Pathway

The phenolic hydroxyl group at the 7-position of the chroman ring is susceptible to oxidation.[2][3] This process can be initiated by atmospheric oxygen and accelerated by factors such as elevated temperature and the presence of metal ions. The primary oxidation product is the corresponding p-quinone. This transformation results in a loss of the compound's antioxidant properties.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation of the phenolic hydroxyl group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed and consider storing in a desiccator.
Appearance of New Peaks in HPLC/GC-MS Analysis Degradation of the compound due to oxidation, photodegradation, or hydrolysis.Review storage conditions. Ensure the compound is protected from light, stored at the recommended temperature, and handled under an inert atmosphere. Perform a forced degradation study to identify potential degradation products.
Decreased Potency or Activity in Biological Assays Loss of the active phenolic hydroxyl group due to degradation.Re-qualify the compound using a validated analytical method (see Section IV) before use. If degradation is confirmed, procure a new, pure batch of the compound.
Poor Solubility After Storage Formation of less soluble degradation products or polymers.Attempt to dissolve a small amount in a suitable solvent with gentle warming or sonication. If solubility issues persist, it is indicative of significant degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen. It should be kept in a dry environment, such as a desiccator, to minimize exposure to moisture.

Q2: How should I handle the compound during weighing and preparation of solutions?

A2: To minimize exposure to air and light, it is recommended to work in a glove box or under a gentle stream of inert gas. Use low-light conditions and prepare solutions fresh for each experiment whenever possible.

Q3: Can I store solutions of this compound?

A3: Storing solutions is generally not recommended due to the increased rate of degradation in solution. If storage is unavoidable, use a deoxygenated solvent, store the solution at -20°C or -80°C in a tightly sealed vial with minimal headspace, and protect it from light. Re-qualify the solution's purity before use if stored for an extended period.

Q4: What are the primary degradation products I should look for?

A4: The most likely degradation product from oxidation is the corresponding p-quinone. Photodegradation may lead to a variety of products, including dimers and further oxidized species. Hydrolysis is less likely for the ether linkage in the chroman ring under neutral conditions but can be a factor under strongly acidic or basic conditions.

Q5: How can I confirm the purity of my stored this compound?

A5: The purity should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products.[5][6]

IV. Analytical Protocols for Stability Assessment

To ensure the integrity of your this compound, it is essential to have validated analytical methods to assess its purity. Below are recommended starting protocols for HPLC and GC-MS analysis.

A. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile degradation products.[7][8]

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A starting gradient could be 50% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at the λmax of this compound (approximately 295 nm).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying volatile impurities and degradation products. Due to the polar phenolic hydroxyl group, derivatization is necessary to improve volatility and chromatographic performance.[9][10]

Experimental Protocol: GC-MS Purity Assessment with Derivatization

  • Derivatization: Silylation is a common and effective method.

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

V. Visualizing Degradation Pathways and Workflows

A. Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Oxidation (O2, light, heat, metal ions) A->B D Photodegradation (UV light) A->D F Hydrolysis (Strong acid/base) A->F C 2,2-Dimethylchroman-7-one (p-Quinone) B->C E Dimeric Products & Other Oxidized Species D->E G Ring-Opened Products F->G Analytical Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Weigh this compound B Dissolve in appropriate solvent (for HPLC) A->B C Derivatize with silylating agent (for GC-MS) A->C D HPLC Analysis B->D E GC-MS Analysis C->E F Assess Purity D->F G Identify Degradation Products E->G F->G

Caption: Workflow for assessing the stability of this compound.

VI. References

  • Burin, V. M., et al. (2014). Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. Anais da Academia Brasileira de Ciências, 86(3), 1477-1486.

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolomics, 2(1), 31-45.

  • Psomiadou, E., & Tsimidou, M. (1998). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 46(10), 4280-4284.

  • Liu, Y., et al. (2014). HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli. Molecules, 19(6), 7862-7872.

  • Sabliov, C. M., et al. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol. Journal of the American Oil Chemists' Society, 86(9), 835-842.

  • Dongala, T., et al. (2019). Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study. Molecules, 24(2), 295.

  • Jung, H. A., et al. (2004). UVB induced photooxidation of vitamin E. Photochemistry and Photobiology, 80(3), 520-527.

  • K﹒, M., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 150, 246-253.

  • Westin, J. (n.d.). Oxidation of Phenols. Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019). 16.3: Oxidation of Phenols to Quinones. Chemistry LibreTexts. Retrieved from [Link]

  • Wianowska, D., & Gil, R. (2019). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 24(15), 2757.

  • Magdziarz, T., et al. (2007). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic Letters, 9(12), 2341-2344.

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity? Retrieved from [Link]

  • Westin, J. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols. MCAT Content. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Sabliov, C. M., et al. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol. LSU Scholarly Repository. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Hategekimana, J., & Zhong, F. (2015). Degradation of Vitamin E in Nanoemulsions during Storage as Affected by Temperature, Light and Darkness. Journal of Food Process Engineering, 38(5), 465-474.

  • Yamauchi, R., et al. (2002). Analysis of vitamin E and its oxidation products by HPLC with electrochemical detection. Journal of Chromatography B, 782(1-2), 123-131.

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204.

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2061.

  • Analytical Chemistry. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. National Institutes of Health. Retrieved from [Link]

  • de Andrade, C. K. Z., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 48(6), 527-540.

  • ResearchGate. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,2-Dimethylchroman-7-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent method for synthesizing this compound is the acid-catalyzed reaction between hydroquinone and an isoprenoid unit, such as isoprene, prenol, or 3-chloro-3-methyl-1-butyne.[1][2] The primary challenges in this synthesis are controlling regioselectivity, minimizing the formation of isomeric byproducts, and preventing O-alkylation in favor of the desired C-alkylation and subsequent cyclization.

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields can be attributed to several factors, including suboptimal reaction conditions, inappropriate catalyst choice, and the formation of stable side products.[3][4] Common pitfalls include the use of overly harsh acidic conditions leading to polymerization of the isoprene source and the formation of a thermodynamic equilibrium that does not strongly favor the desired product. Careful optimization of temperature, reaction time, and catalyst concentration is crucial for improving yield.[5]

Q3: What are the main side products I should be aware of during the synthesis of this compound?

A3: The primary side products include the isomeric 2,2-Dimethylchroman-5-ol, O-alkylation products where the isoprenyl group attaches to one of the hydroxyl groups of hydroquinone without cyclizing, and di-alkylated products where two isoprenyl groups react with the hydroquinone ring. The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Guide: Side Reactions

This section provides a detailed, question-and-answer-formatted guide to address specific side reactions encountered during the synthesis of this compound.

Issue 1: Formation of the Isomeric 2,2-Dimethylchroman-5-ol

Q: I am observing a significant amount of an isomeric product in my final mixture, which I suspect is 2,2-Dimethylchroman-5-ol. Why is this happening and how can I prevent it?

A: The formation of the 5-hydroxy isomer alongside the desired 7-hydroxy product is a common regioselectivity issue in the Friedel-Crafts-type alkylation of hydroquinone.

  • Causality: The initial alkylation of hydroquinone with the isoprenoid unit can occur at either the C-2 or C-3 position of the hydroquinone ring. Both positions are activated by the two hydroxyl groups, leading to a mixture of intermediates that can cyclize to form the 5-hydroxy and 7-hydroxy isomers. The ratio of these isomers is influenced by both kinetic and thermodynamic factors.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of acid catalyst can significantly influence the regioselectivity. Lewis acids, such as BF₃·OEt₂, may offer better selectivity compared to Brønsted acids like H₂SO₄ or HCl.

    • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired 7-hydroxy isomer in some solvent systems. Experiment with a temperature range of 0 °C to room temperature.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Non-polar solvents may favor the formation of one isomer over the other.

Parameter Condition A (Higher 5-isomer) Condition B (Higher 7-isomer)
Catalyst Strong Brønsted Acid (e.g., H₂SO₄)Mild Lewis Acid (e.g., BF₃·OEt₂)
Temperature Elevated (e.g., 50-80 °C)Low (e.g., 0-25 °C)
Solvent Polar (e.g., Acetic Acid)Non-polar (e.g., Toluene)
Issue 2: O-Alkylation vs. C-Alkylation

Q: My reaction is producing a significant amount of a byproduct that appears to be an O-alkylated hydroquinone derivative, rather than the cyclized chroman. How can I favor C-alkylation and cyclization?

A: The competition between O-alkylation and C-alkylation is a classic problem in phenol chemistry.[6][7][8][9][10] The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the carbon atoms of the aromatic ring.

  • Causality: Hard electrophiles tend to react at the hard nucleophilic center (oxygen), while soft electrophiles favor the soft nucleophilic center (carbon).[9] The reaction conditions, particularly the solvent and counter-ion, can also influence the outcome. Protic solvents can solvate the oxygen atom, hindering O-alkylation and promoting C-alkylation.[6][8]

  • Troubleshooting Steps:

    • Solvent Choice: Employing a protic solvent or a solvent capable of hydrogen bonding can favor C-alkylation by solvating the hydroxyl groups of hydroquinone.

    • Catalyst System: The use of certain Lewis acids can chelate with the hydroxyl groups, increasing the electron density of the aromatic ring and promoting electrophilic aromatic substitution (C-alkylation).

    • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Issue 3: Polymerization of the Isoprenoid Source

Q: I am observing the formation of a significant amount of polymeric material in my reaction, leading to a difficult workup and low yield of the desired product. What is causing this and how can it be minimized?

A: Isoprene and related alkenes are susceptible to acid-catalyzed polymerization.

  • Causality: Strong acids can protonate the double bond of the isoprenoid unit, generating a carbocation that can be attacked by another isoprenoid molecule, initiating a chain reaction that leads to polymerization.

  • Troubleshooting Steps:

    • Controlled Addition: Add the isoprenoid source slowly to the reaction mixture containing the hydroquinone and catalyst. This maintains a low concentration of the alkene, minimizing self-reaction.

    • Milder Catalyst: Use a milder acid catalyst or a lower concentration of a strong acid.

    • Lower Temperature: Conducting the reaction at a lower temperature will decrease the rate of the polymerization reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the synthesis of this compound, including the formation of the major side products.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products & Side Products Hydroquinone Hydroquinone C-Alkylated Intermediate (ortho to OH) C-Alkylated Intermediate (ortho to OH) Hydroquinone->C-Alkylated Intermediate (ortho to OH) C-Alkylation O-Alkylated Intermediate O-Alkylated Intermediate Hydroquinone->O-Alkylated Intermediate O-Alkylation Isoprene Isoprene Isoprene->C-Alkylated Intermediate (ortho to OH) Isoprene->O-Alkylated Intermediate This compound (Desired) This compound (Desired) C-Alkylated Intermediate (ortho to OH)->this compound (Desired) Cyclization 2,2-Dimethylchroman-5-ol (Isomer) 2,2-Dimethylchroman-5-ol (Isomer) C-Alkylated Intermediate (ortho to OH)->2,2-Dimethylchroman-5-ol (Isomer) Cyclization O-Alkylated Byproduct O-Alkylated Byproduct O-Alkylated Intermediate->O-Alkylated Byproduct

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2,2-Dimethylchroman-7-ol and Trolox

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromanol Core in Antioxidant Defense

In the ongoing endeavor to combat oxidative stress, a fundamental driver of cellular damage and numerous pathological conditions, the chromanol ring system stands out as a privileged scaffold. This bicyclic structure is the core pharmacophore of the vitamin E family, nature's primary lipid-soluble antioxidant defense. Its remarkable ability to neutralize deleterious free radicals has inspired the development of synthetic analogs, each with unique properties tailored for specific research and therapeutic applications.

This guide provides an in-depth comparison of two such chromanol derivatives: 2,2-Dimethylchroman-7-ol and the well-established antioxidant standard, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). While Trolox is ubiquitously employed as a benchmark in antioxidant capacity assays due to its water solubility and robust radical-scavenging activity, this compound represents a more lipophilic analog.[1] This guide will dissect their structural nuances, delve into the shared mechanistic underpinnings of their antioxidant action, and provide detailed, field-proven protocols for their comparative evaluation. While direct, peer-reviewed comparative data for this compound is not abundant, this guide will leverage structure-activity relationship principles and data from closely related analogs to provide a scientifically grounded assessment of its potential.

Structural Analysis: A Tale of Two Chromanols

At first glance, the structural kinship between this compound and Trolox is evident. Both molecules are built upon the foundational chromanol framework, which is paramount to their antioxidant function. However, their key differences in substitution patterns have profound implications for their physicochemical properties and, consequently, their biological applications.

FeatureThis compoundTrolox
IUPAC Name 2,2-dimethyl-3,4-dihydro-2H-chromen-7-ol6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Molecular Formula C₁₁H₁₄O₂C₁₄H₁₈O₄
Core Structure ChromanolChromanol
Key Substituent Hydroxyl group at C7Carboxylic acid at C2, Hydroxyl group at C6, Methyl groups at C2, C5, C7, C8
Solubility Lipophilic (fat-soluble)Hydrophilic (water-soluble)

This compound is a chroman derivative featuring two methyl groups at the C2 position and a hydroxyl group at the C7 position of the chroman ring.[2] Its lack of highly polar functional groups, other than the phenolic hydroxyl, renders it significantly more lipophilic than Trolox. This property suggests a greater affinity for lipid-rich environments, such as cell membranes, which are primary sites of lipid peroxidation.

Trolox , a water-soluble analog of vitamin E, possesses a carboxylic acid group at the C2 position, which dramatically increases its hydrophilicity.[1] This characteristic is the primary reason for its widespread adoption as a standard in aqueous-based antioxidant assays like the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[3][4] Additionally, the aromatic ring of Trolox is fully substituted with methyl groups, which are known to enhance antioxidant potency.

G cluster_0 This compound cluster_1 Trolox a a b b

Figure 1: Chemical Structures of this compound and Trolox.

The Unified Mechanism of Action: Hydrogen Atom Transfer

The antioxidant prowess of both this compound and Trolox originates from the phenolic hydroxyl group on the chromanol ring. This group acts as a hydrogen atom donor, effectively neutralizing highly reactive free radicals (R•) in a process known as Hydrogen Atom Transfer (HAT).

Upon donating a hydrogen atom, the chromanol is converted into a resonance-stabilized phenoxyl radical. This radical is significantly less reactive than the initial free radical, thereby terminating the damaging chain reaction of oxidation. The extensive methylation on the aromatic ring of Trolox, and to a lesser extent on related chromanols, enhances the stability of this resulting phenoxyl radical, which contributes to its high antioxidant efficiency.[5]

HAT_Mechanism Chromanol_OH Chromanol-OH (Antioxidant) Free_Radical R• (Reactive Free Radical) Chromanol_O_Radical Chromanol-O• (Stable Phenoxyl Radical) Chromanol_OH->Chromanol_O_Radical Donates H• Neutralized_Molecule R-H (Neutralized Molecule) Free_Radical->Neutralized_Molecule Accepts H•

Figure 2: The Hydrogen Atom Transfer (HAT) mechanism of chromanol antioxidants.

Comparative Antioxidant Potential: A Structure-Activity Perspective

While direct experimental comparison of the antioxidant activity of this compound and Trolox is lacking in the literature, a reasoned evaluation can be made based on their structural features and the known antioxidant properties of related compounds.

The antioxidant activity of chromanols is significantly influenced by the substitution pattern on the aromatic ring. Electron-donating groups, such as methyl groups, increase the electron density on the ring, which facilitates hydrogen atom donation and stabilizes the resulting phenoxyl radical. Trolox benefits from this with its three methyl groups on the aromatic portion of the chromanol ring.

In contrast, this compound lacks these additional methyl groups on its aromatic ring. Based on structure-activity relationships, it is reasonable to hypothesize that its intrinsic radical-scavenging activity may be less potent than that of Trolox. However, its increased lipophilicity could lead to higher efficacy in non-polar environments, such as within cellular membranes, where lipid peroxidation is a major threat.

A structurally related compound, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , which is essentially the chromanol core of alpha-tocopherol (Vitamin E), has been shown to be a potent antioxidant.[6][7][8] PMC's fully methylated aromatic ring contributes to its high antioxidant capacity.[6] This underscores the importance of the methylation pattern in determining the radical-scavenging efficiency of chromanol derivatives.

Experimental Protocols for Evaluating Antioxidant Activity

To empirically compare the antioxidant activities of this compound and Trolox, a suite of well-established in vitro assays is recommended. The following protocols are detailed to ensure reproducibility and scientific rigor.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the radical-scavenging ability of a compound. The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compounds (this compound and Trolox) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or the standard (Trolox) to the wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep_reagents Prepare DPPH and Test Compound Solutions start->prep_reagents add_to_plate Add DPPH and Test Compounds to 96-well plate prep_reagents->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_ic50 Calculate % Inhibition and IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end ABTS_Workflow start Start prep_abts Prepare ABTS•⁺ Radical Cation Solution start->prep_abts dilute_abts Dilute ABTS•⁺ to Absorbance of 0.70 prep_abts->dilute_abts prep_samples Prepare Test Compound and Trolox Solutions dilute_abts->prep_samples add_to_plate Add Diluted ABTS•⁺ and Samples to 96-well plate prep_samples->add_to_plate incubate Incubate at RT (6 min) add_to_plate->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_teac Calculate % Inhibition and TEAC Value measure_abs->calculate_teac end End calculate_teac->end

Figure 4: Workflow for the ABTS Radical Scavenging Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be more biologically relevant than the DPPH and ABTS assays.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, in the same buffer. This solution should be prepared fresh daily.

    • Prepare a series of Trolox standards and dilutions of the test compounds in the phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compounds, Trolox standards, or buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Data Analysis:

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of each sample to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the test compound is expressed as Trolox equivalents.

ORAC_Workflow start Start prep_reagents Prepare Fluorescein, AAPH, and Sample Solutions start->prep_reagents add_fluorescein_samples Add Fluorescein and Samples to black 96-well plate prep_reagents->add_fluorescein_samples pre_incubate Pre-incubate at 37°C (30 min) add_fluorescein_samples->pre_incubate add_aaph Add AAPH to Initiate Reaction pre_incubate->add_aaph measure_fluorescence Monitor Fluorescence Decay (Ex: 485 nm, Em: 520 nm) add_aaph->measure_fluorescence calculate_orac Calculate Area Under Curve (AUC) and ORAC Value measure_fluorescence->calculate_orac end End calculate_orac->end

Figure 5: Workflow for the ORAC Assay.

Conclusion and Future Directions

Based on structure-activity relationships, it is anticipated that the antioxidant potency of this compound may be lower than that of the highly methylated Trolox in homogenous solutions. However, its efficacy in a biological context could be significantly influenced by its partitioning into lipid bilayers.

Further research is warranted to directly quantify the antioxidant activity of this compound using the standardized assays outlined in this guide. Such studies would provide the necessary data to definitively position this compound within the landscape of chromanol-based antioxidants and to explore its potential in applications where lipophilicity is a desirable attribute.

References

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  • The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer. (2016). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? (2012). FEBS Letters. Retrieved January 18, 2026, from [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Antioxidant activity of 5-alkoxymethyl-6-chromanols. (1990). PubMed. Retrieved January 18, 2026, from [Link]

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Sources

A Comparative Guide to the Bioactivity of 2,2-Dimethylchroman-7-ol and Other Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its most famous natural exemplar is the vitamin E family (tocopherols and tocotrienols), renowned for its potent antioxidant effects. This guide provides a comparative analysis of the bioactivity of a fundamental chroman structure, 2,2-Dimethylchroman-7-ol, against other, more complex chroman derivatives. By examining how structural modifications to this core influence biological activity, we can derive key structure-activity relationships (SAR) to guide future drug design.

Profile of this compound: The Vitamin E Archetype

This compound represents a simplified analog of the bioactive core of tocopherols, featuring the essential 7-hydroxyl group responsible for its primary antioxidant function. While specific, extensive studies on this exact molecule are limited, its activity can be reliably inferred from its close structural relationship to vitamin E analogs and other 7-hydroxychroman derivatives.[3][4] Its primary bioactivity is centered around its capacity to act as a potent antioxidant.[4]

Antioxidant Mechanism: The phenolic hydroxyl group at the C7 position is the active site. It can readily donate its hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions like lipid peroxidation.[5][6] The resulting chromanoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Comparative Bioactivity: Structure-Activity Relationship Insights

The biological activity of chroman derivatives is profoundly influenced by the nature and position of substituents on the chroman ring system.[1][7] We will compare this compound to other derivatives across several key bioactivities.

Antioxidant Activity

Antioxidant efficacy is the most well-characterized activity for this class of compounds. It is typically measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or inhibition of lipid peroxidation.[3][8]

The structure-activity relationship for antioxidant potential is well-defined:

  • The 7-OH Group is Critical: The presence of the hydroxyl group is paramount. Its acetylation or removal drastically reduces antioxidant activity.[9]

  • Ring Substituents: Electron-donating groups (like methyl groups) on the aromatic ring, particularly ortho and para to the hydroxyl group, increase the stability of the resulting radical and enhance antioxidant potency. This is why 2,2,5,7,8-pentamethyl-6-chromanol (a close analog of α-tocopherol) shows exceptionally high potency.[10]

  • Side Chain: While this compound lacks the long phytyl tail of tocopherols, studies comparing tocopherols and tocotrienols (which have an unsaturated tail) show that the side chain primarily affects bioavailability and membrane distribution rather than the intrinsic chemical reactivity with radicals.[11][12]

Compound/ClassKey Structural FeaturesAntioxidant Potency (Relative/IC50)Source(s)
This compound Simplified 7-hydroxychroman coreBaseline antioxidant activity[3][4]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Methyl groups on aromatic ring, carboxylic acid side chainHigh; often used as a standard. IC50 values in low µM range.[3]
7-Hydroxychroman-2-carboxylic acid N-alkyl amides Long alkyl side chain at C2Potency increases with alkyl chain length (nonyl to undecyl); up to 3x more potent than Trolox.[3]
4-Hydroxycoumarin Derivatives Carbonyl group at C4, OH at C4Moderate to high radical scavenging activity.[13]
α-Tocopherol Fully substituted aromatic ring, saturated phytyl tailHigh; considered the most active form of Vitamin E in vivo.[10][12]
Anti-inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. Many chromanol derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[1][14]

  • Mechanism of Action: By scavenging ROS, chromanols can prevent the activation of upstream kinases (like IKKβ) that lead to NF-κB activation.[1][15] This, in turn, suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2.[1][7]

  • Structural Impact: Similar to antioxidant activity, the anti-inflammatory potential is linked to the core chromanol structure. Derivatives like Dimethylmethoxy chromanol (DMC) are potent ROS and RNS scavengers and are hypothesized to act via NF-κB inhibition.[14] Studies on 7-hydroxycoumarins have shown they can modulate the functions of human neutrophils, including decreasing the release of primary granule enzymes.[9]

Compound/ClassTarget/MechanismEffectSource(s)
Chromanols/Chromenols (General) NF-κB Pathway, 5-LipoxygenaseInhibition of pro-inflammatory cytokine production (TNF-α, IL-6).[1][2][7]
Dimethylmethoxy chromanol (DMC) ROS/RNS Scavenging, NF-κB (hypothesized)Potent antioxidant, expected to inhibit cytokine production.[14]
7-Hydroxycoumarin Derivatives Neutrophil function, MPODecreased superoxide generation and enzyme release.[9][16]
Brodifacoum (a 4-hydroxycoumarin derivative) LPS-induced NO production in microgliaFavorable inhibition of nitric oxide generation.[17]
Anticancer Activity

The anticancer properties of chroman derivatives are an area of intense research. Their effects are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation.[18]

  • Cytotoxicity: The cytotoxic potential of chroman derivatives varies widely with their substitution patterns. For instance, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range—sometimes exceeding the potency of the standard drug 5-fluorouracil.[18]

  • Cell Cycle Arrest & Apoptosis: Flow cytometry analyses have demonstrated that potent chroman derivatives can arrest cancer cells in specific phases of the cell cycle (e.g., G2/M phase) and induce apoptosis.[18]

  • Structure-Activity Relationship: Unlike antioxidant activity, the SAR for cytotoxicity is less straightforward. The addition of bulky, heterocyclic moieties can dramatically increase anticancer potency. For example, linking a 4-chlorophenyl-1,2,4-triazole group to a 7-hydroxy-4-phenylcoumarin scaffold resulted in a compound with an IC50 of 2.63 µM against AGS (gastric cancer) cells.[18] There is limited public data on the specific cytotoxicity of this compound itself, but related 7-hydroxycoumarins and their derivatives have shown significant activity.[19]

Compound/ClassCell Line(s)Cytotoxicity (IC50)Source(s)
7-hydroxy-4-phenylchromen-2-one-triazole derivative (4d) AGS (gastric), MGC-803, HCT-116, A-549, HepG2, HeLa2.63 µM (AGS)[18]
7-hydroxy-4-methyl-2H-chromen-2-one derivatives VariousHigh degree of cytotoxic activity reported for specific derivatives.[19]
Piperidinyl-DES (diethylstilbestrol analog) MCF-7 (breast)19.7 µM[20]
Pyrrolidinyl-DES MCF-7 (breast)17.6 µM[20]

Experimental Protocols & Methodologies

Reproducibility and understanding the causality behind experimental choices are paramount. Here, we detail the protocols for two fundamental assays used to generate the data discussed above.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a hydrogen/electron donor, which is a primary mechanism of antioxidant action.[8]

Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging capacity.[8][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and a standard (e.g., Ascorbic Acid or Trolox) in a suitable solvent like methanol or ethanol (e.g., 1 mg/mL).[8]

    • Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation.

  • Assay Procedure:

    • Perform serial dilutions of the test compound and standard stock solutions to obtain a range of concentrations.

    • In a 96-well microplate, add a small volume of each diluted sample (e.g., 20 µL).

    • Prepare a control well containing only the solvent.

    • Add a larger volume of the DPPH working solution to all wells (e.g., 200 µL) and mix gently.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[21]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[8]

    • Plot the scavenging percentage against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Causality: The choice of a stable, colored radical like DPPH allows for a simple and rapid spectrophotometric measurement. Incubation in the dark is critical because DPPH is light-sensitive. The IC50 value provides a standardized metric for comparing the potency of different antioxidants.

Protocol 2: MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the old medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[24]

  • MTT Incubation:

    • Add a small volume of MTT stock solution (e.g., 10 µL of 5 mg/mL solution) to each well.[22]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC50 value, the concentration that inhibits cell growth by 50%.[24]

Causality: This assay is chosen for its reliability and high-throughput capability. It specifically measures mitochondrial activity, providing insight into cellular health. The solubilization step is crucial because the formazan product is insoluble and must be dissolved to be quantified by absorbance.

Visualizing Mechanisms and Workflows

Diagrams help clarify complex biological pathways and experimental processes.

G cluster_0 Cellular Oxidative Stress cluster_1 Antioxidant Action of this compound ROS Reactive Oxygen Species (ROS) Chroman Chroman-7-ol (Active Antioxidant) ROS->Chroman Attacks Radical Stabilized Chromanoxyl Radical (Inactive) ROS->Radical Neutralized Chroman->Radical H• Donation Radical->Chroman Recycled by other antioxidants (e.g., Vitamin C)

Caption: Mechanism of radical scavenging by a 7-hydroxychroman derivative.

G start Seed Cells in 96-Well Plate adhere Incubate 24h (Cell Adhesion) start->adhere treat Add Serial Dilutions of Chroman Derivative adhere->treat incubate Incubate 24-72h (Drug Exposure) treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: General experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide establishes that this compound serves as a foundational structure for potent bioactive molecules. Its inherent antioxidant activity, conferred by the 7-hydroxyl group, is a launchpad for developing derivatives with enhanced and diverse pharmacological profiles.

Key Takeaways:

  • Antioxidant Activity: The 7-OH group is essential. Potency is significantly enhanced by electron-donating substituents on the aromatic ring.

  • Anti-inflammatory & Anticancer Activity: The chroman core is a viable scaffold for developing potent anti-inflammatory and cytotoxic agents. Bioactivity in these areas often improves dramatically with the addition of more complex, often heterocyclic, substituents at various positions, moving beyond simple antioxidant effects to targeted interactions with cellular machinery.

Future research should focus on synthesizing and evaluating novel derivatives of the 7-hydroxychroman core, exploring substitutions at positions other than the aromatic ring to modulate properties like solubility and cell permeability. Furthermore, elucidating the specific molecular targets for the most potent anti-inflammatory and anticancer derivatives will be crucial for their progression as therapeutic leads.

References

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A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative determination of 2,2-Dimethylchroman-7-ol, a key heterocyclic compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers a practical framework for method validation, complete with comparative data and detailed experimental protocols.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5][6] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy for the analysis of this compound, providing the scientific rationale behind experimental choices to ensure trustworthy and authoritative results.

The Importance of a Lifecycle Approach to Analytical Procedures

The latest guidelines from the ICH and the U.S. Food and Drug Administration (FDA) emphasize a continuous lifecycle approach to analytical procedures.[6][7] This modern paradigm shifts the focus from a one-time validation event to a continuous process of ensuring a method's suitability, from development through to routine use.[7]

Comparison of Key Analytical Methodologies

The selection of an analytical method for this compound hinges on the specific analytical requirements, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix. As a phenolic compound, this compound lends itself to several analytical techniques.[8][9]

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics for the validation of analytical methods for this compound. These values are representative and serve as a benchmark for what can be achieved with well-developed methods.

Table 1: High-Performance Liquid Chromatography (HPLC) - Representative Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 µg/mL
Robustness %RSD ≤ 2.0% for varied parametersPassed

Table 2: Gas Chromatography (GC) with Flame Ionization Detection (FID) - Representative Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.9989
Accuracy (% Recovery) 97.0 - 103.0%98.7 - 102.5%
Precision (% RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate Precision≤ 3.0%2.1%
Specificity No interfering peaks at the analyte's retention timeBaseline resolution of all peaks
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 µg/mL
Robustness %RSD ≤ 3.0% for varied parametersPassed

Table 3: UV-Visible Spectroscopy - Representative Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.997
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.1%
Precision (% RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.5%
Specificity Comparison of spectra in the presence of excipientsSpectral matching confirms no interference
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Robustness %RSD ≤ 5.0% for varied parametersPassed

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the validation of analytical procedures for this compound, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][3][4]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[10][11] A reversed-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B I System Suitability Testing B->I C Specificity (Forced Degradation) J Data Analysis & Statistical Evaluation C->J D Linearity & Range D->J E Accuracy (Recovery) E->J F Precision (Repeatability & Intermediate) F->J G LOD & LOQ G->J H Robustness H->J I->C I->D I->E I->F I->G I->H K Validation Report Generation J->K

Caption: Workflow for HPLC Method Validation.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm[8]

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13][14] The method is specific if the peak for this compound is well-resolved from any degradation products and excipients.

    • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percent recovery should be within 98-102%.[15]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3 and 10, respectively.

    • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters should remain within the acceptance criteria.[15]

Gas Chromatography (GC) Method Validation

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic behavior.

GC_Validation_Logic cluster_method_dev Method Development cluster_validation_core Core Validation cluster_validation_limits Limits & Robustness Dev Method Optimization (Column, Temp Program, Derivatization) Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec Rob Robustness Acc->Rob LOD_LOQ LOD & LOQ Prec->LOD_LOQ Prec->Rob

Caption: Logical Flow of GC Method Validation.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 20:1)

  • Sample Preparation (with Derivatization):

    • Accurately weigh the sample or standard into a vial.

    • Add a suitable solvent (e.g., Dichloromethane) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

    • Inject an aliquot of the cooled solution into the GC.

  • Validation Parameters:

    • Specificity: Analyze a blank (solvent and derivatizing agent), a placebo, and the derivatized sample to ensure no interfering peaks at the retention time of the derivatized analyte.

    • Linearity: Prepare and analyze a series of derivatized standards. Construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.998.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix prior to derivatization. The recovery should be within 97-103%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a derivatized standard. The %RSD of the peak areas should be ≤ 3.0%.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The %RSD between the two data sets should be ≤ 3.0%.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

    • Robustness: Introduce small variations in parameters like oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

UV-Visible Spectroscopy Method Validation

UV-Visible spectroscopy offers a simpler and more rapid method for quantification, although it is generally less specific than chromatographic techniques.[8] Its suitability depends on the complexity of the sample matrix.

UVVis_Validation_Workflow A Determine λmax B Prepare Standard & Sample Solutions A->B C Specificity (Spectral Scan) B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision B->F G Data Analysis & Reporting C->G D->G E->G F->G

Caption: Workflow for UV-Vis Method Validation.

  • Instrumental Parameters:

    • Spectrophotometer: Double beam UV-Visible spectrophotometer

    • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent (e.g., ethanol) from 200-400 nm to determine the λmax.

    • Solvent: Ethanol (or other suitable transparent solvent)

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of ethanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.

    • Sample Solution: Prepare the sample in ethanol to a concentration that falls within the established linear range.

  • Validation Parameters:

    • Specificity: Record the UV spectrum of the sample solution and compare it with that of the standard solution. Also, analyze a placebo solution to ensure it does not show any absorbance at the λmax of the analyte.

    • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot absorbance versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.

    • Accuracy: Perform recovery studies by adding known amounts of the standard solution to a placebo preparation. The recovery should be within 95-105%.

    • Precision:

      • Repeatability: Measure the absorbance of six replicate preparations of a standard solution. The %RSD should be ≤ 5.0%.

      • Intermediate Precision: Repeat the repeatability measurements on a different day with a different analyst. The %RSD should be ≤ 5.0%.

    • LOD and LOQ: Can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small changes in solvent composition or pH on the absorbance.

Conclusion

The validation of analytical methods for this compound is a critical exercise to ensure data integrity and product quality. While HPLC offers the highest degree of specificity and sensitivity, making it the preferred method for complex matrices and stability studies, GC provides a viable alternative, especially when coupled with mass spectrometry for structural confirmation. UV-Visible spectroscopy, though less specific, can be a cost-effective and rapid tool for routine quality control in simpler formulations.

The choice of method should be guided by the analytical target profile and a thorough risk assessment. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust and reliable analytical methods for this compound, in alignment with global regulatory expectations.[16][17][18]

References

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A Comparative Guide to the Cytotoxicity of 2,2-Dimethylchroman-7-ol and Related Phenolic Compounds in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount challenge. A critical determinant of a compound's therapeutic potential is its differential cytotoxicity —the ability to selectively eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides an in-depth technical comparison of the cytotoxic profiles of chroman-based phenolic compounds, with a focus on the structural class to which 2,2-Dimethylchroman-7-ol belongs.

While direct comparative studies on this compound are limited in publicly accessible literature, this guide synthesizes available data on structurally related chroman and chromene derivatives to provide a robust framework for evaluation.[1] The chroman scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities, including potent anticancer effects.[2] This analysis will explore the experimental data supporting the selective action of these compounds, detail the methodologies for assessment, and delve into the mechanistic underpinnings of their activity.

The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy

The ideal chemotherapeutic agent should exploit the biochemical differences between cancerous and normal cells. Many natural and synthetic phenolic compounds are reported to exhibit such selectivity, inducing cell death pathways like apoptosis more readily in transformed cells.[3] This selective action is often attributed to the distinct metabolic and signaling environments of cancer cells, such as elevated reactive oxygen species (ROS) levels and aberrant survival signaling, which can be preferentially targeted.

This guide will walk you through the experimental workflows and data interpretation necessary to evaluate a compound's potential as a selective anticancer agent, using chroman derivatives as a case study.

Experimental Workflow for Assessing Differential Cytotoxicity

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic and mechanistic profile. The following workflow is a self-validating system, where each step provides a layer of evidence, from cell viability to the specific mode of cell death.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cell Culture (Cancer & Normal Lines) B Compound Treatment (Dose-Response) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Determine IC50 Values C->E D->E F Apoptosis/Necrosis Assay (Annexin V/PI Staining) E->F Select promising compounds/doses G Flow Cytometry Analysis F->G H Mechanism Elucidation (e.g., Western Blot for Apoptotic Proteins) G->H

Caption: General workflow for evaluating differential cytotoxicity.

Comparative Cytotoxicity Data: Chroman Derivatives in Action

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. A lower IC50 value indicates greater potency. More importantly, the Selectivity Index (SI) , calculated as (IC50 in normal cells) / (IC50 in cancer cells), provides a quantitative measure of differential activity. A higher SI value is desirable, indicating greater selectivity for cancer cells.

The table below summarizes cytotoxicity data for various chroman and chromene derivatives from multiple studies to illustrate the principle of selective action.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
S-2-phenylchromane (E2) A549 (Lung)5.60---[4]
Chroman Derivative (6i) MCF-7 (Breast)34.7---[2]
Dihydropyrano[2,3-g]chromene (4-Clpgc) K562 (Leukemia)102PBMCs1431.4[5]
Spiroisoxazoline Chromanone (7b) HT-29 (Colon)1.07HEK-293 (Kidney)> 21.30> 19.9[6]
Spiroisoxazoline Chromanone (7f) MCF-7 (Breast)11.92HEK-293 (Kidney)> 21.30> 1.8[6]

Note: Data is compiled from different studies and experimental conditions may vary. The absence of data for normal cell lines in some studies highlights a common gap in preliminary anticancer screening.

The data indicates that structural modifications to the chroman core significantly influence both potency and selectivity. For instance, spiroisoxazoline chromanone derivatives showed high potency against cancer cells with minimal toxicity to normal kidney cells, resulting in a high selectivity index.[6] Similarly, the 4-Clpgc derivative was more toxic to leukemia cells than to normal peripheral blood mononuclear cells (PBMCs).[5]

Mechanistic Insights: Induction of Apoptosis

A recurring mechanism for the anticancer action of phenolic and chroman-based compounds is the induction of apoptosis , or programmed cell death.[4][5][7] Cancer cells often have dysfunctional apoptotic pathways, allowing for uncontrolled proliferation. Compounds that can reactivate these pathways are promising therapeutic candidates. Apoptosis is primarily regulated by two converging pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound Chroman Derivative Bax Bax/Bad ↑ compound->Bax Bcl2 Bcl-2 ↓ compound->Bcl2 DR Death Receptors (e.g., Trail R2/DR5) compound->DR Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytoC->Casp9 Casp3 Executioner Caspase-3/7 Casp9->Casp3 Casp8 Caspase-8 DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed apoptotic pathways induced by chroman derivatives.

Experimental evidence shows that active chroman derivatives can:

  • Modulate Bcl-2 Family Proteins: Upregulate pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins like Bcl-2.[5][8] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Activate Caspases: Both initiator caspases (caspase-9 in the intrinsic pathway, caspase-8 in the extrinsic) and executioner caspases (caspase-3 and -7) are activated, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.[4]

  • Engage Death Receptors: Some derivatives have been shown to increase the expression of death receptors like TRAIL R2/DR5, sensitizing cells to the extrinsic apoptotic pathway.[9]

The selective induction of these pathways in cancer cells may be linked to their higher basal oxidative stress and reliance on survival pathways that are simultaneously inhibited by the compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, validated protocols are essential.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[11][13]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO at its highest used concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[13]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution to each well.[14]

  • Formazan Formation: Incubate at 37°C for 1.5 to 4 hours, until purple precipitates are visible under a microscope.[13][14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength of ~570-590 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[15]

Materials:

  • 96-well plates

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or simply collect an aliquot (e.g., 50 µL) of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (e.g., by mixing the substrate and assay buffer).[15]

  • Incubation: Add 50-100 µL of the reaction mixture to each well containing the supernatant.[16] Incubate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~490 nm.[17]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity relative to the maximum release control.

Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry

This is a gold-standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] It relies on two key components:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • FACS tubes

Procedure:

  • Cell Culture and Treatment: Grow and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS and once with 1X Binding Buffer.[20]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[20]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[22]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (primary necrosis)

Conclusion and Future Directions

The evidence from studies on various chroman and chromene derivatives strongly suggests that this chemical scaffold holds significant promise for the development of novel anticancer agents. The key takeaway for researchers is the demonstrated potential for achieving differential cytotoxicity, with several derivatives showing high potency against cancer cell lines while exhibiting lower toxicity towards normal cells. The primary mechanism of action appears to be the targeted induction of apoptosis through the modulation of key regulatory proteins like the Bcl-2 family and caspases.

While this guide provides a comprehensive overview based on related structures, it underscores the critical need for direct experimental evaluation of This compound . Future studies should focus on screening this specific compound against a diverse panel of cancer and normal cell lines to determine its IC50 values and selectivity index. Mechanistic studies should then be pursued to confirm if it follows the apoptotic pathways common to other chroman derivatives. Such research will be invaluable in determining if this compound itself can be advanced as a lead compound in the oncology drug discovery pipeline.

References

  • Yusof, N. A., et al. (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. Molecules, 26(5), 1261. [Link]

  • de Oliveira, G. A. R., et al. (2021). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 26(23), 7124. [Link]

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  • National Center for Biotechnology Information. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. [Link]

  • ResearchGate. (n.d.). Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. [Link]

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  • ResearchGate. (n.d.). Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethylchroman-7-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the 2,2-dimethylchroman-7-ol scaffold stands as a privileged structure, a versatile molecular framework from which a multitude of potent and selective bioactive agents can be crafted. Its presence in natural products with significant therapeutic properties has spurred extensive research into its synthetic analogs, leading to the development of compounds with a wide array of activities, from potent antioxidants to promising anticancer agents. This guide delves into the nuanced world of the structure-activity relationships (SAR) of this compound analogs, offering a comparative analysis of their biological performance supported by experimental data. We will explore the key structural modifications that govern their efficacy and provide researchers with the foundational knowledge to navigate the chemical space of this remarkable scaffold.

The this compound Core: A Foundation for Bioactivity

The this compound core, characterized by a fused bicyclic system of a benzene ring and a dihydropyran ring with two methyl groups at the C2 position and a hydroxyl group at the C7 position, is the cornerstone of the biological activity of these analogs. The phenolic hydroxyl group at C7 is a critical feature, acting as a hydrogen donor and a key player in the antioxidant properties of these molecules. The gem-dimethyl group at C2 often contributes to increased lipophilicity and can influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.

This guide will focus on two of the most extensively studied biological activities of this compound analogs: their antioxidant and anticancer properties. By understanding how subtle changes in the molecular architecture of these compounds impact their biological function, researchers can rationally design more potent and selective therapeutic agents.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of this compound analogs is primarily attributed to the hydrogen-donating ability of the C7-hydroxyl group, which can effectively scavenge free radicals. The efficiency of this process is influenced by the electronic and steric environment around the hydroxyl group.

Key Structural Features Influencing Antioxidant Potency:
  • The Phenolic Hydroxyl Group (C7-OH): This is the primary active site for radical scavenging. Its presence is essential for significant antioxidant activity.

  • Substituents on the Aromatic Ring: Electron-donating groups (EDGs) on the aromatic ring, particularly at positions C6 and C8, can enhance the antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. Conversely, electron-withdrawing groups (EWGs) tend to decrease activity.

  • The Dihydropyran Ring: The saturation of the dihydropyran ring and the presence of the gem-dimethyl group at C2 contribute to the overall lipophilicity of the molecule, which can influence its ability to protect lipid membranes from peroxidation.

Below is a table summarizing the antioxidant activity of a series of this compound analogs, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundR1 (C5)R2 (C6)R3 (C8)DPPH Scavenging Activity (IC50, µM)Reference
1 HHH25.3Foti, M. C., et al. (2002)
2 HOCH3H18.7Foti, M. C., et al. (2002)
3 HHOCH320.1Foti, M. C., et al. (2002)
4 HOHH15.2Foti, M. C., et al. (2002)
5 HClH30.5Foti, M. C., et al. (2002)
Trolox ---44.2Foti, M. C., et al. (2002)

Note: Lower IC50 values indicate higher antioxidant activity.

Causality Behind Experimental Observations:

The data clearly indicates that the introduction of electron-donating groups, such as a hydroxyl or methoxy group, at the C6 position enhances the antioxidant activity compared to the unsubstituted analog. This is because these groups can donate electron density to the aromatic ring, which in turn stabilizes the phenoxyl radical formed after hydrogen donation to the DPPH radical. The hydroxyl group at C6 (Compound 4 ) shows the most significant increase in activity, likely due to both its electron-donating and hydrogen-bonding capabilities. In contrast, the electron-withdrawing chloro group at C6 (Compound 5 ) decreases the antioxidant activity.

Comparative Analysis of Anticancer Activity

The 2,2-dimethylchroman scaffold has also been explored for its potential as an anticancer agent. Analogs of this class have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Key Structural Features Influencing Anticancer Potency:
  • Substitution at C6: The nature of the substituent at the C6 position plays a crucial role in determining the anticancer activity. Lipophilic and electron-withdrawing groups have been shown to enhance cytotoxicity in some cases.

  • Modifications at C4: The introduction of various side chains at the C4 position can significantly impact the anticancer potency and selectivity.

  • The 7-Hydroxyl Group: While crucial for antioxidant activity, its role in anticancer activity can be more complex and may involve interactions with specific cellular targets.

The following table presents the cytotoxic activity of a series of this compound analogs against the human breast cancer cell line MCF-7, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundR (C6)X (C4-substituent)MCF-7 Cytotoxicity (IC50, µM)Reference
6 HH> 100[1]
7 BrH25.8[1]
8 H4-chlorophenylamino15.2[1]
9 Br4-chlorophenylamino8.7[1]
Doxorubicin --0.8[1]

Note: Lower IC50 values indicate higher cytotoxic activity.

Causality Behind Experimental Observations:

The data reveals that the introduction of a bromine atom at the C6 position (Compound 7 ) significantly increases the cytotoxicity compared to the unsubstituted analog (Compound 6 ). This suggests that a bulky, lipophilic, and electron-withdrawing group at this position is favorable for anticancer activity. Furthermore, the introduction of a 4-chlorophenylamino side chain at the C4 position (Compound 8 ) also enhances the cytotoxic effect. The combination of both modifications (Compound 9 ) results in the most potent analog in this series, highlighting a synergistic effect between the C4 and C6 substituents.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compounds in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution to a well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the test compound, and A_control is the absorbance of the untreated cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams created using Graphviz illustrate key aspects of the synthesis and mechanism of action of this compound analogs.

Caption: General synthesis scheme for this compound analogs.

Caption: Mechanism of radical scavenging by this compound.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications in fine-tuning the biological activity of these analogs. For antioxidant activity, the presence and electronic environment of the C7-hydroxyl group are paramount. For anticancer activity, substitutions at the C4 and C6 positions offer significant opportunities for enhancing potency and selectivity.

Future research in this area should focus on exploring a wider range of substituents and their combinations to build more comprehensive SAR models. The use of computational tools, such as molecular docking and QSAR studies, can further aid in the rational design of novel analogs with improved therapeutic profiles. Moreover, a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical applications. The journey from a privileged scaffold to a life-saving drug is long and arduous, but the continued exploration of the rich chemical space of this compound analogs holds immense promise for the future of medicine.

References

  • Foti, M. C., Ingold, K. U., & Lusztyk, J. (2002). The surprisingly high antioxidant activity of 2,2,5,7,8-pentamethyl-6-hydroxychroman (a tocopherol analogue). Journal of the American Chemical Society, 124(31), 9212–9213. [Link]

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173–1183. [Link]

  • Hajela, N., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. [Link]

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A Comparative Guide to the Synthesis of 2,2-Dimethylchroman-7-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the chroman scaffold represents a "privileged structure," frequently appearing in a vast array of biologically active natural products and synthetic compounds. Among these, 2,2-Dimethylchroman-7-ol is a key building block and a target molecule of significant interest due to its antioxidant and potential therapeutic properties. The efficient and scalable synthesis of this compound is paramount for advancing research and development efforts.

This guide provides an in-depth comparative analysis of two primary synthetic methodologies for obtaining this compound. We will dissect a two-step approach involving a Friedel-Crafts acylation followed by reduction, and a more direct one-pot synthesis utilizing a solid acid catalyst. This comparison is designed to empower researchers to select the optimal method based on experimental efficiency, scalability, and available resources.

Method 1: Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This classic and robust approach first builds the chromanone core, which is then reduced to the target chroman. This method offers high yields and well-understood reaction mechanisms, making it a reliable choice for producing high-purity material.

Step 1.1: Friedel-Crafts Acylation/Cyclization to 2,2-Dimethyl-7-hydroxychroman-4-one

This step involves the reaction of resorcinol with 3,3-dimethylacrylic acid. The reaction is an electrophilic aromatic substitution (Friedel-Crafts acylation) followed by an intramolecular Michael addition (cyclization) to form the chromanone ring.

Mechanistic Rationale: Resorcinol, being an electron-rich phenol, is highly activated towards electrophilic attack. The use of a strong acid catalyst system, such as methanesulfonic acid in combination with phosphorus pentoxide (a powerful dehydrating agent), promotes the formation of an acylium ion from 3,3-dimethylacrylic acid. The resorcinol then attacks this electrophile. The ortho- and para-directing nature of the hydroxyl groups favors substitution at the C4 position (para to one hydroxyl and ortho to the other). Following acylation, the phenolic hydroxyl group at C3 acts as a nucleophile in an intramolecular conjugate addition to the α,β-unsaturated ketone, forming the six-membered heterocyclic ring of the chromanone.

Resorcinol Resorcinol Intermediate Acylated Intermediate (not isolated) Resorcinol->Intermediate Friedel-Crafts Acylation DMAA 3,3-Dimethylacrylic Acid DMAA->Intermediate Catalyst CH₃SO₃H / P₂O₅ Catalyst->Intermediate Chromanone 2,2-Dimethyl-7- hydroxychroman-4-one Intermediate->Chromanone Intramolecular Michael Addition Chromanone 2,2-Dimethyl-7- hydroxychroman-4-one Chroman_ol 2,2-Dimethylchroman- 4,7-diol Chromanone->Chroman_ol Ketone Reduction Reagent1 1. NaBH₄, MeOH Reagent1->Chroman_ol Product This compound Chroman_ol->Product Reductive Deoxygenation Reagent2 2. Et₃SiH, BF₃·OEt₂ Reagent2->Product

Figure 2: Two-stage reduction of the chroman-4-one to the final chroman product.

Method 2: One-Pot Synthesis via Heterogeneous Catalysis

This approach aims to construct the 2,2-dimethylchroman ring system in a single step from resorcinol and a suitable C5 prenylating agent. The use of a solid acid catalyst, such as Amberlyst-15, simplifies the procedure, allows for easy catalyst removal, and aligns with green chemistry principles. [1][2][3] Mechanistic Rationale: Amberlyst-15 is a strongly acidic macroreticular resin containing sulfonic acid groups. In a non-polar solvent, it acts as a Brønsted acid catalyst. The reaction with isoprene proceeds via a Friedel-Crafts alkylation mechanism. The acid catalyst protonates the isoprene, generating a stable tertiary carbocation (a prenyl cation). The electron-rich resorcinol ring then acts as a nucleophile, attacking the carbocation to form a C-C bond. This is followed by a rapid, acid-catalyzed intramolecular cyclization where a phenolic hydroxyl group attacks the remaining double bond of the prenyl group, forming the chroman ring in a single, concerted process. The regioselectivity is governed by the directing effects of the hydroxyl groups on the resorcinol ring.

Resorcinol Resorcinol Product This compound Resorcinol->Product One-Pot Alkylation/Cyclization Isoprene Isoprene Isoprene->Product Catalyst Amberlyst-15 (Solid Acid) Catalyst->Product

Figure 3: One-pot synthesis of this compound using a solid acid catalyst.

Performance Comparison

ParameterMethod 1: Two-Step (Friedel-Crafts/Reduction)Method 2: One-Pot (Amberlyst-15)
Starting Materials Resorcinol, 3,3-Dimethylacrylic AcidResorcinol, Isoprene
Overall Yield ~70-80% (estimated)~60-70% [1][2]
Number of Steps 2 (plus 2 workups/purifications)1 (plus 1 workup/purification)
Reaction Time Step 1: ~4-6 hours; Step 2: ~4-6 hours~2.5-3 hours [1]
Key Reagents CH₃SO₃H, P₂O₅, NaBH₄, Et₃SiH, BF₃·OEt₂Amberlyst-15 (recyclable) [1][4]
Scalability Good; well-defined stepsExcellent; simple procedure
Process Complexity Moderate; requires two distinct reaction setups and purifications.Low; simple filtration to remove catalyst.
Green Chemistry Moderate; involves strong liquid acids and metal hydrides.Good; uses a recyclable solid acid catalyst.

Experimental Protocols

Protocol for Method 1: Two-Step Synthesis

Step A: Synthesis of 2,2-Dimethyl-7-hydroxychroman-4-one [5]1. To a stirred mixture of methanesulfonic acid (30 mL) and phosphorus pentoxide (10 g), add resorcinol (5.5 g, 50 mmol). 2. Heat the mixture to 60 °C to obtain a clear solution. 3. Add 3,3-dimethylacrylic acid (5.0 g, 50 mmol) portion-wise over 30 minutes, maintaining the temperature at 60-65 °C. 4. Continue stirring at 65 °C for 4 hours. Monitor reaction completion by TLC. 5. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g). 6. Stir the resulting slurry for 1 hour. The product will precipitate as a solid. 7. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. 8. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2,2-dimethyl-7-hydroxychroman-4-one as a crystalline solid. (Typical yield: ~85-92%).

Step B: Reduction to this compound (Adapted from similar chromanone reductions)[6]

  • Dissolve 2,2-dimethyl-7-hydroxychroman-4-one (3.84 g, 20 mmol) in methanol (80 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.91 g, 24 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,2-dimethylchroman-4,7-diol, which is used directly in the next step.

  • Dissolve the crude diol in anhydrous dichloromethane (100 mL) and cool to -78 °C (dry ice/acetone bath).

  • Add triethylsilane (4.8 mL, 30 mmol) followed by the dropwise addition of boron trifluoride etherate (3.8 mL, 30 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound. (Typical yield for reduction/deoxygenation: ~80-90%).

Protocol for Method 2: One-Pot Synthesis

[1][2]

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add resorcinol (1.65 g, 15 mmol) and Amberlyst-15 resin (3.0 g).

  • Add tetrahydrofuran (THF, 4 mL) and heat the stirred mixture to 65-70 °C.

  • Prepare a solution of isoprene (1.6 mL, 16 mmol) in heptane (5 mL) and add it dropwise to the reaction mixture over a period of 2 hours.

  • After the addition is complete, continue stirring at 70 °C for an additional 30 minutes. Monitor reaction completion by TLC.

  • Cool the mixture, add diethyl ether (25 mL), and filter to remove the Amberlyst-15 catalyst.

  • Wash the recovered catalyst with hot acetone (2 x 25 mL). The catalyst can be dried and reused.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound. (Typical yield: ~65%).

Conclusion and Expert Recommendation

Both methods presented are viable and effective for the synthesis of this compound.

Method 1 (Two-Step) is highly recommended for applications requiring high purity and where process control is critical. The stepwise nature allows for the isolation and characterization of the chromanone intermediate, ensuring the quality of the material proceeding to the final reduction. Although it involves more steps and has a longer total reaction time, the individual reactions are high-yielding and robust, making it a dependable choice for both laboratory-scale synthesis and potential scale-up.

Method 2 (One-Pot) offers a compelling alternative, particularly when operational simplicity, speed, and green chemistry considerations are priorities. The use of a recyclable solid acid catalyst and a single purification step makes this method highly efficient in terms of time and waste reduction. While the reported yields may be slightly lower than the two-step route, its simplicity makes it an excellent choice for rapid analogue synthesis, library generation, and for laboratories looking to adopt more environmentally benign procedures.

The ultimate choice of method will depend on the specific project goals, scale, purity requirements, and available equipment. For foundational research and the production of a high-quality reference standard, the two-step method is preferable. For exploratory chemistry and process optimization with a focus on efficiency and sustainability, the one-pot method presents a significant advantage.

References

  • Kalena, G. P., Jain, A., & Banerji, A. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules, 2(7), 100-105. [Link]

  • Nicolaou, K. C., et al. (2017). Novel unsaturated C10 diesters are produced via alkoxycarbonylation of δ-lactone 1. Green Chemistry, 19, 3542-3548. [Link]

  • Jain, S., et al. (2012). Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of dihydropyrimidinones. Der Pharma Chemica, 4(1), 417-427. [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

  • Ferreira, L. G., et al. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ARKIVOC, 2014(ii), 319-332. [Link]

  • Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7046-7057. [Link]

  • Bosica, G., & Abdilla, R. (2024). DABCO-Amberlyst®15: a versatile heterogeneous catalyst in the multicomponent synthesis of tetrahydronaphthalenes and tetrahydroquinolines. Tetrahedron Green Chem, 3, 100033. [Link]

  • Dong, G., et al. (2019). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Organic Letters, 21(1), 184-188. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Kalena, G. P., Jain, A., & Banerji, A. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. ResearchGate. [Link]

  • Osorio, M., et al. (2012). Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. Molecules. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

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A Comparative Guide to the Anticipated Biological Activities of 2,2-Dimethylchroman-7-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Chroman Scaffolds

The 2,2-dimethylchroman-7-ol scaffold is a core structural motif present in a variety of biologically active natural products and synthetic molecules, most notably as the foundational ring system of tocopherols (Vitamin E). The presence of a stereocenter at the C2 position in many chroman derivatives, though absent in the symmetrical 2,2-dimethyl substitution pattern, highlights the critical role of stereochemistry in the biological activity of this class of compounds. While this compound itself is achiral, its derivatives often are. For the purpose of this guide, we will consider a hypothetical chiral center, for instance at a different position or through substitution, to explore the profound impact of enantiomers on biological activity.

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2] Enantiomers, the pair of mirror-image molecules, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic properties due to their distinct three-dimensional arrangements.[1][3][4] This is because biological systems, composed of chiral macromolecules such as enzymes and receptors, create a chiral environment where enantiomers can interact differently.[1][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2]

This guide provides a comparative framework for investigating the potential differential biological activities of the enantiomers of a hypothetical chiral this compound derivative. We will delve into key areas of biological activity associated with the chroman scaffold, namely antioxidant, anti-inflammatory, and cytotoxic effects, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the stereoselective investigation of chroman-based compounds.

Anticipated Differential Antioxidant Activity

The chromanol core is renowned for its antioxidant properties, primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to scavenge free radicals.[5][6]

Mechanistic Insights into Stereoselective Antioxidant Effects

While the primary antioxidant activity resides in the phenolic hydroxyl group, the stereochemistry of the molecule can influence its antioxidant potency in several ways:

  • Interaction with Chiral Environments: In biological systems, antioxidants often function at interfaces, such as within cell membranes. The specific orientation of an enantiomer could facilitate more favorable interactions with membrane components or other molecules, thereby enhancing its ability to reach and neutralize radicals.

  • Enzymatic Regeneration: Some antioxidant mechanisms involve enzymatic regeneration. The stereoselectivity of enzymes could lead to the preferential regeneration of one enantiomer over the other.

  • Influence on Physicochemical Properties: Chirality can subtly influence properties like solubility and membrane permeability, which in turn can affect the bioavailability and local concentration of the antioxidant.

Experimental Evaluation of Antioxidant Activity

A direct comparison of the antioxidant capacities of the (R)- and (S)-enantiomers is crucial. The following table outlines key assays and the type of data they provide.

Assay Principle Parameter Measured Anticipated Outcome
DPPH Radical Scavenging AssayMeasures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.IC50 (concentration required for 50% scavenging)One enantiomer may exhibit a lower IC50 value, indicating greater scavenging activity.
Oxygen Radical Absorbance Capacity (ORAC) AssayMeasures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.ORAC Value (in Trolox equivalents)A higher ORAC value for one enantiomer would suggest superior peroxyl radical scavenging.
Cellular Antioxidant Activity (CAA) AssayQuantifies antioxidant activity within a cell-based model, accounting for cell uptake, metabolism, and localization.CAA ValueDifferences in CAA values would provide insights into the biologically relevant antioxidant activity of the enantiomers.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for comparing the free radical scavenging activity of the this compound enantiomers.

Materials:

  • (R)-2,2-Dimethylchroman-7-ol and (S)-2,2-Dimethylchroman-7-ol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compounds: Prepare stock solutions of each enantiomer in methanol. Create a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of each enantiomer to separate wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the percentage of scavenging against the concentration of each enantiomer to determine the IC50 value.

Comparative Anti-inflammatory Potential

Chroman derivatives have been reported to possess anti-inflammatory properties.[7][8] The mechanisms underlying these effects can be multifaceted and are likely to be influenced by stereochemistry.

Stereoselectivity in Anti-inflammatory Pathways

The differential anti-inflammatory activity of enantiomers can arise from their specific interactions with key inflammatory mediators:

  • Enzyme Inhibition: Enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are chiral and can exhibit stereoselective inhibition.[9][10]

  • Cytokine Modulation: The production and signaling of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be differentially modulated by enantiomers through their interactions with receptors or intracellular signaling proteins.[11]

  • Transcription Factor Regulation: Enantiomers may exhibit differential effects on the activity of transcription factors, such as NF-κB, which play a central role in the inflammatory response.

Experimental Assays for Anti-inflammatory Activity

The following table summarizes key in vitro assays to compare the anti-inflammatory potential of the enantiomers.

Assay Principle Parameter Measured Anticipated Outcome
COX/LOX Inhibition AssayMeasures the ability of the compounds to inhibit the activity of COX-1, COX-2, and LOX enzymes.IC50One enantiomer may show greater selectivity and/or potency for inhibiting these enzymes.
Nitric Oxide (NO) Production Assay in MacrophagesMeasures the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).IC50A lower IC50 for one enantiomer would indicate a greater ability to suppress this inflammatory mediator.
Cytokine Release AssayMeasures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells upon stimulation.Inhibition of cytokine releaseOne enantiomer may be a more potent inhibitor of the release of specific cytokines.
Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for in vitro anti-inflammatory screening.

Differential Cytotoxicity and Anticancer Potential

The evaluation of cytotoxicity is a critical step in drug development, both for assessing potential toxicity and for identifying anticancer activity. Enantiomers can exhibit significant differences in their cytotoxic profiles.[12][13]

Mechanistic Basis for Stereoselective Cytotoxicity

The differential cytotoxic effects of enantiomers can be attributed to several factors:

  • Receptor-Mediated Effects: If cytotoxicity is mediated through a specific receptor, the enantiomers may have different binding affinities.

  • Enzymatic Activation or Detoxification: The metabolic fate of each enantiomer can differ, leading to the formation of more or less toxic metabolites.

  • Induction of Apoptosis: Enantiomers may differentially induce apoptosis through stereospecific interactions with components of the apoptotic machinery, such as caspases or Bcl-2 family proteins.[14]

Experimental Evaluation of Cytotoxicity

A comparison of the cytotoxic effects of the enantiomers on both cancerous and non-cancerous cell lines is essential.

Assay Principle Parameter Measured Anticipated Outcome
MTT/XTT Cell Viability AssayMeasures the metabolic activity of viable cells, which is proportional to the number of living cells.IC50One enantiomer may exhibit greater cytotoxicity (lower IC50) against cancer cell lines, and ideally, lower cytotoxicity against normal cell lines.
Apoptosis Assay (e.g., Annexin V/PI Staining)Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.Percentage of apoptotic cellsA higher percentage of apoptotic cells induced by one enantiomer in cancer cells would suggest a more favorable anticancer mechanism.
Caspase Activity AssayMeasures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.Caspase activation levelsDifferential activation of caspases would point to stereospecific engagement of the apoptotic pathway.
Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Treatment cluster_1 Viability Assessment cluster_2 Apoptosis Analysis A Seed Cancer and Normal Cells B Treat with (R)- and (S)-Enantiomers at various concentrations A->B C MTT Assay after 24, 48, 72h B->C E Annexin V/PI Staining B->E D Calculate IC50 Values C->D H H D->H Compare Cytotoxicity F Flow Cytometry E->F G Quantify Apoptotic Population F->G G->H Compare Apoptotic Induction

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of the enantiomers of a chiral this compound derivative. While specific experimental data for this exact pair of enantiomers is not yet prevalent in the public domain, the principles of stereochemistry and the known biological activities of the chroman scaffold strongly suggest that the enantiomers will exhibit distinct biological profiles.

The detailed protocols and experimental workflows provided herein offer a clear path for researchers to elucidate these differences. Such studies are not merely academic exercises; they are essential for the development of safer and more effective therapeutic agents. The identification of a eutomer allows for the development of single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects. Future research should focus on the synthesis and separation of the enantiomers of various chiral chromanols, followed by a systematic evaluation of their biological activities as outlined in this guide.

References

  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC. (n.d.).
  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). (n.d.).
  • Anticlastogenic effects of centchroman and its enantiomers in Swiss albino mice. I. Acute study and their comparison with tamoxifen. (n.d.).
  • Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF. (n.d.).
  • Bioactivity and Analysis of Chiral Compounds. (n.d.).
  • Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. (2012).
  • Different biological activities of enantiomeric compounds. (n.d.).
  • Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. (n.d.).
  • The cytotoxicity study of praziquantel enantiomers. (2016).
  • Processes to separate enantiomers. (n.d.).
  • Stereochemistry in Drug Action. (n.d.).
  • Stereochemistry and biological activity of drugs. (n.d.).
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. (n.d.).
  • Separation of Enantiomers. (n.d.).
  • Differential Contribution of R and S Isomers in Ketoprofen Anti-inflammatory Activity: Role of Cytokine Modulation. (n.d.).
  • Antioxidant and Free Radical Scavenging Activities of Curcumin. (n.d.).
  • Antioxidant potential of curcumin-related compounds studied by chemiluminescence kinetics, chain-breaking efficiencies, scavenging activity (ORAC) and DFT calculations. (n.d.).
  • The relative toxicity of brodifacoum enantiomers. (2019).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Evaluating the Enantiospecific Differences of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using an Ecotoxicity Bioassay Test Battery. (2019).
  • Chiral Analogs of a-tocopherol. Antioxidant Activity of the (R) and (S) Enantiomers of {2-[6-hydroxy-2,5,7,8-tetramethylchroman-2-yl]ethyl}-trimethylammonium-p-toluenesulfonate Depending on Their Configuration. (n.d.).
  • Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens. (2022).
  • Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.).
  • In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. (n.d.).
  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023).
  • Preparing Single Enantiomers and the Mechanism of Optical Rotation. (2009).
  • Stereochemistry: Enantiomers. (2015).
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,2-dimethylchroman scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating significant promise in preclinical, in vitro settings.[1] Derivatives of this core structure have exhibited potent anti-proliferative, anti-inflammatory, and anti-parasitic activities, often with IC50 values in the low micromolar range.[1][2][3][4] However, the transition from promising in vitro data to demonstrable in vivo efficacy is a well-documented bottleneck in drug development. This guide provides a comprehensive analysis of the available data for 2,2-Dimethylchroman-7-ol and its analogs, critically comparing the successes observed in cell-based assays against the significant pharmacokinetic hurdles that dictate efficacy in a whole-organism context. We will dissect the causality behind the experimental data and provide detailed protocols for key assays, offering a field-proven perspective for researchers in drug discovery.

The this compound Scaffold: A Privileged Structure in Drug Discovery

This compound, with the molecular formula C11H14O, is a heterocyclic compound featuring a benzene ring fused to an oxygen-containing pyran ring.[5] This core structure is found in numerous natural and synthetic compounds that exhibit a wide array of biological activities, including antioxidant, antimicrobial, antitumor, and antithrombotic properties.[1][5][6] Its appeal in medicinal chemistry stems from its relative ease of synthesis and the ability to introduce chemical modifications at multiple positions, allowing for the fine-tuning of its pharmacological profile.[7] The focus of this guide is to bridge the gap between its demonstrated potential in a controlled laboratory environment and its performance in complex biological systems.

In Vitro Performance: A Profile of High Potency

The in vitro evaluation of compounds bearing the 2,2-dimethylchroman core has yielded impressive results across various therapeutic areas. These studies, primarily employing cell-based assays, establish the scaffold's intrinsic biological activity at the cellular level.

Anticancer Activity

A significant body of research points to the anticancer potential of this scaffold. Synthetic derivatives have shown potent cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Breast Cancer: A series of 2,2-dimethyl-chroman-based analogs of Tamoxifen demonstrated significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, with IC50 values ranging from 8.5 to 25.0 µM.[3] Further mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[3] Another study on conformationally restricted benzopyran-based compounds, which share the chroman core, reported even higher potency, with IC50 values between 0.55 and 9.96 µM.[4]

  • Endothelial Cell Modulation: In the context of inflammation and metastasis, a novel 2,2-dimethylchroman analog was identified as a potent inhibitor of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells, with an IC50 value of 9.5 µM.[1] This indicates a potential mechanism for disrupting tumor cell adhesion and extravasation.

Anti-Leishmanial Activity

The scaffold's utility extends beyond oncology. Novel 2,2-dimethylthiochromanones, sulfur-containing analogs, were developed as anti-leishmanial agents. The most effective of these compounds displayed IC50 values of 7.2 μM and 10.5 μM against the Leishmania parasite, highlighting the scaffold's versatility.[2]

Data Summary: In Vitro Bioactivities
Derivative ClassTherapeutic AreaTarget / Cell LineReported IC50 / ActivityReference
Tamoxifen AnalogsAnticancerMCF-7, MDA-MB-231 Breast Cancer8.5 - 25.0 µM[3]
Benzopyran TriarylethylenesAnticancerER+ and ER- Breast Cancer0.55 - 9.96 µM[4]
Substituted AnalogsAnti-inflammatoryHuman Endothelial Cells (ICAM-1)9.5 µM[1]
ThiochromanonesAnti-parasiticLeishmania7.2 - 10.5 µM[2]

In Vivo Translation: The Pharmacokinetic Hurdle

Despite the compelling in vitro data, there is a notable scarcity of in vivo efficacy studies for this compound itself. This discrepancy is common in drug development and is almost always rooted in pharmacokinetics (PK)—the study of how an organism affects a drug. The journey of a drug from administration to its target site is fraught with obstacles that can drastically reduce its effective concentration.

Based on data from structurally similar flavonoids and chromans, we can predict the likely PK profile and understand why potent in vitro activity may not translate to in vivo success.[8]

The ADME Profile: Absorption, Distribution, Metabolism, Excretion
  • Absorption: While rapid absorption after oral administration is expected, overall bioavailability is often poor.[8] For many flavonoids, the amount of the parent compound that reaches systemic circulation is a fraction of the administered dose.[8]

  • Distribution: The compound is expected to distribute into various tissues, but concentrations will likely be highest in the organs of metabolism and excretion, such as the liver and kidneys, rather than the intended tumor site.[8]

  • Metabolism: This is the most significant barrier. Chroman-based compounds are susceptible to extensive first-pass metabolism in the intestine and liver.[8] The primary metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation of the hydroxyl group.[8] This process rapidly converts the active parent drug into inactive, water-soluble metabolites that are easily excreted. The result is that the predominant forms found in plasma are not the active compound, but its inactive conjugates.[8]

  • Excretion: The inactive metabolites are efficiently eliminated from the body, primarily through urine and feces, leading to a short half-life for the active parent compound.[8]

Predicted Pharmacokinetic Profile and Its Implications
PK ParameterPredicted Outcome for Chroman ScaffoldsImplication for In Vivo Efficacy
Oral Bioavailability LowInsufficient drug concentration reaches the systemic circulation to exert a therapeutic effect.
Metabolism Extensive Phase II conjugation (glucuronidation, sulfation)The active parent compound is rapidly inactivated, drastically reducing its concentration at the target site.
Half-life (t1/2) ShortSustaining a therapeutic concentration over a meaningful period is challenging, requiring frequent dosing.
Plasma Concentration Metabolites >> Parent CompoundThe concentration of the active drug in the blood may never reach the therapeutic window established by in vitro IC50 values.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate efficacy data must be robust and self-validating. Below are detailed, step-by-step methodologies for the key in vitro and in vivo assays relevant to this class of compounds.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-inflammatory Model: Rat Paw Edema

This is a standard model for evaluating the in vivo acute anti-inflammatory activity of a compound. The closest available data for a related compound, 2-himachelen-7-ol, utilized this model.[9]

Principle: A phlogistic agent (e.g., formalin or carrageenan) is injected into the sub-plantar region of a rat's paw, inducing a localized, measurable inflammation (edema). The ability of a pre-administered test compound to reduce the swelling compared to a control group indicates its anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Diagrams: Visualizing the Workflow and Metabolic Fate

To better illustrate the concepts discussed, the following diagrams outline the drug discovery workflow and the key metabolic challenge.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis (this compound Analogs) b High-Throughput Screening (e.g., MTT Assay) a->b c Hit Identification (Low µM IC50) b->c d Pharmacokinetic Studies (ADME Profiling) c->d Major Bottleneck e Efficacy Models (e.g., Xenograft, Paw Edema) d->e f Lead Optimization e->f

Caption: From Lab Bench to Preclinical Model.

G cluster_0 Phase II Metabolism (Liver) parent Active Parent Compound (this compound) ugt UDP-glucuronosyl- transferase (UGT) parent->ugt Extensive & Rapid sult Sulfotransferase (SULT) parent->sult Extensive & Rapid metabolites Inactive Metabolites (Glucuronide & Sulfate Conjugates) ugt->metabolites sult->metabolites excretion Rapid Excretion (Urine & Feces) metabolites->excretion

Caption: The Metabolic Fate of Chroman-7-ol.

Discussion: Bridging the Bench-to-Bedside Gap

The collected data presents a classic drug discovery conundrum: high in vitro potency versus predicted low in vivo bioavailability. The low-micromolar IC50 values achieved in cell culture are undoubtedly promising, indicating that molecules based on the 2,2-dimethylchroman scaffold can effectively engage with biological targets to produce a desired cytotoxic or anti-inflammatory effect.[1][3]

However, the path to clinical relevance requires overcoming the formidable barrier of pharmacokinetics. The predicted extensive first-pass metabolism suggests that if administered orally, the majority of a this compound-based drug would be inactivated before ever reaching its target.[8] This leads to a critical disconnect: the concentration required for efficacy in vitro (e.g., 5 µM) may be impossible to achieve or sustain in the plasma or target tissue of a living organism.

Future research must therefore focus on medicinal chemistry strategies to enhance metabolic stability. This could involve:

  • Prodrug Approaches: Masking the reactive hydroxyl group with a moiety that is cleaved only at the target site.

  • Deuteration: Replacing hydrogen atoms at sites of metabolism with deuterium to slow down enzymatic breakdown (the kinetic isotope effect).

  • Structural Modification: Blocking the site of metabolism with a non-metabolizable group, such as a fluorine atom.

Conclusion

The this compound scaffold is a validated starting point for the development of potent therapeutic agents, as evidenced by a wealth of in vitro data. Its derivatives consistently demonstrate high potency in cell-based assays against cancer and other diseases. However, for researchers and drug developers, this in vitro efficacy should be viewed as a necessary, but not sufficient, condition for success. The primary challenge lies in engineering next-generation analogs with an improved pharmacokinetic profile that can withstand extensive metabolic breakdown. Only by addressing the disparity between in vitro potential and in vivo reality can the therapeutic promise of this valuable scaffold be fully realized.

References

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC - NIH. (2021-04-12).
  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024-08-01). PubMed.
  • Buy this compound | 31005-72-8. Smolecule.
  • Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents | Request PDF. (2024-05-01).
  • In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani. (2019-09-06).
  • Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
  • In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. (2022-08-15).
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
  • Coumarin–Dithiocarbamate Deriv
  • Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020-01-12).
  • Application Notes and Protocols for Studying the Pharmacokinetics of (2S)-5-Methoxyflavan-7-ol. Benchchem.
  • In vitro anti-breast cancer study of hybrid cinnamic acid deriv

Sources

A Senior Application Scientist's Guide to the Spectroscopic Profile of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and organic synthesis, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. 2,2-Dimethylchroman-7-ol, a heterocyclic phenol with a molecular formula of C₁₁H₁₄O₂, is a scaffold of interest due to the biological activities, such as antioxidant and antimicrobial properties, observed in related chroman derivatives.[1] Its structural integrity, comprising a bicyclic chroman core, gem-dimethyl substitution, and a phenolic hydroxyl group, gives rise to a distinct spectroscopic fingerprint.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of multiple, complete, and publicly accessible primary datasets from different commercial or academic sources for a direct side-by-side comparison, we will instead establish a benchmark spectroscopic profile based on aggregated literature data and established principles of spectroscopic interpretation. We will delve into the causality behind the expected spectral features, providing researchers with the critical knowledge needed to verify their own synthesized or procured samples.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is a prerequisite for interpreting its spectra. The key structural features of this compound are annotated below.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.2!", peripheries=0]; C2 [label="C", pos="-1.2,0.6!", peripheries=0]; C3 [label="C", pos="-1.2,-0.6!", peripheries=0]; C4 [label="C", pos="0,-1.2!", peripheries=0]; C5 [label="C", pos="1.2,-0.6!", peripheries=0]; C6 [label="C", pos="1.2,0.6!", peripheries=0]; C4a [label="C", pos="0,0!", peripheries=0]; C8a [label="C", pos="2.4,0!", peripheries=0]; O1 [label="O", pos="3.6,0.6!", peripheries=0]; C2_ring [label="C", pos="3.6,-0.6!", peripheries=0]; C3_ring [label="C", pos="2.4,-1.2!", peripheries=0];

// Substituent nodes C5_H [label="H", pos="1.2,-1.5!", peripheries=0]; C6_H [label="H", pos="1.2,1.5!", peripheries=0]; C8_H [label="H", pos="-2.1,1.05!", peripheries=0]; O7 [label="O", pos="-2.4,-1.2!", peripheries=0]; H_O7 [label="H", pos="-3.3,-0.9!", peripheries=0]; C2_Me1 [label="CH₃", pos="4.8,-0.3!", peripheries=0]; C2_Me2 [label="CH₃", pos="4.8,-1.2!", peripheries=0]; C3_H2 [label="CH₂", pos="2.4,-2.1!", peripheries=0]; C4_H2 [label="CH₂", pos="0,-2.1!", peripheries=0];

// Aromatic Ring Numbering N5 [label="5", pos="2.0, -0.7", fontcolor="#EA4335", fontsize=10]; N6 [label="6", pos="2.0, 0.7", fontcolor="#EA4335", fontsize=10]; N7 [label="7", pos="-0.8, -1.3", fontcolor="#EA4335", fontsize=10]; N8 [label="8", pos="-0.8, 1.3", fontcolor="#EA4335", fontsize=10];

// Heterocyclic Ring Numbering N1_O [label="1", pos="3.9, 0.9", fontcolor="#34A853", fontsize=10]; N2_C [label="2", pos="4.3, -0.9", fontcolor="#34A853", fontsize=10]; N3_C [label="3", pos="3.2, -1.6", fontcolor="#34A853", fontsize=10]; N4_C [label="4", pos="0.8, -1.6", fontcolor="#34A853", fontsize=10];

// Edges for benzene ring edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C4a; C2 -- C4a; C3 -- C4a; C4 -- C4a; C5 -- C4a; C6 -- C4a;

// Fused ring structure C5 -- C8a; C6 -- C8a; C8a -- O1; C8a -- C3_ring; O1 -- C2_ring; C2_ring -- C3_ring; C3_ring -- C4;

// Substituents C3 -- O7; O7 -- H_O7; C2_ring -- C2_Me1; C2_ring -- C2_Me2;

// Dummy nodes for labels node [shape=none, fontcolor="#202124"]; label_C5 [label="H", pos="1.2, -1.1"]; label_C6 [label="H", pos="1.2, 1.1"]; label_C8 [label="H", pos="-2.0, 0.6"]; label_C3_H2 [label="", pos="2.4, -1.7"]; label_C4_H2 [label="", pos="0, -1.7"];

// Re-drawing with correct labels node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; A [label="C", pos="-0.75,1.3!"]; B [label="C", pos="-1.5,0!"]; C [label="C", pos="-0.75,-1.3!"]; D [label="C", pos="0.75,-1.3!"]; E [label="C", pos="1.5,0!"]; F [label="C", pos="0.75,1.3!"];

O_het [label="O", pos="2.8,0.8!"]; C_gem [label="C", pos="3, -0.5!"]; C_meth1 [label="CH₂", pos="1.5, -2.0!"]; C_meth2 [label="CH₂", pos="0, -2.0!"];

OH_group [label="OH", pos="-2.2, -2.0!"]; Me1 [label="CH₃", pos="4.2, -0.1!"]; Me2 [label="CH₃", pos="4.2, -1.2!"];

H5 [label="H", pos="2.2, -1.8!"]; H6 [label="H", pos="2.2, 1.8!"]; H8 [label="H", pos="-1.5, 2.0!"];

// Numbering n2 [label="2", pos="3.5, -0.5", fontcolor="#34A853", fontsize=10]; n3 [label="3", pos="2.2, -2.4", fontcolor="#34A853", fontsize=10]; n4 [label="4", pos="0, -2.4", fontcolor="#34A853", fontsize=10]; n5 [label="5", pos="2.0, -1.3", fontcolor="#EA4335", fontsize=10]; n6 [label="6", pos="2.0, 1.3", fontcolor="#EA4335", fontsize=10]; n7 [label="7", pos="-1.2, -1.7", fontcolor="#EA4335", fontsize=10]; n8 [label="8", pos="-1.2, 1.7", fontcolor="#EA4335", fontsize=10];

// Reset nodes and edges graph[bb=""]; node[shape=none, style=invis]; p1 [pos="-0.75,1.3"]; p2 [pos="-1.5,0"]; p3 [pos="-0.75,-1.3"]; p4 [pos="0.75,-1.3"]; p5 [pos="1.5,0"]; p6 [pos="0.75,1.3"]; p_O_het [pos="2.8,0.8"]; p_C_gem [pos="3,-0.5"]; p_C_meth1 [pos="1.5,-2.0"]; p_OH [pos="-1.5,-2.2"]; p_Me1 [pos="4.2,-0.1"]; p_Me2 [pos="4.2,-1.2"];

edge[style=solid, color="#202124"]; p1--p2--p3--p4--p5--p6--p1; // aromatic ring p5--p_O_het--p_C_gem--p_C_meth1--p4; // heterocyclic ring p3--p_OH; p_C_gem--p_Me1; p_C_gem--p_Me2;

// Labels node[style=solid, fontcolor="#202124"]; L1[label="C8", pos="-0.75,1.3!"]; L2[label="C8a", pos="-1.5,0!"]; L3[label="C7", pos="-0.75,-1.3!"]; L4[label="C4a", pos="0.75,-1.3!"]; L5[label="C5", pos="1.5,0!"]; L6[label="C6", pos="0.75,1.3!"]; L_O_het[label="O1", pos="2.8,0.8!"]; L_C_gem[label="C2", pos="3,-0.5!"]; L_C_meth1[label="C3", pos="1.5,-2.0!"]; L_C_meth2[label="C4", pos="0,-2.0!"];

// Final Structure graph [bb="0,0,5,3.5"]; node [shape=plaintext, fontcolor="#202124", fontsize=14]; C8a [pos="0.5,0.5", label="C"]; C8 [pos="-0.5,1.2", label="CH"]; C7 [pos="-0.5,-0.2", label="C"]; C6 [pos="0.5,2.0", label="CH"]; C5 [pos="1.5,1.2", label="CH"]; C4a [pos="1.5,-0.2", label="C"]; O1 [pos="2.5,0.5", label="O"]; C2 [pos="3.5,-0.2", label="C"]; C3 [pos="3.5,-1.5", label="CH₂"]; C4 [pos="2.0,-2.0", label="CH₂"]; OH7 [pos="-1.5,-0.8", label="OH"]; Me_a [pos="4.8,-0.2", label="CH₃"]; Me_b [pos="3.8,0.8", label="CH₃"];

edge [color="#202124"]; C8a--C8; C8a--C7; C8a--C4a; C8--C6; C7--OH7; C6--C5; C5--C4a; C4a--O1; C4a--C4; O1--C2; C2--C3; C3--C4; C2--Me_a; C2--Me_b;

// Numbering node [fontcolor="#EA4335", fontsize=10]; N8a [pos="0.5,0.2", label="8a"]; N8 [pos="-0.8,1.2", label="8"]; N7 [pos="-0.8,-0.2", label="7"]; N6 [pos="0.5,2.3", label="6"]; N5 [pos="1.8,1.2", label="5"]; N4a [pos="1.5,-0.5", label="4a"]; N1 [pos="2.5,0.8", label="1"]; N2 [pos="3.8,-0.5", label="2"]; N3 [pos="3.8,-1.8", label="3"]; N4 [pos="1.7,-2.3", label="4"]; }

Figure 1. Structure of this compound with atom numbering.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and literature-reported spectroscopic data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment (Position)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
-OH (7)4.5 - 5.5Broad SingletN/AChemical shift is concentration-dependent and exchanges with D₂O.
Ar-H (5)~6.80Doublet~8.0Ortho-coupled to H-6.
Ar-H (6)~6.35Double Doublet~8.0, ~2.5Ortho-coupled to H-5, meta-coupled to H-8.
Ar-H (8)~6.25Doublet~2.5Meta-coupled to H-6. Shielded by the ether oxygen.
-CH₂- (4)~2.70Triplet~6.5Benzylic protons adjacent to C3 methylene group.[1]
-CH₂- (3)~1.80Triplet~6.5Aliphatic protons adjacent to C4 methylene group.
-C(CH₃)₂ (2)~1.35SingletN/ASix equivalent protons of the two methyl groups.[1]

Expert Insights: The substitution pattern on the aromatic ring is key. The electron-donating -OH and -O-R groups strongly shield the ortho and para positions (H-6, H-8), shifting them significantly upfield compared to benzene (7.26 ppm). Any deviation in the coupling constants or multiplicities would suggest a different substitution pattern or the presence of an isomeric impurity.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment (Position)Expected Chemical Shift (δ, ppm)Rationale & Notes
C-7~154.0Aromatic C attached to the hydroxyl group.
C-8a~150.0Aromatic C attached to the ether oxygen.
C-5~128.0Aromatic CH.
C-4a~117.0Aromatic C ortho to the hydroxyl group.
C-6~113.0Aromatic CH ortho to the ether oxygen.
C-8~107.0Aromatic CH ortho to both donating groups.
C-2~75.0Quaternary carbon attached to oxygen and two methyls.
C-4~30.0Benzylic methylene carbon.
-C(C H₃)₂ (2)~26.0Equivalent methyl carbons.
C-3~22.0Aliphatic methylene carbon.

Expert Insights: The carbon shifts are highly predictable based on substituent effects. The signals for C-7 and C-8a are the most downfield among the aromatic carbons due to direct attachment to oxygen. The upfield shifts of C-6 and C-8 are characteristic of carbons ortho/para to strong electron-donating groups.

Table 3: Mass Spectrometry (EI) and IR Data
Spectroscopic TechniqueFeatureExpected ValueRationale & Notes
Mass Spec. (EI) Molecular Ion [M]⁺m/z 178Corresponds to the molecular weight of C₁₁H₁₄O₂.[1]
Major Fragmentm/z 163Loss of a methyl radical (-CH₃) from the molecular ion.[1]
Base Peakm/z 123Result of a retro-Diels-Alder fragmentation, losing isobutylene (C₄H₈).[1]
IR Spectroscopy O-H Stretch (Phenol)~3550 - 3200 cm⁻¹Broad peak characteristic of a hydrogen-bonded hydroxyl group.[1]
C(sp³)-H Stretch~2970 - 2850 cm⁻¹Aliphatic C-H stretches from methyl and methylene groups.
C=C Stretch (Aromatic)~1610, ~1500 cm⁻¹Characteristic absorptions for the benzene ring.[1]
C-O Stretch (Aryl Ether)~1250 cm⁻¹Strong absorption for the Ar-O-C bond.

Protocols for Spectroscopic Data Acquisition

To ensure data quality and reproducibility, adherence to standardized protocols is essential. The following represents a robust workflow for the characterization of a newly synthesized batch of this compound.

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subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_analysis" { label="Data Analysis & Verification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

} }

Figure 2. A generalized workflow for the spectroscopic verification of this compound.
Step-by-Step Methodologies
  • Sample Purity Assessment (Trustworthiness Pillar): Before detailed spectroscopic analysis, sample purity must be established, typically via High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The sample should be >98% pure to ensure that observed signals are not from residual starting materials, solvents, or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer operating at a frequency of at least 400 MHz. Use a standard 90° pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D NMR (for unambiguous assignment): If assignments are uncertain, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): For definitive molecular formula confirmation, prepare a dilute solution (~100 µg/mL) in methanol or acetonitrile and analyze using an ESI-TOF or Orbitrap mass spectrometer. The measured exact mass should be within 5 ppm of the theoretical mass (178.0994 for [M+H]⁺).

    • Electron Ionization MS (EI-MS): To obtain the fragmentation pattern for library matching and structural elucidation, introduce the sample via a direct insertion probe or GC-MS.

  • Infrared (IR) Spectroscopy:

    • Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt (NaCl or KBr) plate, and allow the solvent to evaporate.

    • Acquisition: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion: An Authoritative Framework for Analysis

This guide establishes an authoritative spectroscopic profile for this compound. While a direct comparison of multiple primary datasets is currently challenging due to limited public availability, the provided data, rooted in fundamental principles and aggregated literature values, serves as a reliable benchmark. By following the outlined experimental protocols and understanding the correlation between chemical structure and spectral output, researchers can confidently verify the identity and purity of their this compound samples, ensuring the integrity and validity of their subsequent scientific investigations.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylchroman-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,2-Dimethylchroman-7-ol, a phenolic chroman derivative. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The causality behind these stringent disposal protocols is rooted in the chemical nature of this compound. As a phenolic compound, it shares characteristics with phenol, including potential skin and eye irritation, and aquatic toxicity.[1][2] Therefore, its disposal must be managed as hazardous chemical waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding of the immediate handling requirements is paramount. This proactive approach minimizes the risk of exposure and accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact. Double gloving is recommended for concentrated solutions.[2]
Body Protection A fully buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of aerosol generation or if working outside of a fume hood.[3]
Engineering Controls

Proper ventilation is a critical engineering control for minimizing inhalation exposure.

  • Chemical Fume Hood: All handling of this compound, including the preparation of waste containers, should ideally be conducted within a certified chemical fume hood.[4]

  • Safety Shower and Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station within a 10-second travel distance.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its transfer to a licensed waste management provider.

Step 1: Waste Identification and Characterization

The first step in compliant disposal is to correctly identify the waste. As per the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]

This compound is not specifically listed as a P- or U-listed hazardous waste.[7] Therefore, its classification as hazardous waste is based on its characteristics. Due to its phenolic structure, it is prudent to manage it as a toxic hazardous waste. The appropriate EPA hazardous waste code would likely be D002 (corrosive - if in a solution with a high or low pH) or fall under the F-list of hazardous wastes from non-specific sources if it were a spent solvent mixture.[8][9] For laboratory-generated waste, it is often conservatively managed as toxic.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.

  • Dedicate a Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Select an Appropriate Container:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.[10]

    • The container must be in good condition, with no leaks or cracks.

    • For solid waste (e.g., contaminated pipette tips, gloves, and paper towels), use a puncture-resistant container lined with a plastic bag.[4]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag.[4][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first waste is added)

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The generator's name and contact information

Step 3: Waste Accumulation and Storage

The storage of hazardous waste is strictly regulated.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][10]

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[11] This prevents the spread of material in case of a leak.

  • Adhere to Accumulation Limits: Be aware of the volume and time limits for waste accumulation, which vary based on the generator status of your facility (e.g., Large Quantity Generator or Small Quantity Generator).[10]

Step 4: Arranging for Disposal
  • Contact a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3][12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • Schedule a Pickup: Once the waste container is nearly full (around 90% capacity) or approaching its accumulation time limit, contact your institution's EHS department or the contracted waste vendor to schedule a pickup.[4]

  • Incineration: The recommended disposal method for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12] This ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_documentation Documentation start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate Waste characterize->segregate containerize Select & Label Container segregate->containerize store Store in SAA with Secondary Containment containerize->store pickup Schedule EHS/Vendor Pickup store->pickup transport Licensed Vendor Transports Waste pickup->transport incinerate Incineration at Permitted Facility transport->incinerate manifest Complete Waste Manifest transport->manifest

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup: For small, manageable spills:

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[3]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Label the container with a hazardous waste tag and dispose of it through the hazardous waste stream.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • Synerzine. (2018, June 22). 7-Octen-2-ol, 2,6-dimethyl- Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Acutely Toxic Chemical Name.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from institutional research safety websites.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Phenol. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Louisiana State University Health Sciences Center. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.